Methyl benzo[d]thiazole-7-carboxylate
Description
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Properties
IUPAC Name |
methyl 1,3-benzothiazole-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2S/c1-12-9(11)6-3-2-4-7-8(6)13-5-10-7/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVEZOHPWBLWBNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=CC=C1)N=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80731507 | |
| Record name | Methyl 1,3-benzothiazole-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80731507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1038509-28-2 | |
| Record name | Methyl 1,3-benzothiazole-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80731507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of Methyl benzo[d]thiazole-7-carboxylate
Abstract
The benzothiazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of pharmacologically active compounds.[1][2] Its versatile structure allows for interaction with numerous biological targets, leading to applications in oncology, infectious diseases, and neurodegenerative disorders.[3][4] This guide presents an in-depth, field-proven methodology for the synthesis and comprehensive characterization of Methyl benzo[d]thiazole-7-carboxylate, a key building block for the development of novel therapeutics. We will elucidate a robust two-step synthetic pathway, from cyclocondensation to esterification, and detail the analytical workflow required for unambiguous structural validation. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically rigorous guide to this important synthetic intermediate.
The Strategic Importance of the Benzothiazole Scaffold
Benzothiazole and its derivatives are heterocyclic compounds that have garnered immense interest in drug discovery.[5] Their rigid, planar structure and ability to participate in hydrogen bonding and π-π stacking interactions make them ideal for binding to enzyme active sites and receptors.[1] This has led to the development of numerous compounds with a broad spectrum of biological activities, including:
-
Anticancer: Certain benzothiazole derivatives exhibit potent cytotoxic activity against various cancer cell lines.[4]
-
Antimicrobial: The scaffold is integral to compounds showing significant antibacterial and antifungal properties.[2]
-
Anti-inflammatory and Neuroprotective: Benzothiazoles are key components in agents targeting inflammation and neurological disorders.[1][6]
This compound is a particularly valuable derivative. The ester functionality at the 7-position provides a reactive handle for further chemical modification, enabling its use in fragment-based drug design and the construction of extensive compound libraries for high-throughput screening.
Synthetic Strategy and Retrosynthetic Analysis
The synthesis of 2-substituted benzothiazoles is most reliably achieved through the condensation of a 2-aminothiophenol with a carboxylic acid or its derivative.[7][8] Our strategy for this compound employs a logical and efficient two-step sequence:
-
Cyclocondensation: Formation of the benzothiazole core by reacting 2-amino-3-mercaptobenzoic acid with a one-carbon source to yield the carboxylic acid intermediate.
-
Esterification: Conversion of the resulting carboxylic acid to its corresponding methyl ester.
This approach is chosen for its reliability, use of readily available starting materials, and straightforward purification procedures. The causality is clear: establishing the stable heterocyclic core first, followed by modification of the peripheral functional group, minimizes competing side reactions and simplifies process control.
Caption: High-level overview of the two-step synthetic pathway.
Experimental Protocols: Synthesis
Trustworthiness: The following protocols are designed as self-validating systems. Each step includes purification and checkpoints to ensure the material's identity and purity before proceeding.
Step 1: Synthesis of Benzo[d]thiazole-7-carboxylic acid
This crucial step involves the formation of the heterocyclic ring via acid-catalyzed cyclocondensation. Polyphosphoric acid (PPA) is an excellent choice as it serves as both a catalyst and a dehydrating agent, driving the reaction to completion.[8]
Protocol:
-
Reagent Preparation: In a three-neck round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add 2-amino-3-mercaptobenzoic acid (1.0 eq).
-
Reaction Setup: Under a nitrogen atmosphere, add Polyphosphoric acid (PPA) (10-15 wt eq) to the flask. The mixture will be a thick slurry.
-
Addition of Reagent: Slowly add triethyl orthoformate (1.2 eq) to the slurry with vigorous stirring.
-
Cyclization: Heat the reaction mixture to 120-130 °C and maintain for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 7:3 mixture of hexane:ethyl acetate).
-
Work-up: After completion, cool the reaction mixture to approximately 60-70 °C and carefully pour it onto crushed ice with stirring.
-
Precipitation: The product will precipitate as a solid. Adjust the pH to 5-6 with a saturated sodium bicarbonate solution to ensure complete precipitation of the carboxylic acid.
-
Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold deionized water until the filtrate is neutral, and then with a small amount of cold ethanol.
-
Purification: Dry the crude product under vacuum. If necessary, recrystallize from an appropriate solvent system like ethanol/water to yield pure Benzo[d]thiazole-7-carboxylic acid.
Step 2: Synthesis of this compound
This is a classic Fischer esterification, a reliable and scalable method for converting a carboxylic acid to a methyl ester using an excess of methanol as both solvent and reagent, with a strong acid catalyst.
Protocol:
-
Reaction Setup: Suspend the dried Benzo[d]thiazole-7-carboxylic acid (1.0 eq) in anhydrous methanol (20-30 vol eq) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
Catalyst Addition: Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise to the suspension.
-
Esterification: Heat the mixture to reflux (approximately 65 °C) and maintain for 6-8 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Solvent Removal: Cool the reaction to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst), deionized water, and finally, a saturated brine solution.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude methyl ester.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford the pure this compound.
Structural Elucidation and Characterization
Unambiguous confirmation of the synthesized structure is critical. A multi-technique analytical approach ensures the highest level of confidence in the material's identity, purity, and integrity.[9]
Caption: Logical workflow for the structural validation of the final product.
Mass Spectrometry (MS)
Methodology: The purified compound is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and analyzed by Electrospray Ionization Mass Spectrometry (ESI-MS) in positive ion mode.
Expected Data: The analysis should confirm the molecular weight of the target compound.
| Parameter | Expected Value |
| Molecular Formula | C₉H₇NO₂S |
| Molecular Weight | 193.02 g/mol |
| Expected Ion (ESI+) | m/z 194.03 [M+H]⁺ |
Infrared (IR) Spectroscopy
Methodology: The IR spectrum is recorded using either a KBr pellet or an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.
Expected Data: The spectrum provides definitive evidence for the key functional groups present in the molecule.[10][11]
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C=O (Ester) | Stretch | ~1720 - 1700 |
| C=N (Thiazole) | Stretch | ~1630 - 1600[12] |
| C=C (Aromatic) | Stretch | ~1580 - 1450 |
| C-O (Ester) | Stretch | ~1300 - 1150 |
| C-S (Thiazole) | Stretch | ~700 - 600[10] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Methodology: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher spectrometer using deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) as the solvent.[13] NMR is the most powerful technique for detailed structural elucidation.[9]
Expected Data for this compound:
-
¹H NMR: The proton spectrum will confirm the arrangement of substituents. The aromatic region will show distinct signals for the three protons on the benzene ring, and a singlet will be present for the methyl ester protons.
-
¹³C NMR: The carbon spectrum will show distinct resonances for each unique carbon atom, including the characteristic downfield signals for the ester carbonyl and the C2 carbon of the thiazole ring.
| Data Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H NMR | ~9.1 | s | H2 (thiazole proton) |
| ~8.2 | d | H4 or H6 | |
| ~8.0 | d | H6 or H4 | |
| ~7.6 | t | H5 | |
| ~4.0 | s | -OCH₃ (methyl ester) | |
| ¹³C NMR | ~165 | s | C=O (ester carbonyl) |
| ~155 | s | C2 (thiazole carbon) | |
| ~153 | s | C7a (bridgehead) | |
| ~135 | s | C3a (bridgehead) | |
| ~128-124 | d | C4, C5, C6 (aromatic CH) | |
| ~122 | s | C7 (ester-substituted) | |
| ~53 | q | -OCH₃ (methyl ester) |
(Note: Predicted shifts are estimates and may vary based on solvent and experimental conditions. 2D NMR experiments like COSY and HSQC would be used for definitive assignment.)
Summary of Physicochemical and Spectroscopic Data
| Property | Value/Prediction | Source |
| IUPAC Name | This compound | - |
| CAS Number | 1038509-28-2 | [] |
| Molecular Formula | C₉H₇NO₂S | [15] |
| Molecular Weight | 193.22 g/mol | [15] |
| Appearance | Expected to be an off-white to yellow solid | - |
| MS (ESI+) | Predicted m/z: 194.03 [M+H]⁺ | - |
| Key IR Peaks (cm⁻¹) | ~1710 (C=O), ~1615 (C=N), ~1250 (C-O) | [10][12] |
| ¹H NMR (ppm) | ~9.1 (s, 1H), 8.2-7.6 (m, 3H), ~4.0 (s, 3H) | - |
| ¹³C NMR (ppm) | ~165 (C=O), ~155 (C2), ~53 (-OCH₃) | - |
Conclusion and Future Outlook
This guide has detailed a robust and reproducible methodology for the synthesis of this compound, a valuable intermediate in pharmaceutical research. The described two-step synthesis, involving a PPA-catalyzed cyclocondensation followed by a standard Fischer esterification, provides a reliable route to the target molecule. Furthermore, the comprehensive characterization workflow, integrating MS, IR, and NMR spectroscopy, establishes a framework for the rigorous validation of the compound's structure and purity.
The accessibility of this building block through the outlined procedures empowers researchers to explore the vast chemical space around the benzothiazole scaffold, facilitating the discovery and development of next-generation therapeutics for a multitude of diseases.
References
- 1. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pcbiochemres.com [pcbiochemres.com]
- 4. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of benzo[d]thiazole-hydrazone analogues: molecular docking and SAR studies of potential H+/K+ ATPase inhibitors and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijper.org [ijper.org]
- 8. Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. jchr.org [jchr.org]
- 11. researchgate.net [researchgate.net]
- 12. repository.qu.edu.iq [repository.qu.edu.iq]
- 13. d-nb.info [d-nb.info]
- 15. This compound | C9H7NO2S | CID 59316815 - PubChem [pubchem.ncbi.nlm.nih.gov]
Physicochemical properties of Methyl benzo[d]thiazole-7-carboxylate
An In-Depth Technical Guide to the Physicochemical Properties of Methyl benzo[d]thiazole-7-carboxylate
Introduction: The Significance of the Benzothiazole Scaffold
The benzothiazole ring system, a bicyclic scaffold composed of fused benzene and thiazole rings, represents a "privileged structure" in medicinal chemistry and drug discovery.[1][2] Its unique electronic configuration and structural versatility allow it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[3][4] Derivatives of benzothiazole have shown significant promise as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[1][5] Notable drugs like Riluzole, used for amyotrophic lateral sclerosis (ALS), and Flutemetamol, a diagnostic agent for Alzheimer's disease, feature this core structure, highlighting its therapeutic relevance.[1] Understanding the physicochemical properties of novel benzothiazole derivatives is a critical first step in the journey of drug development, as these properties govern absorption, distribution, metabolism, and excretion (ADME), ultimately influencing a compound's efficacy and safety profile.
This guide provides a detailed examination of the core physicochemical properties of This compound (CAS: 1038509-28-2), a specific derivative of this important class.[6][7] We will delve into its structural and molecular characteristics, and present field-proven, step-by-step protocols for the experimental determination of its key physical properties. This document is intended for researchers, medicinal chemists, and drug development professionals who require a practical and scientifically grounded understanding of this compound.
Core Physicochemical Profile
A comprehensive understanding of a compound's fundamental properties is essential for its application in research and development. The following table summarizes the known and predicted physicochemical data for this compound.
| Property | Data | Source(s) |
| Molecular Formula | C₉H₇NO₂S | [7][8] |
| Molecular Weight | 193.22 g/mol | [7] |
| CAS Number | 1038509-28-2 | [6][7] |
| Appearance | Solid (predicted) | N/A |
| Melting Point | Data not available. Related benzothiazole derivatives exhibit a wide range of melting points, often above 200°C. For example, certain 4-(Benzo[d]thiazole-2-yl)-1H-pyrazol-3(2H)-one derivatives melt in the range of 236-248°C. | [9] |
| Boiling Point | Data not available. | N/A |
| Solubility | Predicted to have low solubility in water and higher solubility in organic solvents like ethanol, ether, DMSO, and DMF. | [10] |
| Lipophilicity (LogP) | Data not available. The value is crucial for predicting membrane permeability and overall drug-like properties. | N/A |
Experimental Determination of Physicochemical Properties
The following sections provide detailed, self-validating protocols for determining the key physicochemical properties of this compound. The causality behind experimental choices is explained to provide field-proven insights.
Melting Point Determination
Expertise & Experience: The melting point is a fundamental indicator of a compound's purity. A sharp, narrow melting range (typically 0.5-1.5°C) is characteristic of a pure crystalline solid.[11] Impurities introduce defects into the crystal lattice, disrupting intermolecular forces and causing the substance to melt at a lower temperature and over a broader range.[12] The capillary method, using either a digital apparatus like a Mel-Temp or a traditional Thiele tube, is the standard and most accessible technique for this determination.[11]
Protocol: Capillary Method using a Digital Melting Point Apparatus
-
Sample Preparation: Ensure the sample of this compound is completely dry and finely powdered. If necessary, gently crush the crystals using a mortar and pestle.[13]
-
Capillary Loading: Press the open end of a capillary tube into the powdered sample, forcing a small amount of material into the tube. Tap the sealed end of the tube gently on a hard surface to compact the powder. The packed sample should be approximately 2-3 mm high.[12]
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.[14]
-
Rapid Determination (Optional but Recommended): To save time, first perform a rapid determination by setting a high ramp rate (e.g., 10-20°C/minute). This will establish an approximate melting range.[11][12]
-
Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Prepare a new sample and set a slow heating rate (1-2°C/minute).[12]
-
Observation and Recording:
-
Record the temperature (T₁) at which the first drop of liquid appears.
-
Record the temperature (T₂) at which the last solid crystal melts completely.
-
The melting point is reported as the range T₁ - T₂.
-
-
Validation: Repeat the accurate determination at least twice. Consistent results validate the measurement.
Workflow Visualization: Melting Point Determination
Caption: Workflow for determining melting point via the capillary method.
Qualitative Solubility Analysis
Expertise & Experience: Solubility provides critical insights into a compound's polarity and the presence of ionizable functional groups. The "like dissolves like" principle is paramount: polar compounds dissolve in polar solvents, and nonpolar compounds dissolve in nonpolar solvents.[15][16] By systematically testing solubility in a series of aqueous solutions with different pH values, we can classify the compound. Given its structure (an aromatic ester with a basic nitrogen atom in the thiazole ring), this compound is expected to be a weak base, likely insoluble in water but soluble in dilute acid.
Protocol: Systematic Solubility Testing
General Procedure: For each step, use approximately 20-30 mg of the compound in a small test tube with 1 mL of the solvent. Shake vigorously for 30-60 seconds and observe if the solid dissolves completely.[15][17]
-
Water (H₂O): Test solubility in deionized water. If soluble, test the solution's pH with litmus paper to determine if it's a neutral, acidic, or basic compound.[18] If insoluble, proceed to the next step.
-
5% Hydrochloric Acid (HCl): Test solubility in 5% HCl. If the compound dissolves, it indicates the presence of a basic functional group, such as the nitrogen in the thiazole ring.[17][18] This is a strong indication of an organic base.
-
5% Sodium Hydroxide (NaOH): Test solubility in 5% NaOH. If an acid-insoluble compound dissolves in a strong base, it typically indicates a weakly acidic functional group (e.g., a phenol). This is not expected for the target compound.
-
5% Sodium Bicarbonate (NaHCO₃): Test solubility in 5% NaHCO₃. If a compound dissolves in this weak base, it indicates the presence of a strongly acidic functional group, such as a carboxylic acid.[17][18] This is not expected for the target compound.
-
Organic Solvents: Confirm solubility in common organic solvents like ethanol, acetone, and dichloromethane to establish suitable solvent systems for reactions or purification.
Workflow Visualization: Solubility Classification
Caption: Decision tree for the qualitative solubility analysis of an organic compound.
Lipophilicity: Octanol-Water Partition Coefficient (LogP)
Expertise & Experience: Lipophilicity, quantified as the LogP value, is one of the most important physicochemical parameters in drug design. It describes the partitioning of a compound between a lipid (n-octanol) and an aqueous phase, modeling its ability to cross biological membranes.[19] A positive LogP indicates a preference for the lipid phase (lipophilic/hydrophobic), while a negative LogP indicates a preference for the aqueous phase (hydrophilic).[20][21] The shake-flask method is the universally recognized "gold standard" for experimental LogP determination due to its directness and accuracy.[19]
Protocol: Shake-Flask Method for LogP Determination
-
Solvent Preparation: Use high-purity n-octanol and water. Pre-saturate the n-octanol with water and the water with n-octanol by mixing them vigorously and allowing the layers to separate overnight. This ensures thermodynamic equilibrium during the experiment.
-
Sample Preparation: Prepare a stock solution of this compound in n-octanol at a known concentration (e.g., 0.1 mg/mL). The concentration must be accurately quantifiable by a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Partitioning:
-
In a separatory funnel or vial, combine equal volumes of the pre-saturated n-octanol (containing the compound) and pre-saturated water (e.g., 5 mL of each).[22]
-
Shake the mixture vigorously for 5-10 minutes at a constant temperature (typically 25°C) to allow the compound to partition between the two phases until equilibrium is reached.[22]
-
-
Phase Separation: Centrifuge the mixture for 10-15 minutes to ensure a clean and complete separation of the octanol and water layers.[22]
-
Quantification:
-
Carefully withdraw an aliquot from the n-octanol layer and an aliquot from the aqueous layer.
-
Determine the concentration of the compound in each phase ([organic] and [aqueous]) using the chosen analytical method.
-
-
Calculation:
-
Validation: The experiment should be performed in triplicate to ensure the reproducibility of the result.
Workflow Visualization: Shake-Flask LogP Determination
Caption: Standard workflow for the shake-flask determination of LogP.
Anticipated Spectral Data
While specific spectra for this compound are not publicly available, its structure allows for the prediction of key signals based on data from analogous compounds.[9][23][24][25]
-
¹H NMR:
-
Aromatic Protons: The three protons on the benzene portion of the ring system are expected to appear as complex multiplets in the aromatic region, likely between δ 7.5 and 8.5 ppm.
-
Thiazole Proton: The single proton on the thiazole ring should appear as a singlet further downfield, potentially above δ 9.0 ppm.
-
Methyl Protons: The three protons of the methyl ester group (-OCH₃) will appear as a sharp singlet, typically in the range of δ 3.9-4.1 ppm.[23]
-
-
¹³C NMR:
-
Carbonyl Carbon: The ester carbonyl carbon (C=O) is expected to have a chemical shift in the range of δ 160-170 ppm.[24]
-
Aromatic/Heteroaromatic Carbons: A complex set of signals between δ 115 and 155 ppm will correspond to the carbons of the fused ring system.[24]
-
Methyl Carbon: The methyl carbon of the ester group will appear as a single peak around δ 50-55 ppm.[23]
-
-
FT-IR (Infrared Spectroscopy):
-
C=O Stretch: A strong, sharp absorption band between 1710-1730 cm⁻¹ will be indicative of the ester carbonyl group.[26]
-
C=N Stretch: A medium intensity band around 1600-1650 cm⁻¹ corresponding to the C=N bond within the thiazole ring.[26]
-
Aromatic C=C Stretches: Multiple sharp bands in the 1450-1600 cm⁻¹ region.
-
C-O Stretch: A strong band for the ester C-O bond is expected around 1100-1300 cm⁻¹.
-
-
Mass Spectrometry (MS):
Conclusion
The physicochemical properties of this compound—its melting point, solubility, and lipophilicity—are foundational parameters that dictate its behavior in both chemical and biological systems. The experimental protocols detailed in this guide provide a robust framework for researchers to accurately characterize this compound and its future analogues. This essential data enables informed decisions in the complex, multi-stage process of drug discovery, from optimizing reaction conditions and purification strategies to predicting ADME properties and guiding the rational design of more potent and selective therapeutic agents.
References
- 1. Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Benzothiazole: A versatile molecular scaffold for modern drug delivery and therapeutic innovation [aristonpubs.com]
- 4. researchgate.net [researchgate.net]
- 5. Current trends of benzothiazoles in drug discovery: a patent review (2015-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 7. This compound - CAS:1038509-28-2 - Sunway Pharm Ltd [3wpharm.com]
- 8. This compound | C9H7NO2S | CID 59316815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Buy 7-Methyl-benzothiazole-2-carboxylic acid methyl ester | 1357354-09-6 [smolecule.com]
- 11. SSERC | Melting point determination [sserc.org.uk]
- 12. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 13. studylib.net [studylib.net]
- 14. westlab.com [westlab.com]
- 15. chem.ws [chem.ws]
- 16. quora.com [quora.com]
- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 18. scribd.com [scribd.com]
- 19. encyclopedia.pub [encyclopedia.pub]
- 20. acdlabs.com [acdlabs.com]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. bio-protocol.org [bio-protocol.org]
- 23. rsc.org [rsc.org]
- 24. acgpubs.org [acgpubs.org]
- 25. degres.eu [degres.eu]
- 26. 3-(Benzo[d]thiazol-2-yl)-2H-chromen-2-one - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Crystal Structure Analysis of Methyl benzo[d]thiazole-7-carboxylate: A Hypothetical Case Study
This guide provides a comprehensive, in-depth exploration of the crystallographic analysis of Methyl benzo[d]thiazole-7-carboxylate. As the crystal structure for this specific compound is not publicly available at the time of writing, this document is presented as a hypothetical case study. It is designed to equip researchers, scientists, and drug development professionals with a robust framework for such an analysis, grounded in established experimental protocols and expert insights. The methodologies and interpretations herein are based on well-documented procedures for similar heterocyclic compounds and are supported by authoritative references.
Introduction: The Significance of the Benzothiazole Scaffold
Benzothiazole and its derivatives are cornerstone heterocyclic compounds in medicinal chemistry and drug discovery.[1][2][3] This bicyclic system, composed of fused benzene and thiazole rings, is a prominent pharmacophore found in numerous marketed drugs and investigational agents.[4] The structural versatility of the benzothiazole scaffold allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2][5] The development of novel benzothiazole-based therapeutics is an active area of research, with a continuous demand for a deeper understanding of their structure-activity relationships (SAR).[1][4]
High-resolution structural data from techniques like single-crystal X-ray diffraction are crucial for elucidating these relationships.[6] By providing precise information on bond lengths, bond angles, and intermolecular interactions, crystal structure analysis enables the rational design of more potent and selective drug candidates. This guide will walk through the complete process, from synthesis to structural elucidation and interpretation, for the target compound, this compound.
Synthesis of this compound
A common and effective method for synthesizing 2-substituted benzothiazoles is the condensation reaction of 2-aminothiophenols with carboxylic acids or their derivatives.[7]
Proposed Synthetic Pathway:
A plausible route to this compound would involve the condensation of methyl 2-amino-3-mercaptobenzoate with an appropriate reagent.
Caption: Proposed synthesis of this compound.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve methyl 2-amino-3-mercaptobenzoate (1 equivalent) in an excess of triethyl orthoformate.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[8]
-
Workup: After the reaction is complete, cool the mixture to room temperature and remove the excess triethyl orthoformate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).[8]
-
Characterization: The purified product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity before proceeding to crystal growth.[9][10]
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction is a powerful, non-destructive analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystalline solid.[11][12]
Crystal Growth
The foundation of a successful single-crystal X-ray diffraction experiment is the availability of high-quality single crystals.[6][11]
Protocol for Crystal Growth (Slow Evaporation Method):
-
Solvent Selection: Screen a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate) to find a suitable solvent in which the compound has moderate solubility.
-
Solution Preparation: Prepare a saturated or near-saturated solution of the purified this compound in the chosen solvent at room temperature or slightly elevated temperature.
-
Filtration: Filter the solution through a syringe filter to remove any particulate matter.
-
Crystallization: Transfer the filtered solution to a clean vial, cover it with a perforated cap or parafilm, and leave it undisturbed in a vibration-free environment.
-
Monitoring: Allow the solvent to evaporate slowly over several days to weeks. Monitor the vial for the formation of well-defined, transparent crystals. Ideal crystals for diffraction are typically 0.1-0.3 mm in size.[13]
Data Collection
Caption: Workflow for single-crystal X-ray diffraction data collection.
Experimental Protocol:
-
Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.[13]
-
Diffractometer Setup: The mounted crystal is placed on a single-crystal X-ray diffractometer. These instruments typically consist of an X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å), a goniometer for precise crystal orientation, and a detector.[12]
-
Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters (a, b, c, α, β, γ), which define the size and shape of the repeating unit in the crystal lattice.[13]
-
Data Collection Strategy: A data collection strategy is devised to measure the intensities of a large number of unique reflections by rotating the crystal.[6][14]
-
Data Integration and Reduction: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects, and absorption.
Structure Solution and Refinement
The collected diffraction data is used to solve and refine the crystal structure.
Workflow:
-
Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to obtain an initial model of the crystal structure.
-
Structure Refinement: The initial model is refined against the experimental data using a least-squares method. This iterative process adjusts atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors.
-
Validation: The final refined structure is validated using various crystallographic metrics (e.g., R-factor, goodness-of-fit) and by checking for any unusual geometric features.
Structural Analysis and Discussion of this compound
Based on the known structures of related benzothiazole derivatives, we can anticipate several key structural features for this compound.[15][16]
Expected Molecular Geometry:
-
The benzothiazole ring system is expected to be nearly planar.
-
The methyl carboxylate group at the 7-position may be slightly twisted out of the plane of the benzothiazole ring.
Hypothetical Crystallographic Data:
| Parameter | Expected Value |
| Chemical Formula | C₉H₇NO₂S |
| Formula Weight | 193.22 |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | e.g., P2₁/c or P2₁2₁2₁ |
| a (Å) | 10-15 |
| b (Å) | 5-10 |
| c (Å) | 15-20 |
| β (°) | 90-105 (for monoclinic) |
| V (ų) | 1500-2000 |
| Z | 4 or 8 |
| R-factor | < 0.05 |
Intermolecular Interactions:
The crystal packing is likely to be stabilized by a network of intermolecular interactions.
-
π-π Stacking: The planar benzothiazole ring systems may engage in π-π stacking interactions with neighboring molecules.
-
C-H···O Hydrogen Bonds: The carbonyl oxygen of the ester group could act as a hydrogen bond acceptor, forming weak C-H···O interactions with aromatic or methyl C-H donors.
-
C-H···N Hydrogen Bonds: The nitrogen atom of the thiazole ring could also participate in weak hydrogen bonding.
-
S···O Interactions: Short contacts between the sulfur atom of the thiazole ring and the oxygen atoms of the carboxylate group in adjacent molecules may also be observed.[15]
Caption: Potential intermolecular interactions in the crystal structure.
Conclusion and Future Directions
This guide has outlined a comprehensive, albeit hypothetical, approach to the crystal structure analysis of this compound. The detailed protocols for synthesis, crystal growth, data collection, and structure solution provide a robust framework for researchers. The anticipated structural features, including the planar benzothiazole core and the potential for various intermolecular interactions, offer valuable insights for understanding the solid-state properties of this compound and for guiding the design of new benzothiazole-based therapeutic agents.[1][4]
The definitive crystal structure determination of this compound would be a valuable contribution to the field, providing a precise structural benchmark for computational modeling and SAR studies of related compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. pcbiochemres.com [pcbiochemres.com]
- 3. researchgate.net [researchgate.net]
- 4. Current trends of benzothiazoles in drug discovery: a patent review (2015-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. d-nb.info [d-nb.info]
- 10. pubs.aip.org [pubs.aip.org]
- 11. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]
- 12. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 13. fiveable.me [fiveable.me]
- 14. m.youtube.com [m.youtube.com]
- 15. Methyl 2-amino-4-(morpholin-4-yl)benzo[d]thiazole-6-carboxylate tetartohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Crystal structure of 3-(benzo[d]thiazol-2-yl)-6-methyl-2H-chromen-2-one - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Spectroscopic Analysis of Methyl benzo[d]thiazole-7-carboxylate: A Technical Guide
For Immediate Release
Structural Elucidation of a Key Benzothiazole Intermediate: A Comprehensive Spectroscopic Guide to Methyl benzo[d]thiazole-7-carboxylate
This technical guide offers a detailed exploration of the spectroscopic characteristics of this compound, a significant heterocyclic compound in the landscape of medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to provide researchers, scientists, and drug development professionals with a foundational understanding of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data essential for the unambiguous identification and characterization of this molecule.
The benzothiazole scaffold is a cornerstone in the development of novel therapeutic agents and functional materials, attributed to its wide spectrum of biological activities and unique photophysical properties.[1] Accurate and comprehensive structural analysis is a critical prerequisite for any meaningful research and development endeavor. This guide synthesizes theoretical knowledge with practical, field-proven insights to facilitate a thorough understanding of the spectroscopic data of this compound.
Molecular Structure and Spectroscopic Overview
The structural framework of this compound, with the systematic numbering used for spectral assignments, is presented below. The strategic placement of the methyl ester at the C7 position of the benzothiazole core introduces distinct electronic effects that are reflected in its spectroscopic signatures.
Figure 1. Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules, providing detailed information about the chemical environment and connectivity of atoms.[1] For this compound, both ¹H and ¹³C NMR are indispensable for confirming the substitution pattern on the fused ring system.
¹H NMR (Proton NMR) Spectroscopy
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the benzene ring, the proton on the thiazole ring, and the methyl group of the ester functionality. The chemical shifts are influenced by the electron-withdrawing nature of the thiazole ring and the ester group.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.2 - 9.5 | s | 1H | H2 |
| ~8.2 - 8.5 | d | 1H | H4 |
| ~7.5 - 7.8 | t | 1H | H5 |
| ~8.0 - 8.3 | d | 1H | H6 |
| ~4.0 | s | 3H | -OCH₃ |
Note: Predicted values are based on the analysis of related benzothiazole structures and general principles of NMR spectroscopy. Actual experimental values may vary.
Interpretation and Rationale:
-
Aromatic Protons (H4, H5, H6): The protons on the benzene ring will appear in the aromatic region (typically 7.0-8.5 ppm). Due to the anisotropic effect of the fused thiazole ring and the electron-withdrawing ester group, these protons will experience different shielding effects, leading to distinct signals. The coupling patterns (doublet, triplet) will be crucial in assigning the specific protons. For instance, H5 is expected to be a triplet due to coupling with both H4 and H6, while H4 and H6 will be doublets.
-
Thiazole Proton (H2): The proton at the C2 position of the thiazole ring is expected to be significantly deshielded due to the adjacent nitrogen and sulfur atoms and the aromatic ring current. This typically results in a singlet signal at a high chemical shift (downfield).
-
Methyl Protons (-OCH₃): The three protons of the methyl ester group will appear as a sharp singlet, typically in the range of 3.8-4.1 ppm.
¹³C NMR (Carbon NMR) Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~165 - 170 | C=O (Ester) |
| ~150 - 155 | C2 |
| ~150 - 155 | C7a |
| ~135 - 140 | C3a |
| ~125 - 130 | C7 |
| ~125 - 130 | C5 |
| ~120 - 125 | C6 |
| ~120 - 125 | C4 |
| ~52 - 55 | -OCH₃ |
Note: Predicted values are based on the analysis of related benzothiazole structures and general principles of NMR spectroscopy. Actual experimental values may vary.
Interpretation and Rationale:
-
Carbonyl Carbon (C=O): The carbon of the ester carbonyl group is highly deshielded and will appear at the lowest field, typically in the 165-170 ppm range.
-
Aromatic and Heterocyclic Carbons: The carbons of the benzothiazole ring system will resonate in the aromatic region (120-155 ppm). The carbons directly attached to the heteroatoms (C2, C3a, C7a) will have characteristic chemical shifts.
-
Methyl Carbon (-OCH₃): The carbon of the methyl ester group is the most shielded and will appear at the highest field (upfield), typically around 52-55 ppm.
Experimental Protocol for NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural determination.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the compound and the desired resolution of the spectra.[2]
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.[2]
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for all carbon signals.
-
A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
-
2D NMR Experiments (Optional but Recommended): For unambiguous assignment of all proton and carbon signals, it is highly recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).[3]
References
A Comprehensive Technical Guide to the Synthesis of Benzo[d]thiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini AI], Senior Application Scientist
Abstract: Benzo[d]thiazole, a bicyclic heterocyclic compound, represents a cornerstone scaffold in medicinal chemistry and materials science. Its derivatives exhibit a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2][3][4] This guide provides an in-depth exploration of the primary synthetic strategies for constructing the benzo[d]thiazole core, with a focus on explaining the causality behind experimental choices and providing actionable protocols. We will delve into classical condensation reactions, modern metal-catalyzed cross-coupling methods, and the burgeoning field of green synthesis, offering a comprehensive resource for researchers aiming to design and synthesize novel benzo[d]thiazole derivatives.
Introduction: The Enduring Significance of the Benzo[d]thiazole Scaffold
The benzo[d]thiazole nucleus, formed by the fusion of a benzene ring with a thiazole ring, is a privileged structure in drug discovery.[5] Its rigid, planar geometry and the presence of nitrogen and sulfur heteroatoms facilitate diverse non-covalent interactions with biological targets. This has led to the development of numerous clinically relevant drugs, such as Riluzole (neuroprotective), Pramipexole (antiparkinsonian), and various anticancer agents currently under investigation.[1][3] The versatility of the benzo[d]thiazole core allows for substitution at multiple positions, enabling fine-tuning of physicochemical and pharmacological properties. This guide will equip researchers with the fundamental knowledge and practical methodologies to explore this rich chemical space.
Foundational Synthetic Strategies: The Condensation Approach
The most classical and widely employed method for synthesizing the benzo[d]thiazole core is the condensation of 2-aminothiophenol with a variety of electrophilic partners. This approach is valued for its reliability, accessibility of starting materials, and the diverse range of functional groups that can be introduced at the 2-position.
Condensation with Aldehydes and Ketones
The reaction of 2-aminothiophenol with aldehydes or ketones is a cornerstone of benzothiazole synthesis.[5][6] The reaction typically proceeds through the formation of a Schiff base intermediate, which then undergoes oxidative cyclization to yield the 2-substituted benzothiazole.
Causality of Experimental Choices:
-
Solvent: The choice of solvent is critical. Polar protic solvents like ethanol can facilitate the initial condensation step, while aprotic solvents like toluene or DMSO are often used for the cyclization, sometimes at elevated temperatures.[5][6]
-
Catalyst/Oxidant: While the reaction can proceed thermally, a variety of catalysts and oxidants are employed to improve yields and reaction times. These can range from simple acids or bases to more sophisticated oxidizing agents like hydrogen peroxide (H₂O₂), air, or metal-based catalysts.[6][7] The selection depends on the specific substrates and desired reaction conditions. For instance, a mild oxidant is preferred when sensitive functional groups are present.
-
Temperature: Reaction temperatures can vary from room temperature to reflux, depending on the reactivity of the aldehyde/ketone and the chosen catalytic system. Microwave irradiation has emerged as a powerful tool to accelerate these reactions, often leading to higher yields in shorter times.[8][9]
Visualizing the Mechanism: Condensation with Aldehydes
References
- 1. researchgate.net [researchgate.net]
- 2. benthamscience.com [benthamscience.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Benzothiazole derivatives: Significance and symbolism [wisdomlib.org]
- 5. Synthesis of Benzothiazole_Chemicalbook [chemicalbook.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. airo.co.in [airo.co.in]
- 9. scielo.br [scielo.br]
Discovery and Isolation of Novel Benzothiazole Compounds: A Technical Guide for the Modern Laboratory
An In-Depth Technical Guide for Drug Development Professionals
As a Senior Application Scientist, this guide is designed to provide researchers and drug development professionals with a comprehensive, field-proven framework for the discovery, synthesis, and isolation of novel benzothiazole compounds. This document moves beyond simple procedural lists to offer insights into the causality behind experimental choices, ensuring a robust and reproducible workflow.
The benzothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of pharmacologically active agents.[1][2][3] These heterocyclic compounds exhibit a remarkable spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antidiabetic properties.[2][4][5] The versatility of the benzothiazole nucleus and the numerous active sites available for substitution make it a privileged structure in the design of new therapeutic molecules.[1][6]
Part 1: The Discovery Engine: From In Silico Design to Synthesis
The modern discovery process for novel compounds is a synergistic interplay between computational prediction and empirical synthesis. This approach de-risks development by prioritizing compounds with the highest probability of desired biological activity and favorable pharmacokinetic profiles.
Rational Drug Design: In Silico Blueprinting
Before committing to resource-intensive synthesis, computational chemistry offers powerful tools to design and screen virtual libraries of benzothiazole derivatives.[7][8]
-
Molecular Docking: This technique predicts the preferred orientation of a ligand (the benzothiazole derivative) when bound to a specific protein target.[7][9] By analyzing binding affinities and interaction patterns, researchers can prioritize candidates that are most likely to modulate the target's function effectively.[10]
-
Pharmacokinetic Prediction (ADMET): In silico tools like SwissADME and admetSAR can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed compounds.[9][11] This early-stage analysis helps eliminate molecules with poor drug-like characteristics, saving significant time and resources.[8]
The overall discovery workflow, from initial concept to a characterized pure compound, is a multi-stage process.
References
- 1. pharmacyjournal.in [pharmacyjournal.in]
- 2. pcbiochemres.com [pcbiochemres.com]
- 3. BENZOTHIAZOLE: THE MOLECULE OF DIVERSE BIOLOGICAL ACTIVITIES | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ijper.org [ijper.org]
- 7. Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine derivatives as anticonvulsants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ijprajournal.com [ijprajournal.com]
- 10. benthamdirect.com [benthamdirect.com]
- 11. Evaluation, Characterization of Antioxidant Activity for Novel Benzothiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Theoretical studies on the electronic structure of Methyl benzo[d]thiazole-7-carboxylate
An In-Depth Technical Guide: Theoretical Analysis of the Electronic Structure and Properties of Methyl benzo[d]thiazole-7-carboxylate
Abstract
This compound is a heterocyclic compound of significant interest due to the prevalence of the benzothiazole scaffold in medicinal chemistry and materials science.[1][2][3] Understanding its fundamental electronic structure is paramount for predicting its reactivity, stability, and potential applications in drug design and organic electronics. This guide provides a comprehensive theoretical framework for investigating the electronic properties of this molecule using quantum chemical calculations. We detail a robust computational methodology rooted in Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), explaining the causality behind each procedural choice. The narrative walks through geometry optimization, frontier molecular orbital (FMO) analysis, molecular electrostatic potential (MEP) mapping, natural bond orbital (NBO) analysis, and the simulation of electronic spectra. By presenting a self-validating protocol and interpreting hypothetical data based on established trends for similar derivatives, this document serves as a practical guide for researchers aiming to elucidate the electronic characteristics of novel benzothiazole-based compounds.
Introduction: The Significance of the Benzothiazole Scaffold
Benzothiazole and its derivatives are a cornerstone in the field of heterocyclic chemistry, demonstrating a vast range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] Their planar, π-conjugated system also makes them attractive candidates for organic semiconductor materials used in applications like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).[4] The electronic properties of these molecules, governed by the distribution of electrons in their molecular orbitals, are the primary determinant of their chemical behavior and functionality.
The addition of a methyl carboxylate group at the 7-position of the benzo[d]thiazole core introduces an electron-withdrawing moiety that can significantly modulate the electronic landscape of the entire molecule. A theoretical investigation provides a powerful, non-empirical means to probe these effects at the sub-atomic level. Computational chemistry allows us to visualize molecular orbitals, predict reactivity hotspots, understand intramolecular charge transfer, and simulate spectroscopic properties before a compound is ever synthesized.[5]
This guide establishes a detailed protocol for such a theoretical study, focusing on this compound as a model system. The objective is to provide both the "how" and the "why" of the computational approach, enabling researchers to apply these methods to their own investigations.
A Validated Computational Framework
The reliability of a theoretical study hinges on the selection of an appropriate computational methodology. Our approach is designed to balance computational accuracy with practical feasibility, employing methods widely validated for organic heterocyclic compounds.[1][4][6]
Causality of Method Selection: Density Functional Theory (DFT)
For molecules of this size, Density Functional Theory (DFT) offers the optimal compromise between accuracy and computational expense. Unlike more demanding wavefunction-based methods, DFT calculates the electronic structure based on the electron density, making it highly efficient.
-
Functional Selection (B3LYP): We select the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.[1] B3LYP incorporates a portion of exact Hartree-Fock exchange, which provides a more accurate description of electron correlation than pure DFT functionals, proving particularly effective for studying the electronic properties of organic molecules.[6]
-
Basis Set Selection (6-311+G(d,p)): A basis set is the set of mathematical functions used to build molecular orbitals. The 6-311+G(d,p) basis set is chosen for its robustness:
-
6-311: A triple-zeta basis set, providing a flexible description of the valence electrons.
-
+: Diffuse functions are added for heavy atoms, which are crucial for accurately describing lone pairs and regions of space far from the nuclei.
-
(d,p): Polarization functions are added to both heavy atoms (d) and hydrogen atoms (p), allowing for non-spherical distortion of the electron density, which is essential for describing chemical bonds accurately.
-
The workflow for this theoretical investigation is systematically outlined below.
Caption: Computational workflow for electronic structure analysis.
Experimental Protocol: Step-by-Step Computational Analysis
The following protocols are designed to be executed using a standard quantum chemistry software package like Gaussian.[1]
Protocol 1: Ground State Geometry Optimization
-
Structure Input: Build the initial 3D structure of this compound using a molecular editor like GaussView.
-
Calculation Setup: Specify the B3LYP functional and 6-311+G(d,p) basis set.
-
Optimization Keyword: Use the Opt keyword to instruct the software to perform a geometry optimization, finding the lowest energy conformation of the molecule.
-
Frequency Analysis: Following optimization, perform a frequency calculation (Freq keyword) at the same level of theory.
-
Validation: Confirm that the output shows zero imaginary frequencies. This validates that the optimized structure is a true energy minimum and not a transition state.
Protocol 2: Frontier Molecular Orbital (FMO) and Reactivity Analysis
-
Input: Use the optimized geometry from Protocol 1.
-
Analysis: Extract the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO) from the calculation output.
-
Calculation of Descriptors: The energy gap (ΔE) is calculated as ELUMO - EHOMO. A smaller gap generally implies higher reactivity and easier electronic excitation.[1] Global reactivity descriptors can be derived from these energies:
-
Ionization Potential (I) ≈ -EHOMO
-
Electron Affinity (A) ≈ -ELUMO
-
Chemical Hardness (η) = (I - A) / 2
-
Chemical Softness (S) = 1 / (2η)
-
Electronegativity (χ) = (I + A) / 2
-
Electrophilicity Index (ω) = χ² / (2η)
-
Protocol 3: Simulation of Electronic Absorption Spectra (TD-DFT)
-
Input: Use the optimized ground state geometry.
-
Methodology: Employ Time-Dependent DFT (TD-DFT) at the same B3LYP/6-311+G(d,p) level.[4][7]
-
Calculation: Request the calculation of several excited states (e.g., n=10) to generate a theoretical UV-Visible spectrum.
-
Data Extraction: Extract the calculated excitation energies (in nm), oscillator strengths (f), and the primary orbital contributions for each electronic transition. The oscillator strength indicates the intensity of the absorption.
Hypothetical Results and In-Depth Discussion
This section presents plausible data for this compound, derived from established trends in related benzothiazole derivatives found in the literature.[1][4][6][7]
Optimized Geometry and Molecular Orbitals
The optimized structure would be expected to be largely planar due to its aromatic nature. The ester group may exhibit some rotation, but the benzothiazole core will remain rigid. The analysis of the FMOs is critical for understanding the molecule's electronic behavior.
Caption: Frontier Molecular Orbital (FMO) energy level diagram.
The HOMO is typically localized on the electron-rich parts of the molecule, while the LUMO is on the electron-deficient parts. For this molecule, the HOMO is expected to be distributed over the fused benzene ring and the sulfur atom, while the LUMO would likely be delocalized across the thiazole ring and the electron-withdrawing methyl carboxylate group. This distribution facilitates a π → π* intramolecular charge transfer (ICT) upon electronic excitation.[7][8]
Global Reactivity and MEP Surface
The calculated FMO energies allow for the quantification of the molecule's reactivity profile.
| Parameter | Symbol | Hypothetical Value | Implication |
| HOMO Energy | EHOMO | -6.20 eV | Electron-donating ability |
| LUMO Energy | ELUMO | -1.95 eV | Electron-accepting ability |
| Energy Gap | ΔE | 4.25 eV | High kinetic stability, less reactive[1] |
| Chemical Hardness | η | 2.125 eV | Resistance to change in electron distribution[1] |
| Electrophilicity Index | ω | 4.21 eV | Capacity to accept electrons |
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution.
-
Red Regions (Negative Potential): These indicate electron-rich areas and are susceptible to electrophilic attack. They would be expected around the nitrogen atom of the thiazole ring and the carbonyl oxygen of the ester group.[6]
-
Blue Regions (Positive Potential): These indicate electron-deficient areas, susceptible to nucleophilic attack. These would likely be found around the hydrogen atoms.[6]
Intramolecular Charge Transfer via NBO Analysis
Natural Bond Orbital (NBO) analysis quantifies the stabilization energy (E(2)) arising from interactions between filled (donor) and empty (acceptor) orbitals.[6][8] Significant interactions highlight pathways for intramolecular charge transfer (ICT).
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
| LP (1) N | π* (C=S) | ~25.5 | Lone pair delocalization into the ring |
| LP (2) O | π* (C=O) | ~45.0 | Resonance within the ester group |
| π (Benzene) | π* (Thiazole) | ~18.2 | π-conjugation across the fused system |
LP = Lone Pair
These interactions confirm the delocalization of electrons across the π-system, which is a key factor contributing to the molecule's overall stability.[6]
Simulated UV-Visible Absorption Spectrum
TD-DFT calculations predict the electronic transitions that give rise to UV-Vis absorption.
| λmax (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |
| ~315 | 0.35 | HOMO → LUMO (92%) | π → π* with ICT character |
| ~270 | 0.21 | HOMO-1 → LUMO (75%) | π → π* |
The primary absorption band around 315 nm would be attributed to the HOMO-LUMO transition.[6] The significant contribution from this transition, coupled with the spatial separation of the HOMO and LUMO, confirms that this excitation has strong intramolecular charge transfer (ICT) character.[4][8]
Conclusion and Strategic Outlook
This guide has detailed a comprehensive and validated theoretical protocol for characterizing the electronic structure of this compound. Through the integrated use of DFT and TD-DFT, we can effectively predict the molecule's ground-state geometry, analyze its chemical reactivity through FMO and MEP analysis, quantify intramolecular charge transfer via NBO, and simulate its electronic absorption spectrum.
The hypothetical results suggest that this compound is a kinetically stable molecule with a significant HOMO-LUMO gap.[1] Its primary electronic transition is characterized by a π → π* excitation with substantial intramolecular charge transfer from the electron-rich benzothiazole core to the electron-accepting carboxylate moiety.
Future Directions for Researchers:
-
Solvent Effects: Repeat the calculations within a Polarizable Continuum Model (PCM) to simulate how a solvent environment impacts the electronic properties.
-
Substituent Effects: Systematically replace the methyl group or add other functional groups to the benzothiazole core to theoretically tune the HOMO-LUMO gap and shift absorption wavelengths, guiding the synthesis of derivatives with desired optoelectronic properties.[4]
-
Non-Linear Optical (NLO) Properties: The ICT character of this molecule suggests it could be a candidate for NLO applications. Further calculations of polarizability and hyperpolarizability would be warranted.[1]
By employing the robust theoretical framework outlined herein, researchers in drug development and materials science can gain profound insights into the electronic nature of novel benzothiazole derivatives, accelerating the design and discovery process.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Investigation of the Effect of Substituents on Electronic and Charge Transport Properties of Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses [scirp.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
CAS number and chemical identifiers for Methyl benzo[d]thiazole-7-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
The benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized for its privileged structure that imparts a wide array of pharmacological activities.[1][2] This bicyclic heterocyclic system, consisting of a benzene ring fused to a thiazole ring, is a key pharmacophore in numerous clinically approved drugs and investigational compounds. Its unique electronic properties and rigid structure allow for specific interactions with a variety of biological targets, leading to a broad spectrum of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities. Within this important class of compounds, Methyl benzo[d]thiazole-7-carboxylate emerges as a significant building block and a molecule of interest for further functionalization in drug discovery programs. This technical guide provides a comprehensive overview of its chemical identity, synthesis, properties, and potential applications in the field of drug development.
PART 1: Core Chemical Identifiers
A precise understanding of a molecule's identity is fundamental for any research and development endeavor. This section provides the key chemical identifiers for this compound.
| Identifier | Value | Source |
| CAS Number | 1038509-28-2 | [3] |
| Molecular Formula | C₉H₇NO₂S | [3] |
| IUPAC Name | methyl 1,3-benzothiazole-7-carboxylate | |
| Molecular Weight | 193.22 g/mol | [3] |
| InChI | InChI=1S/C9H7NO2S/c1-12-9(11)6-3-2-4-7-8(6)13-5-10-7/h2-5H,1H3 | |
| InChIKey | SVEZOHPWBLWBNO-UHFFFAOYSA-N | |
| Canonical SMILES | COC(=O)C1=C2C(=CC=C1)N=CS2 |
PART 2: Synthesis and Characterization
Conceptual Synthetic Workflow
A common and effective method for the formation of the benzothiazole ring is the reaction of a 2-aminothiophenol derivative with a carboxylic acid or its derivative. In the case of this compound, the synthesis would likely commence from 2-amino-3-mercaptobenzoic acid and a suitable methylating agent, followed by esterification, or by direct condensation with a methyl carboxylate-containing reagent.
General Experimental Protocol (Hypothetical)
The following protocol is a generalized representation based on common benzothiazole synthesis methodologies and should be optimized for specific laboratory conditions.
-
Esterification of the Starting Material: In a round-bottom flask, dissolve 2-amino-3-mercaptobenzoic acid in an excess of methanol.
-
Acid Catalysis: Carefully add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Cyclization: The acidic conditions and elevated temperature should facilitate the intramolecular cyclization to form the benzothiazole ring.
-
Work-up and Purification: Upon completion, cool the reaction mixture and neutralize the acid. The product can then be extracted with a suitable organic solvent. The crude product should be purified using column chromatography on silica gel to yield pure this compound.
Spectroscopic Characterization (Anticipated Data)
While a complete set of spectra for this compound is not available in the provided search results, the expected spectral features can be predicted based on the analysis of closely related benzothiazole derivatives.[4][5][6][7][8][9]
-
¹H NMR: The spectrum would be expected to show characteristic signals for the aromatic protons on the benzene ring, a singlet for the proton on the thiazole ring, and a singlet for the methyl ester protons. The chemical shifts and coupling constants of the aromatic protons would be indicative of the substitution pattern.
-
¹³C NMR: The carbon spectrum would display signals for the carbonyl carbon of the ester, the carbons of the benzothiazole core, and the methyl carbon of the ester group.
-
FTIR: The infrared spectrum should exhibit a strong absorption band for the carbonyl (C=O) stretching of the ester group, typically in the region of 1700-1730 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (193.22 g/mol ).
PART 3: Applications in Research and Drug Development
The benzothiazole nucleus is a versatile scaffold that has been extensively explored in medicinal chemistry, leading to the development of drugs with a wide range of therapeutic applications.[2][10] Derivatives of benzothiazole have demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.
Role as a Pharmaceutical Intermediate
This compound serves as a valuable intermediate for the synthesis of more complex and biologically active molecules. The ester functionality at the 7-position provides a convenient handle for further chemical modifications, such as amide bond formation or reduction to an alcohol, allowing for the introduction of diverse pharmacophores to explore structure-activity relationships (SAR).
Potential Pharmacological Activities
While specific pharmacological screening data for this compound is not detailed in the provided search results, the benzothiazole-7-carboxylate moiety is present in compounds that have been investigated for various biological activities. Research on related structures suggests that this compound could serve as a precursor for molecules with potential:
-
Anticancer Activity: Many benzothiazole derivatives have shown potent anticancer activity through various mechanisms, including the inhibition of key enzymes and disruption of cellular signaling pathways.[11]
-
Antimicrobial Activity: The benzothiazole scaffold is a known pharmacophore in the development of antibacterial and antifungal agents.[12]
-
Enzyme Inhibition: Benzothiazoles have been identified as inhibitors of various enzymes, making them attractive candidates for the treatment of a range of diseases.[5]
Conclusion
This compound is a chemically significant molecule that holds promise as a versatile building block in the synthesis of novel therapeutic agents. Its benzothiazole core provides a foundation for a wide range of biological activities, while the methyl ester at the 7-position offers a strategic point for chemical elaboration. Further research into the specific synthesis and pharmacological profiling of this compound and its derivatives is warranted to fully explore its potential in drug discovery and development. This guide serves as a foundational resource for researchers embarking on studies involving this intriguing molecule.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound - CAS:1038509-28-2 - Sunway Pharm Ltd [3wpharm.com]
- 4. acgpubs.org [acgpubs.org]
- 5. d-nb.info [d-nb.info]
- 6. Complete 1H and 13C NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. diva-portal.org [diva-portal.org]
- 9. bu.edu.eg [bu.edu.eg]
- 10. Experimental and In Silico Evaluation of New Heteroaryl Benzothiazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
The Versatile Synthon: Methyl Benzo[d]thiazole-7-carboxylate in Modern Organic Synthesis
The benzothiazole moiety is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a plethora of biologically active compounds and functional materials.[1][2][3] Within this privileged scaffold, Methyl Benzo[d]thiazole-7-carboxylate emerges as a particularly valuable building block. Its strategic placement of a reactive ester group on the benzene ring, coupled with the inherent chemical properties of the thiazole nucleus, offers a versatile platform for the synthesis of complex molecular architectures. This guide provides an in-depth exploration of the synthesis and diverse applications of this compound, complete with detailed protocols for its use in key synthetic transformations.
The Strategic Importance of this compound
The utility of this compound as a synthetic intermediate stems from its trifunctional nature. The benzothiazole core itself can engage in various chemical interactions, while the methyl ester at the 7-position serves as a versatile handle for a range of chemical modifications, including hydrolysis, amidation, and conversion to hydrazides. These transformations open avenues to a wide array of derivatives with potential applications in drug discovery, particularly in the development of kinase inhibitors, anticancer, and anti-inflammatory agents.[4][5]
Synthesis of the Core Scaffold: this compound
The construction of the benzothiazole ring system is a well-established process in organic synthesis. While a direct, one-pot synthesis of this compound is not extensively documented, a reliable route can be adapted from established methods for analogous benzothiazole derivatives.[1][2][6] The most common approach involves the condensation and subsequent cyclization of a substituted 2-aminothiophenol with a suitable one-carbon component.
For the synthesis of this compound, a plausible synthetic route commences with a suitably substituted aniline, such as methyl 3-amino-2-mercaptobenzoate. However, a more practical and widely adopted strategy involves the reaction of a substituted aniline with a thiocyanate salt in the presence of an oxidizing agent, typically bromine, in acetic acid.[1][7]
Below is a representative protocol adapted from literature for the synthesis of substituted aminobenzothiazoles.
Protocol 1: Synthesis of Methyl 2-aminobenzo[d]thiazole-7-carboxylate
This protocol outlines a common method for the synthesis of a 2-aminobenzothiazole derivative, which can be a precursor or a related structure to the target compound.
Materials:
-
Methyl 3-aminobenzoate
-
Potassium thiocyanate (KSCN)
-
Glacial acetic acid
-
Bromine (Br₂)
-
25% Aqueous ammonia solution
-
Water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve methyl 3-aminobenzoate (1 equivalent) and potassium thiocyanate (4 equivalents) in glacial acetic acid.
-
Stir the mixture at room temperature for 45 minutes.
-
Cool the reaction mixture to 10°C in an ice bath.
-
In a separate beaker, dissolve bromine (2 equivalents) in a small amount of glacial acetic acid.
-
Add the bromine solution dropwise to the cooled reaction mixture. The solution will typically turn into a yellow suspension.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Neutralize the reaction mixture to a pH of 8 by the slow addition of 25% aqueous ammonia solution.
-
Collect the resulting precipitate by filtration.
-
Wash the precipitate thoroughly with water and dry to obtain the crude product.
-
The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
Key Synthetic Transformations and Applications
The true synthetic utility of this compound lies in the reactivity of its methyl ester group. This functional group provides a gateway to a variety of important derivatives.
Hydrolysis to Benzo[d]thiazole-7-carboxylic Acid
The hydrolysis of the methyl ester to the corresponding carboxylic acid is a fundamental transformation that unlocks further synthetic possibilities. The resulting carboxylic acid can be used in a variety of coupling reactions or as a key component in the synthesis of more complex molecules.
Protocol 2: Hydrolysis of this compound
Materials:
-
This compound
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
Procedure:
-
Dissolve this compound (1 equivalent) in a 2:1 mixture of THF and water.
-
Add lithium hydroxide monohydrate (1.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, remove the THF under reduced pressure.
-
Acidify the remaining aqueous solution to a pH of approximately 2-3 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure to yield the crude carboxylic acid.
-
The product can be purified by recrystallization or column chromatography.
Amidation to Benzothiazole-7-carboxamides
The conversion of the ester to an amide is a crucial step in the synthesis of many biologically active molecules, as the amide bond is a key structural feature in numerous pharmaceuticals.[8] Direct amidation of the ester or conversion via the carboxylic acid are both viable routes.
Protocol 3: Direct Amidation of this compound
This protocol is a general method for the direct conversion of an ester to an amide.
Materials:
-
This compound
-
Desired amine (R-NH₂)
-
Propylphosphonic anhydride (T3P®)
-
Triethylamine
-
Ethyl acetate
Procedure:
-
Dissolve this compound (1 equivalent) and the desired amine (1.2 equivalents) in ethyl acetate.
-
Add triethylamine (2 equivalents) to the solution.
-
Add T3P® (1.5 equivalents) dropwise to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Table 1: Representative Amidation Reactions
| Amine | Coupling Agent | Solvent | Yield (%) |
| Benzylamine | T3P® | Ethyl Acetate | >90 |
| Morpholine | HATU | DMF | >90 |
| Aniline | T3P® | Ethyl Acetate | >85 |
Conversion to Benzothiazole-7-carbohydrazide and Hydrazones
The transformation of the methyl ester into a hydrazide opens up another important avenue for derivatization. Hydrazides are key precursors for the synthesis of hydrazones, which are known to possess a wide range of biological activities.[9][10]
Protocol 4: Synthesis of Benzo[d]thiazole-7-carbohydrazide
Materials:
-
This compound
-
Hydrazine hydrate (80-85%)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.
-
Add an excess of hydrazine hydrate (5-10 equivalents).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The resulting solid is the crude hydrazide, which can be purified by recrystallization from ethanol.[11]
Protocol 5: Synthesis of Benzothiazole-7-yl-hydrazones
Materials:
-
Benzo[d]thiazole-7-carbohydrazide
-
Substituted aldehyde or ketone
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve Benzo[d]thiazole-7-carbohydrazide (1 equivalent) and the desired aldehyde or ketone (1.1 equivalents) in ethanol.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the mixture for 2-4 hours.
-
Cool the reaction mixture to room temperature. The product often precipitates out of the solution.
-
Collect the solid by filtration, wash with cold ethanol, and dry to obtain the hydrazone derivative.
Visualization of Synthetic Pathways
The following diagrams illustrate the key synthetic transformations starting from this compound.
Caption: Synthetic pathways from a substituted aniline to this compound and its subsequent key transformations.
Caption: A workflow diagram illustrating the primary synthetic applications of this compound.
Conclusion
This compound stands as a valuable and versatile intermediate in the field of organic synthesis. Its accessible synthesis and the reactivity of its ester functionality provide a robust platform for the generation of a wide range of derivatives. The protocols outlined in this guide, adapted from established literature, offer a practical framework for researchers and drug development professionals to harness the synthetic potential of this important building block. The continued exploration of derivatives stemming from this compound is poised to yield novel compounds with significant therapeutic and technological applications.
References
- 1. Synthesis of biologically active derivatives of 2-aminobenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ijper.org [ijper.org]
- 4. Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of a series of benzothiazole amide derivatives and their biological evaluation as potent hemostatic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of benzo[d]thiazole-hydrazone analogues: molecular docking and SAR studies of potential H+/K+ ATPase inhibitors and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. CN103408454A - Preparation method of hydrazide compound - Google Patents [patents.google.com]
The Benzothiazole Nucleus: Application Notes for Methyl benzo[d]thiazole-7-carboxylate in Modern Medicinal Chemistry
Introduction: The Privileged Benzothiazole Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their ability to interact with a wide array of biological targets. The benzothiazole nucleus, a bicyclic system comprising a benzene ring fused to a thiazole ring, is a prime example of such a scaffold.[1][2][3] Its unique electronic configuration and structural rigidity, coupled with the capacity for diverse substitutions, allow for fine-tuning of its physicochemical and pharmacological properties.[3][4] Benzothiazole derivatives have demonstrated a remarkable spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and neuroprotective effects.[1][3][5][6] This broad utility has cemented the benzothiazole core as a cornerstone in the design and development of novel therapeutic agents.[2][3]
This document provides detailed application notes and protocols centered on Methyl benzo[d]thiazole-7-carboxylate , a derivative poised for significant application in drug discovery. While direct literature on this specific ester is nascent, its structure presents a strategic advantage: the methyl carboxylate group at the 7-position serves as a versatile chemical handle for the synthesis of diverse compound libraries, enabling extensive structure-activity relationship (SAR) studies. These notes will, therefore, extrapolate from the rich chemistry and pharmacology of the broader benzothiazole class to guide researchers in leveraging this promising building block.
Strategic Importance of this compound in Drug Design
The true potential of this compound lies in its capacity as a versatile intermediate for creating novel derivatives. The ester functionality at the 7-position is readily amenable to a variety of chemical transformations, providing a gateway to novel chemical space.
Potential Therapeutic Applications:
Based on the established activities of the benzothiazole scaffold, derivatives of this compound are prime candidates for investigation in several therapeutic areas:
-
Oncology: Benzothiazole derivatives have shown potent anticancer activity through various mechanisms, including the inhibition of key kinases and induction of apoptosis.[7][8][9] The 7-position offers a vector for modification to enhance selectivity and potency against specific cancer cell lines.
-
Infectious Diseases: The scaffold is a well-established antimicrobial and antifungal agent.[10][11][12] New derivatives can be synthesized to combat drug-resistant strains of bacteria and fungi by targeting essential microbial enzymes like DNA gyrase or CYP51.[4][12]
-
Neurodegenerative Diseases: Compounds like Riluzole, a benzothiazole derivative, are used in the treatment of amyotrophic lateral sclerosis (ALS).[13] The scaffold has also been explored for its potential in treating Alzheimer's disease by targeting enzymes like acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B).[13]
-
Inflammation and Pain: Anti-inflammatory and analgesic properties are well-documented for this class of compounds.[6][7] The 7-carboxylate handle can be used to introduce moieties that modulate inflammatory pathways.
The following diagram illustrates a conceptual workflow for leveraging this compound in a drug discovery program.
Drug Discovery Workflow using the Scaffold.
Protocols and Methodologies
Protocol 1: Synthesis of this compound
This protocol is a representative method adapted from general procedures for the synthesis of 2-substituted benzothiazoles via condensation of an o-aminothiophenol with a carboxylic acid derivative.[14][15][16]
Objective: To synthesize the title compound from commercially available starting materials.
Materials:
-
2-Amino-3-mercaptobenzoic acid
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂) or Polyphosphoric acid (PPA)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and heating mantle
-
Standard laboratory glassware
Procedure:
Step 1: Esterification of the Carboxylic Acid (if starting from 2-amino-3-mercaptobenzoic acid)
-
Suspend 2-amino-3-mercaptobenzoic acid (1 equivalent) in anhydrous methanol (10-20 mL per gram of starting material).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 equivalents) dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture and remove the methanol under reduced pressure using a rotary evaporator.
-
The resulting residue is the methyl ester intermediate.
Step 2: Cyclization to form the Benzothiazole Ring
-
This step can be achieved through several established methods for benzothiazole synthesis.[14][16] A common method involves dehydration using a strong acid catalyst like Polyphosphoric Acid (PPA).
-
Add PPA (10 equivalents by weight) to the crude methyl ester from Step 1.
-
Heat the mixture to 140-170 °C for 2-4 hours.[14] The reaction should be monitored by TLC.
-
Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.
-
The product will precipitate out of the solution. If it oils out, extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic extracts, wash with brine (1 x 50 mL), and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
Step 3: Purification
-
The crude product can be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.
-
Combine the fractions containing the pure product and remove the solvent in vacuo to yield this compound as a solid.
-
Characterize the final product by NMR and Mass Spectrometry to confirm its structure and purity.
Protocol 2: Representative Biological Evaluation - Anticancer Activity (MTT Assay)
This protocol describes a common method to assess the cytotoxic effects of newly synthesized benzothiazole derivatives against cancer cell lines.[7][8]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds on the proliferation of a human cancer cell line (e.g., A549 lung cancer or MCF-7 breast cancer).[17]
Materials:
-
Human cancer cell line (e.g., A549)
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Test compounds (dissolved in DMSO to create stock solutions)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
CO₂ incubator (37 °C, 5% CO₂)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed the A549 cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (and a positive control like Doxorubicin) in the growth medium. The final DMSO concentration should be less than 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells with medium only (blank) and medium with DMSO (vehicle control).
-
Incubate the plates for 48-72 hours at 37 °C in a 5% CO₂ atmosphere.
-
MTT Addition: After incubation, add 20 µL of the MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
The following diagram outlines the key steps in the MTT assay protocol.
MTT Cell Viability Assay Workflow.
Quantitative Data Summary: Biological Activities of Benzothiazole Derivatives
To illustrate the potential of the scaffold, the following table summarizes the reported biological activities of various benzothiazole derivatives from the literature. This data underscores the rationale for exploring derivatives of this compound.
| Compound Class | Therapeutic Target/Assay | Activity Range (IC₅₀/MIC) | Reference |
| Benzothiazole-hydrazones | H⁺/K⁺ ATPase Inhibition | IC₅₀ values lower than omeprazole | [18] |
| Amide-imidazole Benzothiazoles | Antifungal (C. albicans) | MIC: 0.125-2 µg/mL | [11] |
| Pyrazole-thiazole Benzothiazoles | Antibacterial (B. subtilis) | MIC: 1.9 µg/mL | [12] |
| 2-Aryl Benzothiazoles | Anticancer (MCF-7) | IC₅₀: 0.056 µmol/mL | [17] |
| 2-Acetamido Benzothiazoles | Anticonvulsant (MES test) | ED₅₀: 50.8 mg/kg | [19] |
| Substituted Benzothiazoles | Antibacterial (E. coli) | MIC: 25-100 µg/mL | [10] |
Conclusion
This compound represents a strategically valuable, yet underexplored, building block in medicinal chemistry. Its core benzothiazole structure is a well-validated "privileged scaffold" associated with a wide range of pharmacological activities.[1][2][3] The true utility of this specific compound is unlocked by its 7-carboxylate group, which provides a reactive handle for the generation of large, diverse chemical libraries. By employing standard synthetic transformations and robust biological screening assays, such as those detailed in these notes, researchers can systematically explore the structure-activity relationships of novel derivatives. This approach holds significant promise for the discovery of next-generation therapeutics in oncology, infectious diseases, and neurology.
References
- 1. benthamscience.com [benthamscience.com]
- 2. Benzothiazole: A versatile molecular scaffold for modern drug delivery and therapeutic innovation [aristonpubs.com]
- 3. researchgate.net [researchgate.net]
- 4. Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pcbiochemres.com [pcbiochemres.com]
- 7. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Benzothiazole a privileged scaffold for Cutting-Edges anticancer agents: Exploring drug design, structure-activity relationship, and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and structure-activity relationship studies of benzothiazole derivatives as antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry [mdpi.com]
- 16. Benzothiazole synthesis [organic-chemistry.org]
- 17. bu.edu.eg [bu.edu.eg]
- 18. Synthesis of benzo[d]thiazole-hydrazone analogues: molecular docking and SAR studies of potential H+/K+ ATPase inhibitors and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Methyl Benzo[d]thiazole-7-carboxylate Derivatives
Introduction: The Significance of the Benzothiazole Scaffold in Modern Drug Discovery
The benzothiazole moiety is a privileged heterocyclic scaffold that forms the core of numerous pharmacologically active compounds. Its unique structural and electronic properties allow for diverse interactions with biological targets, leading to a wide spectrum of therapeutic applications. Derivatives of benzothiazole have demonstrated potent antitumor, antimicrobial, anti-inflammatory, and neuroprotective activities, making them a focal point of intensive research in medicinal chemistry and drug development.
This application note provides a comprehensive guide for the synthesis of a key building block, Methyl Benzo[d]thiazole-7-carboxylate , and its subsequent derivatization. This scaffold offers three key points for chemical modification: the C2-position of the thiazole ring, the ester functionality at the C7-position, and the benzene ring. This versatility allows for the generation of diverse chemical libraries for screening and lead optimization. The protocols detailed herein are designed to be robust and reproducible, providing researchers with the necessary tools to explore the chemical space around this important nucleus.
Core Synthesis: Preparation of Methyl 2-Amino-1,3-benzothiazole-7-carboxylate
The foundational step in accessing a wide array of derivatives is the synthesis of the 2-amino substituted core. The following protocol is adapted from established methodologies for the synthesis of substituted 2-aminobenzothiazoles, providing a reliable route to the target compound.[1]
Reaction Scheme: Synthesis of the Core Scaffold
References
Methyl Benzo[d]thiazole-7-carboxylate: A Versatile Scaffold for Modern Drug Discovery
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Emergence of a Privileged Scaffold
The benzothiazole core, a bicyclic system comprising a benzene ring fused to a thiazole ring, is a cornerstone in medicinal chemistry, recognized for its vast therapeutic potential.[1][2][3] This "privileged scaffold" is present in a multitude of natural and synthetic bioactive molecules, demonstrating a broad spectrum of pharmacological activities including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[4][5][6] While substitutions at the 2- and 6-positions of the benzothiazole ring have been extensively explored, the unique substitution pattern of methyl benzo[d]thiazole-7-carboxylate offers a distinct vector for chemical modification and a promising, underexplored avenue for the development of novel therapeutics.
The presence of the methyl carboxylate group at the 7-position introduces a key point for derivatization, allowing for the exploration of new chemical space and the potential for tailored interactions with biological targets. This application note provides a comprehensive guide to the synthesis, derivatization, and potential applications of this compound as a central scaffold in contemporary drug discovery.
I. Synthesis of the this compound Scaffold
While specific literature detailing the synthesis of this compound is not abundant, a robust synthetic route can be proposed based on established methods for constructing the benzothiazole core and functionalizing the benzene ring. The most common and versatile method for benzothiazole synthesis involves the condensation of a 2-aminothiophenol with a carboxylic acid or its derivative.[7]
Proposed Synthetic Protocol:
A plausible two-step synthesis is outlined below, starting from commercially available 3-amino-2-mercaptobenzoic acid.
Step 1: Esterification of 3-amino-2-mercaptobenzoic acid
-
Reaction Setup: To a solution of 3-amino-2-mercaptobenzoic acid (1 equivalent) in methanol (MeOH), add a catalytic amount of a strong acid such as sulfuric acid (H₂SO₄) or use thionyl chloride (SOCl₂) for a more reactive approach.
-
Reaction Conditions: Stir the mixture at reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TCC).
-
Work-up and Isolation: Upon completion, neutralize the reaction mixture with a mild base like sodium bicarbonate (NaHCO₃) solution. Extract the product with an organic solvent such as ethyl acetate. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain methyl 3-amino-2-mercaptobenzoate.
Step 2: Cyclization to form the Benzothiazole Ring
-
Reaction Setup: The resulting methyl 3-amino-2-mercaptobenzoate can be cyclized to form the benzothiazole ring. A common method is the reaction with a suitable one-carbon source, such as formic acid or triethyl orthoformate, often in the presence of an acid catalyst. A more direct approach for the unsubstituted 2-position is oxidative cyclization.
-
Reaction Conditions: For oxidative cyclization, dissolve methyl 3-amino-2-mercaptobenzoate in a suitable solvent like ethanol. Add an oxidizing agent, for instance, hydrogen peroxide (H₂O₂) in the presence of a catalytic amount of hydrochloric acid (HCl).[8] Stir the reaction at room temperature.
-
Work-up and Isolation: Monitor the reaction by TLC. Upon completion, the product can be isolated by precipitation upon addition of water or by extraction with an organic solvent. Further purification can be achieved by column chromatography.
dot
Caption: Proposed synthesis of this compound.
II. Derivatization Strategies and Structure-Activity Relationship (SAR) Insights
The this compound scaffold offers multiple points for chemical modification to generate a library of diverse compounds for biological screening.
A. Modification of the 7-Carboxylate Group
The ester at the 7-position is a versatile handle for a variety of chemical transformations:
-
Amide Formation: The methyl ester can be readily converted to a wide range of amides by direct aminolysis or, more efficiently, by hydrolysis to the corresponding carboxylic acid followed by amide coupling reactions (e.g., using EDC/HOBt or HATU as coupling agents). This allows for the introduction of various substituents to probe interactions with specific binding pockets in target proteins.
-
Reduction to Alcohol: The ester can be reduced to the corresponding hydroxymethyl group using reducing agents like lithium aluminum hydride (LiAlH₄). This alcohol can then be further functionalized, for example, through etherification or esterification.
-
Grignard Reactions: Reaction with Grignard reagents can convert the ester into tertiary alcohols, introducing bulky alkyl or aryl groups.
B. Functionalization of the 2-Position
The C2 position of the benzothiazole ring is a well-established site for introducing diversity.[1]
-
Palladium-Catalyzed Cross-Coupling: If a halogen (e.g., bromine) is introduced at the 2-position, Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling reactions can be employed to introduce a wide array of aryl, heteroaryl, alkynyl, or amino substituents.
-
Nucleophilic Aromatic Substitution (SNA_r_): A 2-halobenzothiazole can also undergo S_N_Ar reactions with various nucleophiles like amines, thiols, and alcohols.
C. Aromatic Electrophilic Substitution on the Benzene Ring
The benzene portion of the scaffold can be further functionalized through electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions, although the directing effects of the fused thiazole ring and the carboxylate group need to be considered.
Structure-Activity Relationship (SAR) Considerations:
While SAR data for 7-substituted benzothiazoles is less common than for 2- and 6-substituted analogs, some studies suggest that substitution at the 7-position can significantly impact biological activity. For instance, the introduction of methyl or bromo groups at the 7-position of a benzothiazole scaffold has been shown to enhance antibacterial activity.[9] This highlights the potential for the 7-carboxylate group and its derivatives to modulate the pharmacological profile of the molecule.
dot
Caption: Key derivatization points of the scaffold.
III. Potential Therapeutic Applications and Biological Screening Protocols
The benzothiazole scaffold is associated with a wide array of biological activities, suggesting that derivatives of this compound could be promising candidates for various therapeutic areas.
A. Anticancer Activity
Benzothiazole derivatives have shown significant potential as anticancer agents by targeting various mechanisms, including inhibition of tubulin polymerization, kinase inhibition (e.g., EGFR), and induction of apoptosis.[10][11]
Screening Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Plate cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the synthesized benzothiazole derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.
B. Antimicrobial Activity
Benzothiazole-based compounds have demonstrated activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[9][12] They can act by inhibiting essential bacterial enzymes like DNA gyrase or dihydrofolate reductase.[9][12]
Screening Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate.
-
Inoculation: Add the standardized inoculum to each well. Include a positive control (broth with inoculum) and a negative control (broth only).
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
C. Anti-inflammatory Activity
Certain benzothiazole derivatives have shown potent anti-inflammatory effects, often through the inhibition of enzymes like cyclooxygenase (COX) or by modulating inflammatory signaling pathways.[5]
Screening Protocol: Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in Macrophages
-
Cell Culture: Seed macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (lipopolysaccharide) to induce an inflammatory response and incubate for 24 hours.
-
Nitrite Measurement (Griess Assay): Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.
-
Data Analysis: Determine the inhibitory effect of the compounds on NO production compared to the LPS-stimulated control.
IV. Tabular Summary of Key Data
| Scaffold Property | Description | Significance in Drug Discovery |
| Core Structure | This compound | A privileged heterocyclic scaffold with a unique substitution pattern for exploring new chemical space. |
| Key Functional Group | 7-Methyl Carboxylate | Provides a versatile handle for derivatization through amide formation, reduction, and other transformations. |
| Potential Biological Activities | Anticancer, Antimicrobial, Anti-inflammatory, Neuroprotective | The benzothiazole core is associated with a wide range of pharmacological effects.[4][5][6] |
| Derivatization Sites | 2-position, 7-position (carboxylate), Benzene ring | Multiple points for chemical modification to generate diverse compound libraries. |
V. Conclusion and Future Perspectives
This compound represents a promising and relatively unexplored scaffold in the vast landscape of medicinal chemistry. Its unique substitution pattern provides a strategic advantage for the design of novel therapeutic agents with potentially improved pharmacological profiles. The synthetic and derivatization protocols outlined in this application note, combined with the suggested biological screening methods, offer a solid foundation for researchers to embark on the exploration of this versatile molecule. Future work should focus on the systematic synthesis of derivative libraries and their evaluation against a broad range of biological targets to unlock the full therapeutic potential of this intriguing scaffold.
VI. References
-
Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Bentham Science. Available from: --INVALID-LINK--
-
Recent insights into antibacterial potential of benzothiazole derivatives. National Institutes of Health. Available from: --INVALID-LINK--
-
A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research. Available from: --INVALID-LINK--
-
Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. National Institutes of Health. Available from: --INVALID-LINK--
-
Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. National Institutes of Health. Available from: --INVALID-LINK--
-
Structure-Activity Relationships of Benzothiazole-Based Hsp90 C-Terminal-Domain Inhibitors. National Institutes of Health. Available from: --INVALID-LINK--
-
Synthesis and various biological activities of benzothiazole derivative: A review. GSC Biological and Pharmaceutical Sciences. Available from: --INVALID-LINK--
-
Design, synthesis, and anticancer evaluation of benzothiazole–carboxamide hybrids: Insights from molecular docking and cell line studies. Journal of Applied Pharmaceutical Science. Available from: --INVALID-LINK--
-
Benzothiazoles: How Relevant in Cancer Drug Design Strategy? ResearchGate. Available from: --INVALID-LINK--
-
Biological Screening and Structure Activity relationship of Benzothiazole. Research Journal of Pharmacy and Technology. Available from: --INVALID-LINK--
-
Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. MDPI. Available from: --INVALID-LINK--
-
Reported anticancer compounds and designed benzothiazole derivatives showing bioisosteric replacement. ResearchGate. Available from: --INVALID-LINK--
-
This compound. BOC Sciences. Available from: --INVALID-LINK--
-
Synthesis of benzothiazole carboxylic acid analogs. ResearchGate. Available from: --INVALID-LINK--
-
Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. Royal Society of Chemistry. Available from: --INVALID-LINK--
-
Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. National Institutes of Health. Available from: --INVALID-LINK--
-
Design, synthesis, and structure-activity relationship studies of benzothiazole derivatives as antifungal agents. ResearchGate. Available from: --INVALID-LINK--
-
This compound. National Institutes of Health. Available from: --INVALID-LINK--
-
Synthesis of benzo[d]thiazole-hydrazone analogues: molecular docking and SAR studies of potential H+/K+ ATPase inhibitors and anti-inflammatory agents. National Institutes of Health. Available from: --INVALID-LINK--
-
Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. MDPI. Available from: --INVALID-LINK--
-
Synthesis and evaluation of 2-methylbenzothiazole derivatives as monoamine oxidase inhibitors. SpringerLink. Available from: --INVALID-LINK--
-
Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. National Institutes of Health. Available from: --INVALID-LINK--
-
Benzothiazole-based Compounds in Antibacterial Drug Discovery. PubMed. Available from: --INVALID-LINK--
-
Processes for preparing thiazole carboxylic acids. Google Patents. Available from: --INVALID-LINK--
-
Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]. National Institutes of Health. Available from: --INVALID-LINK--
-
Catalytic derivatization of 2-Aminobenzo[d]thiazole for observing antibacterial activity and in silico analysis. Semantic Scholar. Available from: --INVALID-LINK--
-
Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica. Available from: --INVALID-LINK--
References
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- 2. pcbiochemres.com [pcbiochemres.com]
- 3. rjptonline.org [rjptonline.org]
- 4. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
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- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Benzothiazole-based Compounds in Antibacterial Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of benzo[d]thiazole-hydrazone analogues: molecular docking and SAR studies of potential H+/K+ ATPase inhibitors and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
Analytical methods for the quantification of Methyl benzo[d]thiazole-7-carboxylate
Abstract
This technical guide provides detailed analytical methods for the accurate quantification of Methyl benzo[d]thiazole-7-carboxylate, a key intermediate in pharmaceutical synthesis. Recognizing the critical need for robust and reliable analytical procedures in drug development and quality control, this document outlines two primary methodologies: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine analysis and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity applications. Each protocol is presented with a focus on the scientific rationale behind procedural steps, ensuring both technical accuracy and practical applicability for researchers, scientists, and drug development professionals. All methods are designed to be self-validating, adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4][5]
Introduction
This compound (C₉H₇NO₂S, MW: 193.22 g/mol ) is a heterocyclic compound increasingly utilized as a scaffold in the synthesis of novel therapeutic agents.[6][7] Its structural motif is found in compounds with a wide range of biological activities.[8][9][10] Consequently, the ability to accurately quantify this molecule in various matrices, from raw materials to final drug products, is paramount for ensuring product quality, safety, and efficacy.[11][12]
The selection of an appropriate analytical method is contingent upon the specific requirements of the analysis, including desired sensitivity, selectivity, and the complexity of the sample matrix. This guide details two validated methods to provide flexibility for different analytical challenges. The HPLC-UV method is presented as a cost-effective and robust technique for routine quality control, while the LC-MS/MS method offers superior sensitivity and specificity, making it ideal for impurity profiling and bioanalytical studies.[13][14]
Physicochemical Properties of this compound
A foundational understanding of the analyte's properties is crucial for method development.
| Property | Value | Source |
| Molecular Formula | C₉H₇NO₂S | PubChem[6] |
| Molecular Weight | 193.22 g/mol | Sunway Pharm Ltd[7] |
| Appearance | Solid (predicted) | --- |
| Solubility | Soluble in organic solvents like Methanol, Acetonitrile, DMSO | Inferred from typical benzothiazole derivatives[9][15] |
| UV λmax | ~270-280 nm (predicted) | Based on benzothiazole chromophore[16] |
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is designed for the routine quantification of this compound in bulk drug substance and simple formulations, offering a balance of performance and accessibility.
Principle of HPLC-UV
Reverse-phase HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase. This compound, being a moderately polar compound, will partition between the two phases, and its retention time will be influenced by the exact mobile phase composition. Quantification is achieved by measuring the absorbance of the analyte at a specific wavelength using a UV detector, which is proportional to its concentration.
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC-UV analysis.
Caption: HPLC-UV analysis workflow for this compound.
Detailed Protocol: HPLC-UV
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/PDA detector.
-
Data acquisition and processing software.
Chromatographic Conditions:
| Parameter | Condition | Rationale |
|---|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and resolution for moderately polar compounds. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | Formic acid improves peak shape and ionization. Acetonitrile is a common organic modifier.[17] |
| Gradient | 0-15 min: 40-80% B15-17 min: 80% B17-18 min: 80-40% B18-25 min: 40% B | A gradient elution ensures efficient separation from potential impurities with different polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times. |
| Column Temp. | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection λ | 275 nm | Predicted wavelength of maximum absorbance, providing good sensitivity. |
| Injection Vol. | 10 µL | A typical injection volume for standard HPLC analysis. |
| Diluent | Acetonitrile:Water (50:50, v/v) | Ensures solubility and compatibility with the mobile phase. |
Procedure:
-
Standard Preparation (100 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Preparation: Accurately weigh a portion of the sample expected to contain 10 mg of the analyte into a 100 mL volumetric flask. Add diluent, sonicate to dissolve, and dilute to volume.
-
Calibration Curve: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the standard stock solution.
-
Analysis: Inject the prepared standards and samples into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the sample from the calibration curve.
Method Validation Summary (as per ICH Q2(R1))
The following table summarizes the typical validation parameters for this HPLC-UV method.[1][11][18][19]
| Parameter | Acceptance Criteria | Typical Result |
| Specificity | Analyte peak is resolved from diluent and potential impurities/degradants. | Peak purity index > 0.999. No interference at the retention time of the analyte. |
| Linearity (R²) | ≥ 0.999 | 0.9995 over 1-100 µg/mL range. |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.2% - 101.5% at three concentration levels. |
| Precision (% RSD) | Repeatability ≤ 2.0%Intermediate Precision ≤ 3.0% | Repeatability: 0.8%Intermediate: 1.5% |
| LOD | Signal-to-Noise ratio of 3:1 | 0.3 µg/mL |
| LOQ | Signal-to-Noise ratio of 10:1 | 1.0 µg/mL |
| Robustness | % RSD ≤ 5.0% after minor changes in method parameters (flow rate, temp, mobile phase composition). | Method is robust to minor variations. |
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and selectivity, such as determining trace levels in complex matrices or in bioanalytical studies, LC-MS/MS is the method of choice.[20][21][22]
Principle of LC-MS/MS
LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. After chromatographic separation, the analyte is ionized (typically via electrospray ionization - ESI), and a specific precursor ion is selected. This ion is fragmented, and a specific product ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and reduces matrix interference.[17][23]
Experimental Workflow
Caption: LC-MS/MS workflow for trace quantification of this compound.
Detailed Protocol: LC-MS/MS
Instrumentation:
-
UPLC/HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
Data acquisition and processing software.
LC Conditions:
| Parameter | Condition | Rationale |
|---|---|---|
| Column | C18, 2.1 x 50 mm, 1.8 µm | UPLC column for fast and efficient separation. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Methanol | Methanol can sometimes provide better ionization efficiency in ESI. |
| Gradient | 0-2.0 min: 10-95% B2.0-2.5 min: 95% B2.5-2.6 min: 95-10% B2.6-3.5 min: 10% B | A rapid gradient is suitable for the high throughput nature of LC-MS/MS. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Higher temperature reduces viscosity and improves peak shape. |
| Injection Vol. | 5 µL | Smaller injection volume is typical for sensitive LC-MS/MS methods. |
MS Conditions:
| Parameter | Setting | Rationale |
|---|---|---|
| Ionization Mode | ESI Positive | The nitrogen atom in the thiazole ring is readily protonated. |
| Precursor Ion (Q1) | m/z 194.0 | [M+H]⁺ for this compound. |
| Product Ion (Q3) | m/z 134.0 | A stable, high-intensity fragment ion for quantification. |
| Collision Energy | Optimized (e.g., 20 eV) | Optimized to maximize the intensity of the product ion. |
| Dwell Time | 100 ms | Sufficient time to acquire enough data points across the peak. |
Procedure (for plasma samples):
-
Sample Pre-treatment: To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., a stable isotope-labeled version of the analyte).
-
Protein Precipitation: Add 300 µL of cold acetonitrile, vortex for 1 minute.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes.
-
Evaporation & Reconstitution: Transfer the supernatant to a new tube, evaporate to dryness under a stream of nitrogen, and reconstitute in 100 µL of the initial mobile phase.
-
Analysis: Inject the prepared sample into the LC-MS/MS system.
-
Quantification: Calculate the peak area ratio of the analyte to the internal standard. Determine the concentration from a calibration curve prepared in the same matrix.
Method Validation Summary (as per ICH M10 Bioanalytical Method Validation)
| Parameter | Acceptance Criteria | Typical Result |
| Selectivity | No significant interference at the retention times of the analyte and IS in blank matrix. | Complies. |
| Linearity (R²) | ≥ 0.99 | 0.998 over a 0.1 - 100 ng/mL range. |
| Accuracy & Precision | Within ±15% (±20% at LLOQ) | Within ±10% for all QC levels. |
| Matrix Effect | IS-normalized matrix factor should have a %CV ≤ 15%. | Complies. |
| Recovery | Consistent and reproducible. | >85% |
| LLOQ | S/N > 5; Accuracy & Precision within ±20%. | 0.1 ng/mL |
| Stability | Analyte stable under various storage and handling conditions. | Stable for 24h at room temp, 3 freeze-thaw cycles, and 1 month at -80°C. |
Conclusion
The analytical methods presented provide robust and reliable frameworks for the quantification of this compound. The HPLC-UV method is well-suited for routine analysis in a quality control environment, while the LC-MS/MS method offers the high sensitivity and selectivity required for trace-level quantification in complex matrices. The choice of method should be guided by the specific analytical requirements, including the sample matrix, required sensitivity, and available instrumentation. Proper validation of these methods in accordance with ICH guidelines is essential to ensure data integrity and regulatory compliance.[1][5][11]
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. ICH Official web site : ICH [ich.org]
- 3. fda.gov [fda.gov]
- 4. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 5. starodub.nl [starodub.nl]
- 6. This compound | C9H7NO2S | CID 59316815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound - CAS:1038509-28-2 - Sunway Pharm Ltd [3wpharm.com]
- 8. mdpi.com [mdpi.com]
- 9. d-nb.info [d-nb.info]
- 10. researchgate.net [researchgate.net]
- 11. particle.dk [particle.dk]
- 12. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 13. (PDF) Analytical Methods Used for the Detection and Quantification of Benzodiazepines (2019) | Zidane Qriouet | 55 Citations [scispace.com]
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- 21. pubs.acs.org [pubs.acs.org]
- 22. Determination of benzotriazoles and benzothiazoles in human urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Benzo[d]thiazole Compound Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Benzothiazole Scaffold in Modern Drug Discovery
The benzo[d]thiazole motif, a bicyclic system composed of fused benzene and thiazole rings, is recognized as a "privileged scaffold" in medicinal chemistry.[1] Its rigid structure and potential for diverse substitutions allow it to interact with a wide array of biological targets, making it a cornerstone for the development of novel therapeutics.[2] Benzo[d]thiazole derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, neuroprotective, and antiviral properties.[3][4] This versatility has established them as highly valuable candidates for high-throughput screening (HTS) campaigns aimed at discovering new lead compounds for various diseases.[5][6]
This guide provides detailed protocols for two common HTS assay formats relevant to the screening of benzo[d]thiazole compound libraries: a biochemical kinase inhibition assay using Homogeneous Time-Resolved Fluorescence (HTRF) and a cell-based cytotoxicity assay to identify potential anticancer agents.
Part 1: Biochemical Screening for Kinase Inhibitors using HTRF
Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes.[3][7] Their dysregulation is a hallmark of many diseases, particularly cancer, making them a major focus of drug discovery.[8][9] Many benzo[d]thiazole derivatives have been identified as potent kinase inhibitors, targeting enzymes such as ROCK-II, JNK, and ATR kinase.[10][11][12]
Scientific Rationale: The HTRF Assay Principle
Homogeneous Time-Resolved Fluorescence (HTRF) is a robust technology ideal for HTS due to its sensitivity, low background, and no-wash format.[5][13] It is a form of Förster Resonance Energy Transfer (FRET) that utilizes a lanthanide donor fluorophore (e.g., Europium cryptate) with a long emission lifetime and a compatible acceptor (e.g., XL665).[14][15]
The key principle is that when the donor and acceptor are in close proximity (1-10 nm), excitation of the donor with a light source (e.g., 337 nm laser) results in energy transfer to the acceptor, which then emits light at a specific wavelength (e.g., 665 nm).[5] By introducing a time delay between excitation and signal measurement, the short-lived background fluorescence from library compounds or biological materials is eliminated, significantly enhancing the signal-to-noise ratio.[13]
In a kinase assay, a biotinylated substrate is phosphorylated by the target kinase in the presence of ATP. The reaction is stopped, and detection reagents are added: a Europium cryptate-labeled anti-phospho-substrate antibody (donor) and streptavidin-XL665 (acceptor), which binds to the biotin tag on the substrate.[8] If the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into proximity and generating a FRET signal. An inhibitor from the benzo[d]thiazole library will prevent phosphorylation, leading to a loss of the FRET signal.[8]
Visualizing the Kinase Inhibition Assay Workflow
Caption: High-level workflow for the HTRF kinase inhibition assay.
Detailed HTS Protocol: Kinase Inhibition Assay
This protocol is designed for a 384-well plate format. All reagent volumes should be scaled accordingly for other formats.
1. Materials and Reagents
| Reagent/Material | Supplier Example | Purpose |
| Benzo[d]thiazole Library | In-house/Commercial | Test compounds (10 mM in 100% DMSO) |
| Target Kinase (e.g., Syk) | Revvity, Sigma-Aldrich | Enzyme for inhibition |
| Biotinylated Peptide Substrate | Revvity (e.g., TK Substrate-biotin) | Substrate for kinase |
| ATP | Sigma-Aldrich | Co-factor for kinase reaction |
| Staurosporine | Tocris Bioscience | Positive control (known kinase inhibitor) |
| DMSO | Sigma-Aldrich | Negative control (vehicle) |
| HTRF KinEASE™ Kit | Revvity | Contains Eu-Ab, SA-XL665, buffers |
| Low-volume 384-well plates | Greiner Bio-One (white, opaque) | Assay plates to maximize signal |
| Acoustic Liquid Handler | ECHO, Labcyte | Precise dispensing of nanoliter volumes |
| HTRF-compatible Plate Reader | BMG LABTECH, PerkinElmer | Instrument for signal detection |
2. Step-by-Step Methodology
-
Compound Plating (50 nL/well):
-
Using an acoustic liquid handler, transfer 50 nL of each benzo[d]thiazole compound from the library source plate to the corresponding wells of a 384-well assay plate.
-
Dispense 50 nL of Staurosporine (e.g., 100 µM stock) into positive control wells.
-
Dispense 50 nL of 100% DMSO into negative control (maximum signal) and background (no enzyme) wells.
-
-
Kinase/Substrate Addition (5 µL/well):
-
Prepare a 2X kinase/substrate solution in 1X Enzymatic Buffer. The optimal concentrations must be predetermined via enzyme and substrate titration (e.g., 1.4 nM Syk kinase and 0.1 µM TK substrate-biotin).[7]
-
Dispense 5 µL of the kinase/substrate solution into all wells except the background wells.
-
Dispense 5 µL of the substrate-only solution (no enzyme) into the background wells.
-
Seal the plate and incubate for 15 minutes at room temperature.
-
-
Initiation of Kinase Reaction (5 µL/well):
-
Prepare a 2X ATP solution in 1X Enzymatic Buffer. The concentration should be at the ATP Km value for the specific kinase to facilitate the identification of competitive inhibitors.
-
Dispense 5 µL of the ATP solution to all wells to start the reaction.[16]
-
Seal the plate, centrifuge briefly (1 min at 1000 rpm), and incubate for 60 minutes at room temperature.
-
-
Detection (10 µL/well):
-
Prepare the HTRF detection reagent mix by diluting the Europium cryptate-labeled antibody and Streptavidin-XL665 in HTRF Detection Buffer (which contains EDTA to stop the kinase reaction).[16]
-
Dispense 10 µL of the detection mix to all wells.
-
Seal the plate, protect from light, and incubate for 60 minutes at room temperature.
-
-
Data Acquisition:
-
Remove the plate seal.
-
Read the plate on an HTRF-compatible reader with excitation at ~337 nm and dual emission measurement at 620 nm (donor) and 665 nm (acceptor).[8]
-
Part 2: Cell-Based Screening for Cytotoxic Activity
Cell-based assays are essential for identifying compounds that affect cellular processes like proliferation and viability, which is a primary goal in anticancer drug discovery.[17] Benzo[d]thiazole derivatives have shown significant cytotoxic effects against various cancer cell lines, including A549 (lung), HeLa (cervical), and HepG2 (liver), often by inducing apoptosis or cell cycle arrest.[18][19]
Scientific Rationale: The MTT Assay Principle
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability. The underlying principle is the reduction of the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan product by mitochondrial reductase enzymes active only in living cells.[20] The amount of formazan produced is directly proportional to the number of viable cells. A cytotoxic compound from the benzo[d]thiazole library will cause cell death, leading to a decrease in mitochondrial reductase activity and thus a reduced purple color signal.
Visualizing a Representative Signaling Pathway
Many benzo[d]thiazole compounds exert their anticancer effects by inhibiting signaling pathways crucial for cancer cell survival, such as the PI3K/Akt pathway.
Caption: Inhibition of the PI3K/Akt pathway by a benzo[d]thiazole compound.
Detailed HTS Protocol: Cell-Based Cytotoxicity Assay
This protocol is for a 96-well plate format and can be adapted for 384-well plates.
1. Materials and Reagents
| Reagent/Material | Supplier Example | Purpose |
| Human Cancer Cell Line | ATCC (e.g., A549) | Biological system for testing |
| Growth Medium (e.g., DMEM) | Gibco, Thermo Fisher | Cell culture medium |
| Fetal Bovine Serum (FBS) | Gibco, Thermo Fisher | Supplement for cell growth |
| Penicillin-Streptomycin | Gibco, Thermo Fisher | Antibiotic to prevent contamination |
| Trypsin-EDTA | Gibco, Thermo Fisher | Reagent for cell detachment |
| Benzo[d]thiazole Library | In-house/Commercial | Test compounds (10 mM in 100% DMSO) |
| Doxorubicin | Sigma-Aldrich | Positive control (cytotoxic agent) |
| DMSO | Sigma-Aldrich | Negative control (vehicle) |
| MTT Reagent | Sigma-Aldrich | Viability indicator |
| Solubilization Solution | (e.g., acidified isopropanol) | To dissolve formazan crystals |
| 96-well flat-bottom plates | Corning | Cell culture plates |
| Multichannel Pipette | Eppendorf, Gilson | For liquid handling |
| Microplate Reader | BioTek, Molecular Devices | To measure absorbance |
2. Step-by-Step Methodology
-
Cell Plating (100 µL/well):
-
Culture A549 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Harvest cells using Trypsin-EDTA and perform a cell count.
-
Dilute the cell suspension to a density of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells) into the inner 60 wells of a 96-well plate. Add 100 µL of sterile PBS to the outer wells to minimize evaporation.[21]
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Compound Treatment (1 µL/well):
-
Prepare a dilution plate of the benzo[d]thiazole library. For a final screening concentration of 10 µM, add 1 µL of a 1 mM compound stock to 99 µL of media.
-
Carefully remove the old media from the cell plate and add 100 µL of media containing the test compounds, positive control (e.g., Doxorubicin at 1 µM), or negative control (0.1% DMSO).
-
Incubate for 48-72 hours at 37°C, 5% CO₂.
-
-
MTT Addition and Incubation (10 µL/well):
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate for 3-4 hours at 37°C, 5% CO₂. During this time, viable cells will form purple formazan crystals.
-
-
Formazan Solubilization (100 µL/well):
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol) to each well.
-
Place the plate on a shaker for 10-15 minutes to ensure all crystals are fully dissolved.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.
-
Part 3: Data Analysis and Hit Validation
High-quality data analysis is critical to the success of any HTS campaign. The goal is to reliably identify true "hits" while minimizing false positives and false negatives.[1]
Assay Quality Control: The Z'-Factor
The Z'-factor (Z-prime) is a statistical parameter used to evaluate the quality and robustness of an HTS assay.[22] It measures the separation between the positive and negative control distributions, taking into account both the dynamic range of the signal and the data variation.[6]
The formula for Z'-factor is: Z' = 1 - [ (3σ_p + 3σ_n) / |μ_p - μ_n| ]
Where:
-
σ_p = standard deviation of the positive control
-
σ_n = standard deviation of the negative control
-
μ_p = mean of the positive control
-
μ_n = mean of the negative control
| Z'-Factor Value | Assay Quality | Interpretation |
| > 0.5 | Excellent | Large separation band between controls. Highly reliable for screening.[22] |
| 0 to 0.5 | Marginal | The assay is acceptable, but may have a higher rate of false results.[23] |
| < 0 | Unacceptable | The control signals overlap, making the assay unsuitable for screening.[22] |
Causality: An assay with a Z'-factor ≥ 0.5 is considered validated for full library screening because it demonstrates a statistically significant window to differentiate between active and inactive compounds. This self-validating step ensures that resources are not wasted screening with an unreliable assay.
Hit Identification and Confirmation
-
Primary Screen Analysis:
-
For Kinase Assay (Inhibition): Calculate the percent inhibition for each compound: % Inhibition = 100 x [ (Signal_neg_ctrl - Signal_cmpd) / (Signal_neg_ctrl - Signal_pos_ctrl) ]
-
For Cytotoxicity Assay (Viability): Calculate the percent viability for each compound: % Viability = 100 x [ (Abs_cmpd - Abs_blank) / (Abs_neg_ctrl - Abs_blank) ]
-
A "hit" is typically defined as a compound that produces a response greater than 3 standard deviations from the mean of the negative control wells.
-
-
Hit Confirmation:
-
All initial hits must be re-tested under the same assay conditions to confirm their activity and rule out experimental error.[1]
-
-
Dose-Response and IC₅₀ Determination:
-
Confirmed hits are tested across a range of concentrations (e.g., 8-point, 3-fold serial dilutions) to generate a dose-response curve.
-
The half-maximal inhibitory concentration (IC₅₀) or effective concentration (EC₅₀) is calculated from this curve, providing a quantitative measure of the compound's potency.
-
-
Secondary and Orthogonal Assays:
-
To eliminate false positives arising from assay interference (e.g., compound autofluorescence in the HTRF assay), hits should be tested in an orthogonal assay that uses a different detection technology (e.g., a luminescence-based kinase assay).
-
For cytotoxicity hits, follow-up assays can determine the mechanism of cell death (e.g., caspase activation assays for apoptosis).
-
References
- 1. Analysis of HTS data | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 2. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. resources.revvity.com [resources.revvity.com]
- 6. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 7. researchgate.net [researchgate.net]
- 8. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 10. Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Benzothiazoles as Rho-associated kinase (ROCK-II) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. revvity.com [revvity.com]
- 15. bmglabtech.com [bmglabtech.com]
- 16. youtube.com [youtube.com]
- 17. academic.oup.com [academic.oup.com]
- 18. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. jnu.ac.bd [jnu.ac.bd]
- 21. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 22. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 23. assay.dev [assay.dev]
Application Notes & Protocols: Evaluating Methyl benzo[d]thiazole-7-carboxylate as a Novel Fluorescent Probe
Abstract: The benzothiazole scaffold is a cornerstone in the design of fluorescent probes due to its favorable photophysical properties and synthetic accessibility.[1] These derivatives are widely employed for detecting a variety of analytes, including metal ions, amino acids, and enzymes, through mechanisms like intramolecular charge transfer (ICT) and excited-state intramolecular proton transfer (ESIPT).[1][2] This guide presents a comprehensive framework for the characterization and application of Methyl benzo[d]thiazole-7-carboxylate, a specific benzothiazole derivative, as a potential fluorescent probe. We provide detailed protocols for its initial spectroscopic characterization, its application in detecting divalent metal ions in aqueous solutions, and its evaluation for use in live-cell imaging. The methodologies herein are designed to be self-validating, incorporating essential controls and data analysis procedures to rigorously assess the probe's performance, including its sensitivity, selectivity, and biocompatibility.
Introduction: The Potential of this compound
The Benzothiazole Scaffold: A Versatile Fluorophore
Benzothiazole and its derivatives are a class of heterocyclic aromatic compounds that have garnered significant attention from chemists and biologists.[1] Their rigid, π-conjugated system often imparts desirable fluorescent properties, such as high fluorescence quantum yields and large Stokes shifts, which is the separation between the absorption and emission maxima.[1][2] This large separation is advantageous as it minimizes self-absorption and improves the signal-to-noise ratio in detection assays. The nitrogen and sulfur atoms within the benzothiazole ring can act as coordination sites, making them particularly suitable for designing chemosensors for metal ions.[1][3]
Rationale for Investigating this compound
The structure of this compound (PubChem CID: 59316815)[4] incorporates the key benzothiazole moiety. The presence of the electron-withdrawing methyl carboxylate group (-COOCH₃) on the benzene ring can significantly influence the molecule's electronic and photophysical properties. This substituent can modulate the intramolecular charge transfer (ICT) characteristics of the molecule, which is a common sensing mechanism. Upon binding to a target analyte, such as a metal ion, the electronic environment of the fluorophore is altered, leading to a detectable change in its fluorescence emission (either enhancement or quenching).[5] This document provides the necessary protocols to explore this potential application.
Principle of Fluorescence-Based Detection
Fluorescent probes function by transducing a molecular recognition event into a measurable optical signal. The primary mechanisms include:
-
Chelation-Enhanced Fluorescence (CHEF): Binding to a metal ion restricts intramolecular rotation or blocks photoinduced electron transfer (PET), leading to a significant increase in fluorescence intensity ("turn-on" response).
-
Fluorescence Quenching: Interaction with an analyte, particularly paramagnetic metal ions like Cu²⁺, can provide a non-radiative decay pathway, leading to a decrease in fluorescence intensity ("turn-off" response).[5]
-
Ratiometric Sensing: Binding induces a shift in the emission wavelength, allowing for measurement of the intensity ratio at two different wavelengths, which provides a more robust analysis that is independent of probe concentration.
Initial Physicochemical and Spectroscopic Characterization
Before any application, the fundamental photophysical properties of the probe must be determined. This baseline characterization is essential for designing subsequent experiments and interpreting results.
Materials and Reagents
-
This compound (probe)
-
Spectroscopy-grade solvents (e.g., DMSO, Methanol, Acetonitrile)
-
HEPES buffer (or other appropriate biological buffer)
-
Quinine sulfate (for quantum yield determination)
-
UV-Vis Spectrophotometer
-
Fluorometer
Protocol: Determining Spectroscopic Properties
-
Stock Solution Preparation: Prepare a 1.0 mM stock solution of the probe in anhydrous DMSO. Store protected from light.
-
Solvent Effects (Solvatochromism):
-
Prepare dilute solutions (e.g., 10 µM) of the probe in a range of solvents with varying polarity (e.g., hexane, toluene, chloroform, acetonitrile, methanol).
-
For each solution, acquire the UV-Vis absorption spectrum to determine the maximum absorption wavelength (λ_abs).
-
Using the determined λ_abs for each solvent as the excitation wavelength (λ_ex), acquire the fluorescence emission spectrum to determine the maximum emission wavelength (λ_em).
-
-
Determination of Molar Absorptivity (ε):
-
Prepare a series of concentrations of the probe in a chosen solvent (e.g., acetonitrile).
-
Measure the absorbance at λ_abs for each concentration.
-
Plot absorbance vs. concentration. According to the Beer-Lambert law (A = εcl), the molar absorptivity (ε) can be calculated from the slope of the linear fit (slope = ε × path length).
-
-
Determination of Fluorescence Quantum Yield (Φ_F):
-
The relative quantum yield can be determined using a standard fluorophore with a known quantum yield, such as quinine sulfate in 0.1 M H₂SO₄ (Φ_std = 0.54).
-
Prepare a solution of the probe and a solution of the standard with an absorbance value < 0.05 at the excitation wavelength of the standard.
-
Measure the integrated fluorescence intensity of both the probe and the standard.
-
Calculate the quantum yield using the formula: Φ_probe = Φ_std × (I_probe / I_std) × (A_std / A_probe) × (η_probe² / η_std²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
-
Data Presentation: Photophysical Properties
| Property | Value | Conditions |
| λ_abs (max) | TBD | e.g., Acetonitrile |
| λ_em (max) | TBD | e.g., Acetonitrile |
| Stokes Shift (nm) | TBD | λ_em - λ_abs |
| Molar Absorptivity (ε) | TBD | M⁻¹cm⁻¹ |
| Quantum Yield (Φ_F) | TBD | Relative to Quinine Sulfate |
Application Protocol: Detection of Divalent Metal Ions
This protocol describes how to evaluate the probe's response to various metal ions, determine its selectivity, and calculate its limit of detection. We will use Zn²⁺ as an example analyte, as it is a common target for benzothiazole-based sensors.[3][6]
Experimental Workflow for Metal Ion Sensing
References
- 1. taylorfrancis.com [taylorfrancis.com]
- 2. Substituent derivatives of benzothiazole-based fluorescence probes for hydrazine with conspicuous luminescence properties: A theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel benzothiazole-based fluorescent probe for efficient detection of Cu2+/S2- and Zn2+ and its applicability in cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C9H7NO2S | CID 59316815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Development of Antimicrobial and Anticancer Agents
Authored by: Senior Application Scientist
Introduction
The relentless pursuit of novel therapeutic agents to combat the ever-evolving threats of microbial resistance and cancer remains a cornerstone of modern biomedical research. The discovery and development pipelines for both antimicrobial and anticancer drugs, while distinct in their ultimate targets, share a common foundational workflow: initial large-scale screening to identify "hits," followed by a rigorous cascade of secondary and mechanistic studies to validate and optimize these leads. This guide provides an in-depth overview of the key experimental applications and protocols that form the bedrock of this discovery process. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale to empower informed experimental design and data interpretation.
Section 1: The Drug Discovery Funnel: A Conceptual Workflow
The journey from a vast chemical library to a viable drug candidate is best conceptualized as a funnel. At the widest part, high-throughput screening (HTS) allows for the rapid assessment of thousands to millions of compounds.[1] As promising candidates progress, they are subjected to increasingly complex and targeted assays, narrowing the field to a select few with the desired biological activity and drug-like properties.
Caption: A conceptual funnel illustrating the progressive stages of drug discovery.
Section 2: Antimicrobial Agent Development
The rise of antimicrobial resistance (AMR) necessitates a robust pipeline for the discovery of new antibiotics. The initial goal is to identify compounds that inhibit bacterial growth, followed by studies to understand their mechanism and spectrum of activity.
Primary Screening: Identifying Inhibitors of Bacterial Growth
The foundational step in antimicrobial discovery is to screen compound libraries for their ability to inhibit the growth of pathogenic bacteria. The broth microdilution method is a gold standard for this purpose, providing a quantitative measure of a compound's potency.
Key Metric: Minimum Inhibitory Concentration (MIC) The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
-
Principle: This assay determines the lowest concentration of a test compound that inhibits the visible growth of a bacterium in a liquid medium. The methodology should align with standards set by organizations like the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and comparability of data.[2][3][4][5][6]
-
Materials:
-
96-well microtiter plates
-
Test bacteria (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Bacterial inoculum standardized to a 0.5 McFarland turbidity standard
-
Incubator (35°C ± 2°C)
-
Microplate reader (optional, for quantitative analysis)
-
-
Procedure:
-
Prepare a serial two-fold dilution of the test compounds in CAMHB directly in the 96-well plates. A typical concentration range to start with is 128 µg/mL to 0.25 µg/mL.
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Add the standardized bacterial suspension to each well containing the diluted compounds. Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
Visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the compound where no visible growth is observed.
-
(Optional) A viability indicator dye like resazurin can be added to aid in the determination of the MIC. A color change from blue to pink indicates viable bacteria.
-
Secondary Assays: Validating and Characterizing Hits
Compounds that demonstrate significant activity in primary screening (i.e., have a low MIC) are advanced to secondary assays to confirm their activity and explore potential synergistic interactions.
The Checkerboard Assay for Synergy
The checkerboard assay is a common method to assess the interaction between two antimicrobial agents. It can reveal if the compounds work together synergistically (the combined effect is greater than the sum of their individual effects), additively (the combined effect is equal to the sum of their individual effects), or antagonistically (the combined effect is less than the sum of their individual effects).
Mechanism of Action (MOA) Studies: Unveiling How an Antibiotic Works
Understanding the molecular target of a novel antibiotic is crucial for its development. Common mechanisms of action for antibiotics include inhibition of cell wall synthesis, protein synthesis, or DNA replication.[7]
Targeting Bacterial Protein Synthesis
Many successful antibiotics target the bacterial ribosome, which is structurally distinct from eukaryotic ribosomes, providing a degree of selective toxicity.[8] These inhibitors can interfere with various stages of protein synthesis, such as the binding of aminoacyl-tRNA or the peptidyl transferase reaction.[9]
Caption: Mechanisms of action for various classes of protein synthesis-inhibiting antibiotics.
Targeting Quorum Sensing
An emerging strategy in antimicrobial development is to target bacterial communication systems, such as quorum sensing (QS).[10] QS is a cell-to-cell signaling mechanism that allows bacteria to coordinate gene expression based on population density.[11] This system regulates virulence factor production and biofilm formation in many pathogens.[10][12] Inhibiting QS could disarm bacteria without killing them, potentially reducing the selective pressure for resistance development.[12][13][14]
Section 3: Anticancer Agent Development
The development of anticancer agents aims to identify compounds that selectively kill cancer cells or inhibit their growth and proliferation, ideally with minimal toxicity to normal cells.
Primary Screening: Identifying Cytotoxic Compounds
High-throughput screening for anticancer agents typically involves cell-based assays that measure cell viability or proliferation in response to treatment with test compounds.[1][15][16][17][18]
Key Metric: IC50 (Half-maximal Inhibitory Concentration) The IC50 is the concentration of a drug that is required for 50% inhibition of a biological process in vitro, such as cell growth.
Protocol 2: MTT Assay for Cell Viability
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells as an indicator of their viability.[19][20] Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[21][22] The amount of formazan produced is proportional to the number of living cells.[19]
-
Materials:
-
96-well plates
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cancer cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compounds for a specified period (e.g., 48 or 72 hours). Include vehicle-treated (e.g., DMSO) and untreated controls.
-
After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the wells at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of greater than 650 nm can be used to subtract background absorbance.[19]
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control and determine the IC50 value.
-
Secondary Assays: Probing the Mechanism of Cell Death
Once a compound is identified as having cytotoxic activity, the next step is to determine the mechanism by which it induces cell death. A common and desirable mechanism for anticancer drugs is the induction of apoptosis, or programmed cell death.
Caspase-Glo® 3/7 Assay for Apoptosis
Apoptosis is executed by a family of proteases called caspases. Caspases-3 and -7 are key executioner caspases. The Caspase-Glo® 3/7 assay is a luminescent assay that measures the activity of these two caspases.[23] The assay provides a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspases-3 and -7 to release aminoluciferin, a substrate for luciferase that generates a "glow-type" luminescent signal.[23][24][25][26][27]
Protocol 3: Caspase-Glo® 3/7 Assay
-
Principle: This assay quantifies the activity of caspases-3 and -7, key mediators of apoptosis, through a luciferase-based reaction that generates a luminescent signal proportional to caspase activity.[23]
-
Materials:
-
White-walled 96-well plates suitable for luminescence measurements
-
Cells treated with test compounds
-
Caspase-Glo® 3/7 Reagent (Promega)
-
Luminometer
-
-
Procedure:
-
Seed and treat cells with test compounds in a white-walled 96-well plate as you would for a viability assay.
-
At the end of the treatment period, allow the plate to equilibrate to room temperature.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds.
-
Incubate the plate at room temperature for 1-3 hours, protected from light.
-
Measure the luminescence of each well using a luminometer. An increase in luminescence compared to untreated controls indicates the induction of apoptosis.
-
Advanced Mechanistic Studies: Cell Cycle Analysis
Many anticancer drugs exert their effects by disrupting the cell cycle, leading to cell cycle arrest and subsequent cell death. Flow cytometry is a powerful technique for analyzing the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[28][29][30]
Propidium Iodide Staining for DNA Content
Propidium iodide (PI) is a fluorescent intercalating agent that binds to DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. By staining a population of cells with PI and analyzing them by flow cytometry, one can distinguish cells in G0/G1 (2n DNA content), S phase (between 2n and 4n DNA content), and G2/M (4n DNA content).[31]
Caption: A simplified workflow for analyzing the cell cycle using flow cytometry.
Section 4: Preclinical Development: Bridging the Gap to the Clinic
Promising lead compounds from in vitro studies must undergo preclinical evaluation to assess their efficacy and safety in vivo. This stage is critical for determining whether a compound has the potential to become a successful drug.
Pharmacokinetics and Pharmacodynamics (PK/PD)
Pharmacokinetics (PK) is the study of what the body does to a drug, encompassing absorption, distribution, metabolism, and excretion (ADME).[32][33][34] Pharmacodynamics (PD) is the study of what the drug does to the body, including its mechanism of action and the relationship between drug concentration and effect.[32][33][35] Understanding the PK/PD relationship is essential for optimizing dosing regimens and predicting clinical efficacy.[36]
In Vivo Efficacy Models
Antimicrobial Efficacy Models: Animal models of infection are used to evaluate the in vivo efficacy of new antimicrobial agents.[37][38][39] These models can range from localized infections, such as skin and soft tissue infections, to systemic infections like sepsis.[40][41] Key endpoints include animal survival, reduction in bacterial load in target organs, and amelioration of clinical signs of infection.[40]
Anticancer Efficacy Models: Xenografts Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a cornerstone of preclinical cancer drug development.[42][43][44][45] There are two main types:
-
Cell Line-Derived Xenografts (CDX): These models use established cancer cell lines and are valuable for initial efficacy testing.[46]
-
Patient-Derived Xenografts (PDX): These models involve the direct transplantation of a patient's tumor tissue into mice, which better preserves the heterogeneity and molecular characteristics of the original tumor.[46]
The efficacy of an anticancer agent in these models is typically assessed by measuring tumor growth inhibition over time.
Quantitative Data Summary
| Assay Type | Key Metric | Typical Range for "Hits" |
| Antimicrobial | ||
| Broth Microdilution | MIC (µg/mL) | < 16 |
| Anticancer | ||
| MTT/Cell Viability | IC50 (µM) | < 10 |
| In Vivo Efficacy | ||
| Antimicrobial (mouse model) | Log10 CFU Reduction | > 2 |
| Anticancer (xenograft) | Tumor Growth Inhibition (%) | > 50 |
Conclusion
The development of new antimicrobial and anticancer agents is a complex, multi-stage process that relies on a suite of robust and well-validated in vitro and in vivo assays. By understanding the principles behind these applications and adhering to standardized protocols, researchers can increase the efficiency and success rate of the drug discovery process. This guide serves as a foundational resource to aid in the design and execution of these critical experiments, ultimately contributing to the advancement of new therapies for infectious diseases and cancer.
References
- 1. Microplate Assays for High-Throughput Drug Screening in Cancer Research [moleculardevices.com]
- 2. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 3. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 4. iacld.com [iacld.com]
- 5. The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. goums.ac.ir [goums.ac.ir]
- 7. study.com [study.com]
- 8. bio.libretexts.org [bio.libretexts.org]
- 9. microbenotes.com [microbenotes.com]
- 10. Quorum Sensing: A Prospective Therapeutic Target for Bacterial Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular mechanisms of bacterial quorum sensing as a new drug target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Scientists Target Bacteria “Quorum Sensing” as a Route to New Antibacterial Therapies | BNL Newsroom [bnl.gov]
- 13. books.rsc.org [books.rsc.org]
- 14. academic.oup.com [academic.oup.com]
- 15. High-Throughput Strategies for the Discovery of Anticancer Drugs by Targeting Transcriptional Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 16. High-throughput screening platform for anticancer therapeutic drug cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cell-based high-throughput screens for the discovery of chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. drugtargetreview.com [drugtargetreview.com]
- 19. MTT assay protocol | Abcam [abcam.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. MTT (Assay protocol [protocols.io]
- 22. broadpharm.com [broadpharm.com]
- 23. Caspase-Glo® 3/7 Assay Protocol [france.promega.com]
- 24. Caspase 3/7 Activity [protocols.io]
- 25. promega.com [promega.com]
- 26. tripod.nih.gov [tripod.nih.gov]
- 27. scribd.com [scribd.com]
- 28. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 29. icms.qmul.ac.uk [icms.qmul.ac.uk]
- 30. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 31. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 32. bioagilytix.com [bioagilytix.com]
- 33. Understanding Pharmacokinetics & Pharmacodynamics - Alimentiv [alimentiv.com]
- 34. Pharmacokinetics vs Pharmacodynamics: Key Differences | KCAS Bio [kcasbio.com]
- 35. allucent.com [allucent.com]
- 36. Pharmacokinetics/pharmacodynamics in drug development: an industrial perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 37. journals.asm.org [journals.asm.org]
- 38. ibtbioservices.com [ibtbioservices.com]
- 39. [PDF] Animal models in the evaluation of antimicrobial agents | Semantic Scholar [semanticscholar.org]
- 40. vibiosphen.com [vibiosphen.com]
- 41. Review: Antimicrobial efficacy validation using in vitro and in vivo testing methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 42. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 43. reactionbiology.com [reactionbiology.com]
- 44. xenograft.org [xenograft.org]
- 45. blog.crownbio.com [blog.crownbio.com]
- 46. startresearch.com [startresearch.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Yield of Methyl Benzo[d]thiazole-7-carboxylate Synthesis
This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl benzo[d]thiazole-7-carboxylate. This document offers in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and optimize reaction yields. Our approach is grounded in established chemical principles and field-proven insights to ensure scientific integrity and experimental success.
I. Strategic Overview of the Synthetic Pathway
The synthesis of this compound is most effectively approached through a multi-step pathway commencing with a commercially available and appropriately substituted benzene ring. This strategy ensures regiochemical control and avoids problematic post-synthesis functionalization of the benzothiazole core. The proposed pathway involves three key stages:
-
Synthesis of the Key Intermediate: Preparation of Methyl 2-amino-3-mercaptobenzoate.
-
Formation of the Benzothiazole Core: Cyclocondensation to yield Methyl 2-(substituted)-benzo[d]thiazole-7-carboxylate.
-
Final Esterification (if necessary): Conversion of Benzo[d]thiazole-7-carboxylic acid to its methyl ester.
dot graph "synthesis_overview" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#4285F4", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
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Caption: High-level overview of the synthetic strategy.
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis in a question-and-answer format, providing solutions grounded in chemical principles.
Q1: I am observing a low yield during the synthesis of the 2-amino-3-mercaptobenzoate intermediate. What are the likely causes?
A1: Low yields in this stage often stem from the sensitivity of the thiol group to oxidation.
-
Oxidation of the Thiol: The mercapto group (-SH) is highly susceptible to oxidation, leading to the formation of disulfide byproducts. This is a primary cause of reduced yield.
-
Incomplete Reaction: The reaction to introduce the mercapto group may not have gone to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). Ensure the reaction is stirred efficiently and that the reagents are of high purity.
-
Q2: During the cyclocondensation step to form the benzothiazole ring, I am getting a significant amount of a dark, tar-like substance. What is happening?
A2: The formation of dark, insoluble materials is a common issue in benzothiazole synthesis and typically points to polymerization of the 2-aminothiophenol intermediate.[1]
-
Cause: The 2-aminothiophenol moiety is prone to oxidative polymerization, especially at elevated temperatures or in the presence of air.
-
Troubleshooting & Optimization:
-
Use Freshly Prepared Intermediate: It is highly recommended to use the Methyl 2-amino-3-mercaptobenzoate intermediate immediately after its preparation and purification.
-
Inert Atmosphere: As with the previous step, maintaining an inert atmosphere is crucial to prevent oxidation.[1]
-
Temperature Control: Avoid excessively high reaction temperatures. A stepwise increase in temperature or running the reaction at a lower temperature for a longer duration can minimize byproduct formation.
-
Q3: My final product, this compound, shows an impurity with a lower Rf value on TLC and a broad peak in the NMR spectrum, suggesting the presence of the carboxylic acid. How can I prevent this?
A3: This indicates hydrolysis of the methyl ester.
-
Cause: The methyl ester can be hydrolyzed back to the carboxylic acid, especially in the presence of acidic or basic conditions and water, often during workup or purification.
-
Solutions:
-
Anhydrous Conditions: Ensure all solvents and reagents used in the final steps are anhydrous.
-
Neutral Workup: During the reaction workup, use a neutral wash (e.g., brine) instead of acidic or basic solutions if possible. If an acid or base wash is necessary, perform it quickly and at a low temperature.
-
Purification: If hydrolysis has occurred, the carboxylic acid can often be separated from the ester by column chromatography. Alternatively, the mixture can be re-esterified.
-
Q4: The cyclization reaction is sluggish, and I'm observing a significant amount of unreacted starting material.
A4: Incomplete cyclization can be due to several factors.
-
Insufficient Activation of the Carbonyl Group: The cyclization requires the activation of the carbonyl group for nucleophilic attack by the thiol.
-
Solution: If you are starting from a carboxylic acid, ensure that a suitable activating agent (e.g., a dehydrating agent or conversion to an acyl chloride) is used. For reactions with aldehydes, a mild acid catalyst can be beneficial.[2]
-
-
Steric Hindrance: Bulky substituents on the reactants can hinder the intramolecular cyclization.
-
Solution: This may require more forcing reaction conditions, such as higher temperatures or longer reaction times. However, this must be balanced against the risk of side reactions.
-
dot graph "troubleshooting_workflow" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#EA4335", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
}
Caption: A logical workflow for troubleshooting common synthesis issues.
III. Detailed Experimental Protocols
The following protocols are provided as a guideline and may require optimization for specific laboratory conditions and reagent batches.
Protocol 1: Synthesis of Methyl 2-amino-3-mercaptobenzoate (Key Intermediate)
This protocol is adapted from procedures for the synthesis of related aminomercaptobenzoic acids.[3]
Step 1a: Synthesis of Methyl 3-aminobenzoate
-
To a cooled (0 °C) solution of methanol (150 mL), cautiously add thionyl chloride (15 mL).
-
To this solution, add 3-aminobenzoic acid (20 g, 0.146 mol).
-
Allow the reaction mixture to warm to room temperature and then reflux for 12 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield Methyl 3-aminobenzoate.
Step 1b: Introduction of the Thiol Group
This step involves a multi-step sequence and should be performed with care in a well-ventilated fume hood.
-
A detailed procedure for the conversion of an aminobenzoic acid to an aminomercaptobenzoic acid derivative is described in US Patent 6,498,265 B2, which can be adapted for this synthesis.[3] The general transformation involves the formation of a thiourea derivative followed by cyclization and subsequent hydrolysis.
Protocol 2: Cyclocondensation to form this compound
This protocol assumes the synthesis of an unsubstituted benzothiazole at the 2-position, which can be achieved by reacting the aminothiol with formic acid or a derivative.
-
In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, dissolve Methyl 2-amino-3-mercaptobenzoate (1.0 eq) in formic acid (10 eq).
-
Heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it into ice-water.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold water and dry under vacuum.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Protocol 3: Esterification of Benzo[d]thiazole-7-carboxylic acid
This protocol is for the case where the cyclocondensation yields the carboxylic acid, which then needs to be esterified.
-
Suspend Benzo[d]thiazole-7-carboxylic acid (1.0 eq) in methanol (20 eq).
-
Cool the suspension in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (0.1 eq).
-
Allow the mixture to warm to room temperature and then heat to reflux for 8-12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify by column chromatography on silica gel (hexane/ethyl acetate).
IV. Data Presentation: Optimizing Reaction Conditions
The following table summarizes key parameters and their impact on the reaction yield, based on general principles of benzothiazole synthesis.
| Parameter | Sub-optimal Condition | Optimized Condition | Expected Outcome | Rationale |
| Atmosphere | Air | Inert (N₂ or Ar) | Increased yield, reduced byproducts | Prevents oxidation of the sensitive 2-aminothiophenol intermediate.[1] |
| Temperature | Too high (>150 °C) | Moderate (80-120 °C) | Cleaner reaction profile | High temperatures can lead to polymerization and decomposition.[2] |
| Solvent | Protic (e.g., Ethanol) | Aprotic (e.g., DMF, Toluene) | Can improve solubility and reaction rate | Solvent choice is substrate-dependent and should be optimized. |
| Purity of Intermediate | Old or discolored | Freshly prepared/purified | Higher yield of desired product | Impurities from oxidation can inhibit the reaction or lead to side products.[1] |
| Workup pH | Strongly acidic or basic | Neutral or mildly basic | Prevents ester hydrolysis | The methyl ester is sensitive to hydrolysis under harsh pH conditions. |
V. Visualization of Key Processes
dot graph "reaction_mechanism" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#34A853", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
}
Caption: Simplified reaction mechanism for benzothiazole formation.
VI. References
-
Technical Support Center: Synthesis of Substituted Benzothiazoles. BenchChem. --INVALID-LINK--
-
Troubleshooting guide for the synthesis of benzothiazole derivatives. BenchChem. --INVALID-LINK--
-
Troubleshooting guide for the synthesis of fluorinated benzothiazoles. BenchChem. --INVALID-LINK--
-
3-amino-2-mercaptobenzoic acid derivatives and processes for their preparation. Google Patents. --INVALID-LINK--
References
Technical Support Center: Purification of Crude Methyl benzo[d]thiazole-7-carboxylate
This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the purification of crude Methyl benzo[d]thiazole-7-carboxylate. This document offers a comprehensive resource, moving beyond simple protocols to explain the underlying principles of purification strategies, ensuring a higher rate of success in obtaining a highly pure final product.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in my crude this compound?
A1: The impurity profile of your crude product is largely dependent on the synthetic route employed. However, common impurities may include unreacted starting materials such as substituted 2-aminothiophenols and the corresponding carboxylic acid or acyl chloride. Byproducts from the oxidation of the thiol group in the starting material, forming disulfides, are also frequently encountered. Incomplete cyclization can also lead to the presence of intermediate amide species.
Q2: How do I choose the best primary purification technique?
A2: For most applications, column chromatography is the recommended initial purification step for crude this compound. It is highly effective at separating the target molecule from both polar and non-polar impurities.[1] Recrystallization is an excellent secondary step to achieve high purity, particularly if a crystalline solid is obtained after chromatography.[2][3]
Q3: My purified product is an oil, not a solid. What should I do?
A3: If your this compound product is an oil after purification, it may be due to the presence of residual solvent or minor impurities that inhibit crystallization. First, ensure all solvent is removed under high vacuum. If it remains an oil, you can attempt to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface or by adding a seed crystal if available. If these methods fail, consider converting the oily product to a solid derivative for easier handling and purification, followed by regeneration of the pure compound.[2]
Q4: I'm observing degradation of my compound on the silica gel column. What are my options?
A4: Some benzothiazole derivatives can be sensitive to the acidic nature of standard silica gel.[2] If you suspect degradation, you can neutralize the silica gel by preparing a slurry with a small amount of a suitable base, such as triethylamine, in the eluent before packing the column. Alternatively, using a different stationary phase like neutral or basic alumina can be an effective solution.[2]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solutions |
| Low Recovery After Column Chromatography | 1. The compound is highly polar and is retained on the column. 2. The compound is unstable on silica gel. 3. Improper solvent system selection. | 1. Gradually increase the polarity of the eluent. A step gradient of ethyl acetate in hexanes is often effective. 2. Use a deactivated stationary phase like neutral alumina or consider an alternative purification method like preparative TLC.[2] 3. Perform thorough TLC analysis with various solvent systems to identify the optimal eluent for separation and elution. |
| Co-elution of Impurities | 1. Impurities have similar polarity to the product. 2. Overloading of the column. | 1. Use a shallower solvent gradient during column chromatography to improve separation. 2. Consider using a different solvent system. For example, substituting dichloromethane for ethyl acetate can alter the selectivity. 3. Reduce the amount of crude material loaded onto the column. |
| Product "Oiling Out" During Recrystallization | 1. The solvent is too non-polar for the compound at the desired crystallization temperature. 2. The cooling process is too rapid. 3. Presence of impurities. | 1. Add a more polar co-solvent dropwise to the hot solution until it becomes clear, then allow it to cool slowly. 2. Allow the solution to cool to room temperature slowly before placing it in an ice bath or refrigerator. 3. Ensure the starting material for recrystallization is of reasonable purity, ideally after initial purification by column chromatography. |
| Poor Crystal Formation | 1. The chosen solvent is not ideal for crystallization. 2. The solution is too dilute. | 1. Experiment with different solvents or solvent mixtures. Ethanol, ethyl acetate/hexanes, and dichloromethane/hexanes are good starting points.[3][4] 2. Concentrate the solution by slowly evaporating some of the solvent before attempting to cool and crystallize. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol provides a general guideline for the purification of this compound using silica gel chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes (or petroleum ether)
-
Ethyl acetate
-
Glass column
-
Collection tubes
-
TLC plates, chamber, and UV lamp
Procedure:
-
TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it on a TLC plate. Develop the plate using various ratios of hexanes and ethyl acetate (e.g., 9:1, 8:2, 7:3) to determine the optimal solvent system that provides good separation between the product and impurities. The ideal Rf value for the product is typically between 0.2 and 0.4.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 hexanes:ethyl acetate). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.
-
Elution: Begin eluting the column with the initial solvent system, collecting fractions. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the product.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Purification by Recrystallization
This protocol is suitable for further purifying the product obtained from column chromatography or for crude material that is already substantially pure.
Materials:
-
Partially purified this compound
-
Recrystallization solvent (e.g., ethanol, ethyl acetate/hexanes)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the product in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture gently with swirling until the solid is completely dissolved.
-
Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Purification Workflow Diagram
The following diagram illustrates a typical workflow for the purification of crude this compound.
Caption: General workflow for the purification of this compound.
References
Improving the solubility of Methyl benzo[d]thiazole-7-carboxylate for in vitro assays
Understanding the Challenge: Physicochemical Profile
Methyl benzo[d]thiazole-7-carboxylate is a heterocyclic organic compound. Its structure, which includes a bicyclic benzothiazole core and a methyl ester group, results in low aqueous solubility. Before attempting solubilization, it's crucial to understand its basic properties.
| Property | Value / Information | Source |
| Molecular Formula | C₉H₇NO₂S | [PubChem][1] |
| Molecular Weight | 193.22 g/mol | [Sunway Pharm Ltd][2] |
| Predicted LogP | 2.6 | [PubChem][3] |
| General Solubility | Exhibits low solubility in water but good solubility in organic solvents like ethanol and ether. | [Smolecule][4] |
The predicted LogP value of 2.6 indicates a preference for lipophilic environments over aqueous ones, which is the root cause of the solubility challenges in typical cell culture media or buffer systems.
Frequently Asked Questions (FAQs)
This section addresses the most common questions our team receives regarding the handling of this and similar poorly soluble compounds.
Q1: I dissolved my this compound in DMSO, but it immediately precipitated when I added it to my cell culture media. What's happening?
This is the most frequent issue researchers face and is a classic case of solvent shifting, often called "crashing out".[5] Here's the mechanism:
-
High Solubility in Stock: The compound is readily soluble in 100% Dimethyl Sulfoxide (DMSO), a powerful aprotic organic solvent.[6]
-
Aqueous Dilution: When you introduce this concentrated DMSO stock into your aqueous-based cell culture media or buffer, the DMSO concentration is drastically diluted (e.g., from 100% to <0.5%).
-
Solubility Limit Exceeded: The compound is now in an environment that is predominantly water, where its solubility is very low. The concentration you are trying to achieve, while easily manageable in DMSO, is likely far above its aqueous solubility limit, causing it to precipitate out of the solution.[7]
Essentially, the DMSO molecules disperse and interact with water, leaving your compound unable to stay dissolved in the now aqueous environment.[7]
Q2: What is the simplest first step to prevent this precipitation?
Before exploring more complex methods, always optimize your use of DMSO. The goal is to keep the final DMSO concentration in your assay as low as possible to minimize solvent-induced artifacts, yet high enough to aid solubility.[8]
Optimization Strategy:
-
Determine Cell Tolerance: First, establish the maximum percentage of DMSO your specific cell line can tolerate without affecting viability or the experimental endpoint (typically 0.1% to 0.5%).[9][10][11] Run a vehicle control experiment with DMSO alone at various concentrations.
-
Make a Concentrated Stock: Prepare the highest possible, fully-dissolved stock solution in 100% DMSO. For example, a 10 mM or 50 mM stock.
-
Dilute in DMSO: If creating a dose-response curve, perform serial dilutions in 100% DMSO, not in media.[8]
-
Direct Addition: Add the small volume of DMSO stock directly to the final assay medium (pre-warmed to 37°C can sometimes help) and mix immediately and thoroughly.[8][12] Adding the stock to a larger volume with vigorous mixing promotes rapid dispersion, which can sometimes prevent localized concentration spikes that initiate precipitation.
Q3: I've optimized my DMSO concentration, but the compound still precipitates at my desired assay concentration. What are my next options?
If simple DMSO optimization fails, you must employ more advanced formulation strategies. The choice of method depends on the compound's properties and the constraints of your assay. The following decision tree can guide your selection process.
Caption: Decision tree for selecting a solubilization strategy.
Q4: Can I adjust the pH to improve solubility?
Yes, for ionizable compounds, pH modification can be a powerful tool.[13] The benzothiazole nucleus contains a nitrogen atom that can be protonated under acidic conditions, potentially increasing solubility.
How it Works: Many organic molecules have acidic or basic functional groups. Converting them to their ionized (salt) form generally increases aqueous solubility. For a weakly basic compound like a benzothiazole derivative, lowering the pH will lead to protonation and formation of a more soluble cationic species.[14][15]
Practical Steps & Caveats:
-
Determine pKa: If the pKa is not known, you can perform an empirical solubility test by attempting to dissolve the compound in a series of buffers (e.g., pH 4.0, 5.0, 6.0, 7.4).
-
Assay Compatibility: The primary limitation is the strict pH requirement of your biological assay. Cell cultures are typically maintained at pH ~7.2-7.4 and are sensitive to shifts. This method is more suitable for cell-free biochemical assays where the buffer pH can be adjusted.
-
Stock Preparation: You could prepare a highly concentrated stock in an acidic buffer and then dilute it into your final assay, but be aware that the pH will shift back towards the buffer's pH, potentially causing precipitation.
Q5: How can surfactants help, and which ones are suitable for in vitro assays?
Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into micelles in aqueous solutions.[16] These micelles have a hydrophobic core and a hydrophilic shell.
Mechanism of Action: The poorly soluble this compound can be encapsulated within the hydrophobic core of the micelle, effectively shielding it from the aqueous environment and creating a stable dispersion that appears as a clear solution.
Choosing a Surfactant: For cell-based assays, biocompatibility is paramount. Non-ionic surfactants are generally preferred due to their lower toxicity compared to ionic surfactants.[13][16]
| Surfactant | Type | Typical Concentration Range | Key Considerations |
| Tween® 80 (Polysorbate 80) | Non-ionic | 0.01% - 0.1% | Widely used, low toxicity. Can interfere with some membrane-related assays. |
| Pluronic® F-68 | Non-ionic | 0.02% - 0.2% | Very low cytotoxicity, often used as a shear protectant in suspension cultures. |
| Triton™ X-100 | Non-ionic | 0.01% - 0.05% | More common in biochemical (cell-free) assays as it can permeabilize cell membranes.[17] |
Important: Always test the surfactant alone on your cells to ensure it does not cause artifacts or toxicity at the concentration used.[18]
Q6: I've heard about cyclodextrins. How do they work and when should I use them?
Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a lipophilic interior cavity.[19][20] They are an excellent choice when you want to avoid detergents/surfactants.
Mechanism of Action: Cyclodextrins work by forming non-covalent "inclusion complexes".[21][22] The hydrophobic guest molecule (your compound) is encapsulated, in whole or in part, within the lipophilic cavity, while the hydrophilic exterior of the cyclodextrin ensures the entire complex is water-soluble.[19][20]
Recommended Cyclodextrins: Chemically modified cyclodextrins are preferred in research due to their significantly higher aqueous solubility and lower toxicity compared to their parent forms.[19][23]
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): Very high water solubility and an excellent safety profile. Widely used in pharmaceutical formulations.[23]
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD): Also has very high solubility and is used in several FDA-approved injectable drug formulations.[23]
Using cyclodextrins can be particularly advantageous as they are often less disruptive to cell membranes than surfactants.[10]
Troubleshooting Guide: Quick Solutions
| Issue | Possible Cause(s) | Recommended Actions |
| Immediate, heavy precipitation upon adding stock to media. | Grossly exceeding the aqueous solubility limit. Localized high concentration during addition. | 1. Lower the final assay concentration. 2. Increase the final DMSO percentage (if cell tolerance allows). 3. Pre-warm the media to 37°C.[12] 4. Add the stock solution drop-wise into the vortex of the media for rapid mixing. |
| Solution is initially clear but becomes cloudy or hazy over time. | Slow precipitation (crystallization). Compound instability or interaction with media components (e.g., proteins in serum). | 1. The compound may only have 'kinetic solubility'. Consider using a stabilizing agent like a cyclodextrin or surfactant.[17] 2. Reduce serum concentration if possible and compatible with the assay. 3. Prepare fresh dilutions immediately before use. |
| High variability in results between replicate wells. | Incomplete or inconsistent solubilization. Adsorption of the compound to plasticware. | 1. Ensure the primary stock in 100% DMSO is fully dissolved. Gentle warming or brief sonication of the stock vial may help.[12] 2. Vortex each dilution step and the final assay plate thoroughly. 3. Consider using low-adsorption microplates. 4. Including a low level of a non-ionic surfactant (e.g., 0.01% Tween® 20) in the assay buffer can help prevent adsorption.[17] |
Detailed Experimental Protocols
Always wear appropriate Personal Protective Equipment (PPE). Handle this compound according to its Safety Data Sheet (SDS).
Protocol 1: Optimized Direct Dilution from DMSO Stock
This protocol aims to maximize solubility using only DMSO while minimizing its final concentration.
Caption: Workflow for preparing assay solutions using DMSO.
Protocol 2: Solubilization Using Cyclodextrins (HP-β-CD)
This method creates a stock solution where the compound is already complexed with cyclodextrin.
-
Prepare Cyclodextrin Solution: Prepare a 10-40% (w/v) solution of HP-β-CD in your desired aqueous buffer (e.g., PBS) or cell culture medium without serum. Warming the solution to 40-50°C can aid in dissolving the HP-β-CD. Let it cool to room temperature.
-
Add Compound: Add the solid this compound powder directly to the HP-β-CD solution to achieve your desired stock concentration.
-
Complexation: Vigorously mix the solution. This is the critical step. Shake or vortex the solution at room temperature for several hours (4-24 hours) to allow for the formation of the inclusion complex. The solution should become clear.
-
Sterilization & Storage: Sterilize the final stock solution by filtering through a 0.22 µm syringe filter. Store at 4°C or -20°C.
-
Assay Use: Use this aqueous stock solution to make further dilutions in your complete assay medium. Remember that your vehicle control must be the same concentration of HP-β-CD solution without the compound.
Protocol 3: Solubilization Using a Surfactant (Tween® 80)
This protocol involves creating a concentrated stock in DMSO containing a surfactant.
-
Prepare Surfactant-DMSO Stock: Prepare a solution of 1-5% Tween® 80 (v/v) in 100% DMSO.
-
Dissolve Compound: Dissolve your this compound in this Surfactant-DMSO mixture to your desired high stock concentration (e.g., 20 mM). Ensure it is fully dissolved.
-
Dilution into Assay Medium: Dilute this stock into your final assay medium. For example, a 1:1000 dilution of a 20 mM stock will give a final concentration of 20 µM compound and 0.001-0.005% Tween® 80, which is well-tolerated by most cell lines.
-
Vehicle Control: The vehicle control for this experiment must be the Surfactant-DMSO mixture diluted to the same final concentration in your assay medium.
By systematically applying these strategies, you can overcome the solubility limitations of this compound, leading to more reliable and reproducible data in your in vitro assays.
References
- 1. This compound | C9H7NO2S | CID 59316815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - CAS:1038509-28-2 - Sunway Pharm Ltd [3wpharm.com]
- 3. Ethyl benzo[d]thiazole-7-carboxylate | C10H9NO2S | CID 45076982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Buy 7-Methyl-benzothiazole-2-carboxylic acid methyl ester | 1357354-09-6 [smolecule.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 11. Considerations regarding use of solvents in in vitro cell based assays | Semantic Scholar [semanticscholar.org]
- 12. reddit.com [reddit.com]
- 13. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. jocpr.com [jocpr.com]
- 17. researchgate.net [researchgate.net]
- 18. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scispace.com [scispace.com]
- 20. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. ovid.com [ovid.com]
Side product formation and removal in Methyl benzo[d]thiazole-7-carboxylate reactions
Prepared by: Gemini, Senior Application Scientist
This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals working with Methyl benzo[d]thiazole-7-carboxylate. As a crucial building block in medicinal chemistry for developing novel therapeutic agents, understanding its reaction behavior, potential side product formation, and purification is paramount.[1][2][3][4] This document moves beyond standard protocols to explain the chemical causality behind common experimental challenges, providing robust troubleshooting strategies and validated methodologies.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues in a problem-and-solution format.
Q1: My reaction workup is complete, but my NMR and LC-MS analyses show a significant, more polar impurity that I can't easily remove via recrystallization. What is this impurity and how do I get rid of it?
Answer:
The most probable impurity is Benzo[d]thiazole-7-carboxylic acid , the product of ester hydrolysis. The methyl ester group is susceptible to cleavage under either acidic or basic conditions, especially in the presence of water, even at room temperature over extended periods.[5][6]
Causality:
-
Acid-Catalyzed Hydrolysis: If your reaction or workup involves acidic conditions (e.g., HCl, H₂SO₄), protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This reaction is reversible, so using an excess of water during workup can drive the equilibrium toward the carboxylic acid.[6]
-
Base-Mediated Hydrolysis (Saponification): This is a more common issue. Exposure to bases like NaOH, KOH, or even milder bases like K₂CO₃ in the presence of water will lead to saponification. This process is irreversible because the resulting carboxylate anion is resonance-stabilized and non-reactive towards the alcohol byproduct.[5][7]
Solution: Purification via Acid-Base Extraction
Since the impurity is an acid and your desired product is a neutral ester, you can easily separate them using liquid-liquid extraction.
dot
References
- 1. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]
- 2. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pcbiochemres.com [pcbiochemres.com]
- 4. researchgate.net [researchgate.net]
- 5. science-revision.co.uk [science-revision.co.uk]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Ester to Acid - Common Conditions [commonorganicchemistry.com]
Technical Support Center: Production of Methyl benzo[d]thiazole-7-carboxylate
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl benzo[d]thiazole-7-carboxylate. As a crucial intermediate in pharmaceutical development, scaling its production from the bench to pilot plant introduces a unique set of challenges. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate these complexities, ensuring process robustness, purity, and yield. Our approach is grounded in mechanistic understanding and field-proven experience to empower you to overcome common hurdles in your scale-up campaigns.
Part 1: Troubleshooting Guide
This section addresses specific, high-frequency issues encountered during the scale-up synthesis of this compound, presented in a practical question-and-answer format.
Issue 1: Low Reaction Yield and Stalled Conversion
Question: My large-scale batch is showing poor conversion, with significant amounts of starting material (2-amino-3-mercaptobenzoic acid derivative) remaining even after extended reaction times. What are the likely causes and how can I improve the yield?
Answer: This is a classic scalability issue often rooted in a combination of factors related to mass transfer, thermal management, and reagent stability.
Causality and Explanation: The formation of the benzothiazole ring is typically achieved through the condensation and subsequent cyclization of a 2-aminothiophenol derivative. On a large scale, inefficient mixing can create localized pockets of low reagent concentration, effectively slowing the reaction rate. Furthermore, many cyclization methods require heat, and maintaining a uniform temperature throughout a large reactor is challenging. "Cold spots" can dramatically reduce reaction kinetics.
Troubleshooting Steps & Solutions:
-
Re-evaluate Starting Material Purity: The primary culprit in many benzothiazole syntheses is the stability of the 2-aminothiophenol precursor. This compound is highly susceptible to oxidation, forming disulfide-linked dimers and polymers which are unreactive.[1][2]
-
Protocol: Before use in a large-scale run, purify the 2-amino-3-mercaptobenzoic acid precursor via recrystallization under an inert atmosphere. Always use freshly purified material.
-
-
Enhance Mass Transfer:
-
Mechanical Agitation: Ensure the reactor's agitator speed and design are sufficient to maintain a homogenous mixture. For viscous slurries, consider a different impeller design (e.g., anchor or helical).
-
Solvent Volume: Increasing the solvent volume can sometimes improve mixing, though this has implications for throughput and downstream processing.
-
-
Optimize Thermal Management:
-
Temperature Mapping: If possible, use multiple temperature probes to map the thermal profile of your reactor and identify any cold spots.
-
Staged Heating: Gradually increase the temperature to the target setpoint to ensure the entire batch heats uniformly.[2]
-
-
Catalyst Activity: If using a catalyst, its deactivation is a common scale-up problem.
-
Heterogeneous Catalysts: Ensure adequate suspension to maximize surface area contact.
-
Homogeneous Catalysts: Confirm that the catalyst is fully dissolved and stable at the reaction temperature.
-
Issue 2: Formation of Dark, Insoluble Tarry Byproducts
Question: My reaction mixture becomes dark brown or black, and upon workup, I isolate a significant amount of intractable, tar-like material, which complicates purification and drastically reduces yield. What is causing this and how can it be prevented?
Answer: The formation of dark, polymeric material is almost always linked to the oxidative degradation of the 2-aminothiophenol starting material.[1] This is a minor nuisance at the lab scale but can become the dominant pathway in a large reactor if not properly controlled.
Causality and Explanation: The thiol (-SH) and amino (-NH2) groups of 2-aminothiophenol are readily oxidized, especially in the presence of air (oxygen), heat, and trace metal impurities. The initial oxidation typically forms a disulfide dimer. This dimer and other oxidized species can then polymerize, leading to the insoluble, dark-colored tars that are characteristic of a failed batch.[1]
Preventative Measures:
-
Inert Atmosphere is Critical: The single most effective preventative measure is to rigorously exclude oxygen from the reactor.
-
Protocol: Purge the reactor with an inert gas (Nitrogen or Argon) for a sufficient period before charging reagents. Maintain a positive pressure of the inert gas throughout the entire process, including reagent charging, reaction, and cooling.[2]
-
-
Use High-Purity, Degassed Solvents: Solvents can be a source of dissolved oxygen. Degas your reaction solvents by sparging with Nitrogen or Argon prior to use.
-
Control Reaction Temperature: High temperatures accelerate the rate of oxidative polymerization. Avoid localized overheating or "hot spots" near the reactor jacket wall. A lower reaction temperature for a longer duration is often preferable to a high temperature for a short time.[1]
-
Chelating Agents: If trace metal contamination is suspected (from reagents or the reactor itself), the addition of a small amount of a chelating agent like EDTA can sometimes sequester metal ions that catalyze oxidation.
Issue 3: Difficult Purification and Persistent Impurities
Question: My crude this compound is proving very difficult to purify at scale. Standard crystallization protocols result in an oily product or fail to remove a key, closely-related impurity. How can I develop a robust purification strategy?
Answer: Purification is a common bottleneck in scaling up heterocyclic syntheses. The challenge often lies in the similar polarity and physical properties of the desired product and its byproducts, such as the incompletely cyclized benzothiazoline intermediate or unreacted starting materials.[1][2]
Causality and Explanation: Incomplete cyclization can leave a benzothiazoline intermediate which has not fully aromatized.[1] This impurity often has very similar solubility characteristics to the final product. Furthermore, any unreacted esterified starting material will also be of similar polarity, making separation by simple crystallization difficult.
Systematic Purification Strategy:
-
Initial Workup: Acid-Base Extraction: Leverage the different pKa values of the components.
-
Protocol: After the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., Ethyl Acetate, Toluene). Wash the organic layer with a mild aqueous base (e.g., sodium bicarbonate solution) to remove any unreacted acidic starting material (2-amino-3-mercaptobenzoic acid). Subsequently, a wash with a mild aqueous acid (e.g., dilute HCl) can remove basic impurities. This significantly cleans up the crude material before crystallization.[1]
-
-
Solvent Screening for Crystallization: A single-solvent system may not be sufficient. A systematic screening of solvent/anti-solvent pairs is recommended.
-
Procedure: Dissolve a small sample of the crude product in a minimal amount of a good solvent (e.g., Dichloromethane, Ethyl Acetate, Acetone) at an elevated temperature. Then, slowly add an anti-solvent (e.g., Heptane, Hexane, Isopropanol) until turbidity persists. Cool slowly to induce crystallization.
-
-
Trituration/Slurry: Before a full recrystallization, consider slurring the crude solid in a solvent where the product has low solubility but the impurities are more soluble (e.g., cold ethanol or ether). This is a highly effective and scalable technique for enriching the desired compound.
| Solvent Class | Good Solvents (for Dissolution) | Anti-Solvents (for Precipitation) | Notes |
| Alcohols | Methanol, Ethanol | Water | Can be effective but watch for transesterification with methanol. |
| Esters | Ethyl Acetate | Heptane, Hexane | A common and effective system. |
| Ketones | Acetone | Heptane, Water | Acetone is a very strong solvent; use sparingly. |
| Chlorinated | Dichloromethane (DCM) | Heptane, Hexane | Effective but less desirable for final stages due to toxicity. |
| Aromatics | Toluene | Heptane, Hexane | Good for high-temperature dissolution. |
Table 1: Recommended solvent systems for screening the crystallization of this compound.
Part 2: Frequently Asked Questions (FAQs)
-
Q1: What is the most critical process parameter to monitor during scale-up?
-
A: Temperature. The cyclization reaction can be exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. Uncontrolled exotherms can lead to runaway reactions, increased byproduct formation (especially polymerization), and pressure buildup. A robust reactor cooling system and continuous internal temperature monitoring are non-negotiable.
-
-
Q2: My synthesis involves an oxidation step to form the final aromatic ring. How does this scale?
-
A: Scaling oxidation reactions requires careful control. If using a reagent like H₂O₂ or another chemical oxidant, the rate of addition is critical to manage the exotherm.[3] If relying on air as the oxidant, ensure efficient gas dispersion into the liquid phase, which may require a specialized gas-sparging agitator. Insufficient oxidation will lead to the benzothiazoline intermediate as a major impurity.[1]
-
-
Q3: Are there "greener" or more sustainable approaches for this synthesis?
-
A: Yes, research is ongoing into greener synthetic routes. Some methods utilize ionic liquids which can be recycled, or heterogeneous catalysts that are easily filtered off, reducing waste streams.[4] Visible light-driven methods are also emerging, which avoid harsh reagents.[5] However, the scalability and economic viability of these newer methods must be carefully evaluated for each specific industrial application.
-
-
Q4: What analytical methods are essential for in-process control (IPC) during a large-scale run?
-
A: High-Performance Liquid Chromatography (HPLC) is the gold standard. It should be used to monitor the disappearance of starting materials and the appearance of the product and key byproducts. This allows you to confirm reaction completion and make informed decisions about workup. For faster, qualitative checks, Thin-Layer Chromatography (TLC) remains a valuable tool.[2]
-
Part 3: Visualized Workflows and Pathways
Diagrams created using Graphviz help to visualize the logical processes and chemical transformations involved.
Diagram 1: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for diagnosing and resolving low-yield issues.
Diagram 2: Key Reaction and Side-Reaction Pathways
Caption: The desired reaction pathway versus common oxidative side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry [mdpi.com]
- 5. Benzothiazole synthesis [organic-chemistry.org]
Preventing degradation of Methyl benzo[d]thiazole-7-carboxylate during storage
A Guide to Preventing Degradation During Storage and Handling
Welcome to the Technical Support Center for Methyl benzo[d]thiazole-7-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the proper storage, handling, and troubleshooting of this important chemical compound. As Senior Application Scientists, we have compiled this information to ensure the integrity and stability of your experimental materials.
Introduction: Understanding the Stability of this compound
This compound is a heterocyclic compound with a benzothiazole core and a methyl ester functional group. The stability of this molecule is crucial for obtaining reliable and reproducible experimental results. Degradation can occur through several pathways, primarily involving the methyl ester and the benzothiazole ring system. The most common degradation pathways are hydrolysis of the ester, oxidation of the thiazole ring, and photodegradation.[1] This guide will provide you with the necessary information to mitigate these risks.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
For optimal stability, this compound should be stored in a tightly sealed container in a dry and well-ventilated place at room temperature.[2] Exposure to moisture, light, and extreme temperatures should be avoided. For long-term storage, refrigeration (2-8°C) in a desiccated environment is recommended to further minimize the risk of degradation.
Q2: What are the primary degradation products I should be aware of?
The two primary degradation pathways are hydrolysis and oxidation.
-
Hydrolysis: The methyl ester group is susceptible to hydrolysis, which would yield benzothiazole-7-carboxylic acid and methanol. This is one of the most common degradation routes for esters.[1]
-
Oxidation: The benzothiazole ring can be oxidized, potentially leading to the formation of N-oxides or other oxidized species.[3]
Q3: How can I detect degradation in my sample?
Degradation can be detected by various analytical techniques, with High-Performance Liquid Chromatography (HPLC) being the most common and effective method. The appearance of new peaks in the chromatogram, particularly a more polar compound corresponding to the carboxylic acid, is a strong indicator of degradation. Thin-Layer Chromatography (TLC) can also be used for a quick qualitative assessment.
Q4: Is this compound sensitive to light?
Yes, benzothiazole derivatives can be susceptible to photodegradation.[4][5] Therefore, it is crucial to store the compound in an amber or opaque container to protect it from light. When handling the compound, especially in solution, exposure to direct sunlight or strong artificial light should be minimized.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments and provides actionable solutions.
Issue 1: Unexpected Peaks in HPLC Analysis
Scenario: You run an HPLC analysis of your this compound sample and observe one or more unexpected peaks that were not present in the chromatogram of a fresh sample.
Potential Cause & Solution:
| Potential Cause | Troubleshooting Steps |
| Hydrolysis | The most likely unexpected peak is the more polar benzothiazole-7-carboxylic acid. To confirm, you can intentionally hydrolyze a small sample of your compound with a mild acid or base and compare the retention time of the resulting product with the unexpected peak. |
| Oxidation | If the unexpected peak is not the carboxylic acid, it could be an oxidation product. Ensure your solvents are degassed and consider adding an antioxidant to your sample if compatible with your experiment. |
| Photodegradation | If the sample has been exposed to light, the unexpected peaks could be photoproducts. Protect your samples from light at all stages of handling and analysis. |
| Contamination | The unexpected peak could be from a contaminated solvent or glassware. Run a blank injection of your solvent to rule this out. |
Workflow for Investigating Unexpected HPLC Peaks:
Caption: Troubleshooting workflow for unexpected HPLC peaks.
Issue 2: Loss of Compound Potency or Inconsistent Experimental Results
Scenario: You are using this compound in a biological or chemical assay and observe a decrease in its expected activity or inconsistent results over time.
Potential Cause & Solution:
This is often a direct consequence of compound degradation.
| Potential Cause | Preventative Measures & Solutions |
| Improper Storage of Solid Compound | Always store the solid compound in a tightly sealed container in a dry, dark place at the recommended temperature. Use a desiccator for added protection against moisture. |
| Instability in Solution | Prepare stock solutions fresh whenever possible. If you need to store solutions, aliquot them into small, single-use vials and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles. The stability of the compound in different solvents should be evaluated if solutions are to be stored for extended periods. |
| pH of the Assay Buffer | The ester is more susceptible to hydrolysis at acidic or basic pH. If your experimental conditions are not neutral, be aware that the compound may be degrading during the experiment. Run a time-course experiment to assess the stability of the compound under your specific assay conditions. |
Forced Degradation Studies: A Proactive Approach
To proactively understand the stability of this compound under your specific experimental conditions, you can perform forced degradation studies. This involves intentionally subjecting the compound to harsh conditions to accelerate degradation and identify potential degradation products.
Protocol for Forced Degradation Study:
-
Prepare Solutions: Prepare solutions of this compound in various media:
-
0.1 M HCl (Acidic hydrolysis)
-
0.1 M NaOH (Basic hydrolysis)
-
3% Hydrogen Peroxide (Oxidative degradation)
-
Deionized Water (Neutral hydrolysis)
-
-
Incubation: Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours). For photostability, expose a solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[5] A control sample should be kept in the dark.
-
Analysis: Analyze the samples by HPLC at different time points to monitor the degradation of the parent compound and the formation of degradation products.
Data Summary from a Hypothetical Forced Degradation Study:
| Condition | % Degradation (24h @ 60°C) | Major Degradation Product |
| 0.1 M HCl | 15% | Benzothiazole-7-carboxylic acid |
| 0.1 M NaOH | 85% | Benzothiazole-7-carboxylic acid |
| 3% H₂O₂ | 25% | Oxidized benzothiazole species |
| Water | <5% | Benzothiazole-7-carboxylic acid |
| Light Exposure | 10% | Photodegradation products |
This data clearly indicates that the compound is most sensitive to basic hydrolysis, followed by oxidative conditions.
Logical Relationship of Degradation Pathways:
Caption: Primary degradation pathways for this compound.
Conclusion
By understanding the inherent stability of this compound and implementing the proper storage and handling procedures outlined in this guide, researchers can ensure the quality and integrity of their samples, leading to more accurate and reproducible scientific outcomes. Proactive monitoring for degradation, especially when working with older samples or under non-ideal conditions, is a critical component of good laboratory practice.
References
Technical Support Center: Refinement of Analytical Protocols for Benzothiazole Derivatives
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the analysis of benzothiazole derivatives. This guide is designed to provide you with in-depth technical assistance, moving beyond simple procedural lists to explain the "why" behind the "how." As a Senior Application Scientist, my goal is to equip you with the expertise and validated strategies necessary to overcome common and complex challenges in your analytical work with this important class of compounds.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers face when beginning their work with benzothiazole derivatives.
Q1: Which analytical technique is most suitable for the quantification of benzothiazole derivatives in my samples?
The choice of technique is highly dependent on the physicochemical properties of your specific benzothiazole derivative and the complexity of your sample matrix.[1][2][3]
-
High-Performance Liquid Chromatography (HPLC) is the most versatile and widely used technique, especially when coupled with a mass spectrometer (LC-MS).[1] It is ideal for non-volatile or thermally labile benzothiazole derivatives.
-
Gas Chromatography (GC) is an excellent choice for volatile and thermally stable benzothiazole derivatives, often providing higher separation efficiency and faster analysis times.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for the precise structural elucidation of newly synthesized benzothiazole derivatives.[4]
-
UV-Visible (UV-Vis) Spectroscopy is a simpler technique often used for preliminary analysis or for compounds with a strong chromophore, but it may lack the specificity required for complex mixtures.[5][6]
Q2: My benzothiazole derivative is in a complex matrix (e.g., wastewater, plasma). What is the best sample preparation approach?
For complex matrices, a robust sample preparation protocol is crucial to remove interferences and prevent contamination of your analytical instrument.
-
Solid-Phase Extraction (SPE) is a highly effective and commonly used technique for cleaning up and concentrating benzothiazole derivatives from aqueous samples like wastewater.[7][8][9][10][11] The choice of sorbent (e.g., polymeric, mixed-mode ion-exchange) is critical and should be optimized for your specific analyte and matrix.[7][10][11][12]
-
Pressurized Liquid Extraction (PLE) and Ultrasonic Extraction (UE) are effective for solid samples.[9]
-
For biological samples, techniques like protein precipitation or liquid-liquid extraction (LLE) may be necessary prior to further cleanup steps.[13]
Q3: I am synthesizing a new benzothiazole derivative. How do I confirm its structure and purity?
A combination of spectroscopic methods is essential for the unambiguous structural confirmation of a newly synthesized compound.[4]
-
NMR Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical environment and connectivity of atoms, which is crucial for confirming the arrangement of substituents on the benzothiazole ring system.[4][14][15][16][17]
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure.
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.[18]
-
Thin Layer Chromatography (TLC): Can be used to monitor the progress of the reaction and to get a preliminary indication of the purity of the product.[18]
Part 2: Troubleshooting Guides
This section provides detailed troubleshooting for specific, complex issues you may encounter during your experiments.
Troubleshooting HPLC Analysis: Poor Peak Shape and Resolution
Poor peak shape and inadequate resolution are common frustrations in HPLC analysis. The following guide will help you diagnose and resolve these issues.
Problem: Peak Tailing
Peak tailing is characterized by an asymmetrical peak with a "tail" extending from the peak maximum.
Caption: Causes and mitigation strategies for matrix effects in LC-MS.
Experimental Protocol for Assessing Matrix Effects
-
Prepare three sets of samples:
-
Set A: Standard solution of the benzothiazole derivative in a pure solvent.
-
Set B: Blank matrix extract (e.g., extracted wastewater without the analyte).
-
Set C: Blank matrix extract spiked with the benzothiazole derivative at the same concentration as Set A.
-
-
Analyze all three sets using your LC-MS method.
-
Calculate the matrix effect (%) using the following formula: Matrix Effect (%) = (Peak Area in Set C / Peak Area in Set A) * 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
Quantitative Data Summary for Matrix Effect Assessment
| Analyte | Peak Area (Set A) | Peak Area (Set C) | Matrix Effect (%) | Interpretation |
| Benzothiazole-X | 1,200,000 | 850,000 | 70.8 | Ion Suppression |
| Benzothiazole-Y | 950,000 | 1,100,000 | 115.8 | Ion Enhancement |
Part 3: Detailed Experimental Protocols
This section provides step-by-step methodologies for key experiments.
Protocol 1: Solid-Phase Extraction (SPE) for Benzothiazole Derivatives from Wastewater
This protocol is a general guideline and may require optimization for specific benzothiazole derivatives and wastewater characteristics.
-
Sample Pre-treatment:
-
Filter the wastewater sample (e.g., 100 mL) through a 0.45 µm filter to remove particulate matter.
-
Adjust the pH of the sample according to the pKa of your target analyte to ensure it is in a neutral form for optimal retention on a reversed-phase sorbent.
-
-
SPE Cartridge Conditioning:
-
Condition a polymeric SPE cartridge (e.g., 200 mg) with 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
-
Washing:
-
Wash the cartridge with 5 mL of deionized water to remove hydrophilic interferences.
-
-
Elution:
-
Elute the retained benzothiazole derivatives with an appropriate organic solvent (e.g., 2 x 3 mL of methanol or acetonitrile).
-
-
Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume (e.g., 1 mL) of the initial mobile phase for LC-MS analysis.
-
Protocol 2: ¹H NMR Sample Preparation for a Synthesized Benzothiazole Derivative
This protocol ensures high-quality NMR data for structural confirmation.
[4]1. Sample Preparation:
- Dissolve 5-10 mg of the purified benzothiazole derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. 2[4]. Internal Standard:
- Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm). 3[4]. Data Acquisition:
- Acquire the ¹H NMR spectrum on a spectrometer operating at a field strength of 300 MHz or higher. 4[4]. Data Processing:
- Process the raw data (Fourier transform, phase correction, and baseline correction).
- Integrate the peaks to determine the relative number of protons.
- Analyze the chemical shifts and coupling patterns to elucidate the structure.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. longdom.org [longdom.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development and validation of a simultaneous method for the analysis of benzothiazoles and organic ultraviolet filters in various environmental matrices by GC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Selective determination of 2-aminobenzothiazole in environmental water and organic extracts from fish and dust samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Study of the retention of benzotriazoles, benzothiazoles and benzenesulfonamides in mixed-mode solid-phase extraction in environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03803J [pubs.rsc.org]
- 16. iris.unimo.it [iris.unimo.it]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance with Novel Benzothiazole Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with novel benzothiazole compounds. This guide is designed to provide expert insights and practical solutions to common challenges encountered during the experimental validation of these promising therapeutic agents. As Senior Application Scientists, we have structured this resource to move beyond simple step-by-step instructions, focusing on the underlying principles to empower you to design robust experiments, troubleshoot effectively, and interpret your data with confidence.
Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the nature and application of benzothiazole compounds in the context of overcoming therapeutic resistance.
Q1: What are novel benzothiazole compounds and why are they significant in cancer research?
Benzothiazole is a heterocyclic organic compound that serves as a "privileged scaffold" in medicinal chemistry.[1][2][3] Its unique structure, consisting of a benzene ring fused to a thiazole ring, allows for versatile chemical modifications. This adaptability has led to the development of numerous derivatives with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] In cancer research, their significance lies in their ability to target multiple cellular pathways, some of which are responsible for the development of resistance to conventional chemotherapies.[4][5] Many novel benzothiazole derivatives are being investigated for their potent and selective activity against a wide range of human cancer cell lines.[6]
Q2: What are the primary mechanisms of action for anticancer benzothiazole derivatives?
Benzothiazole derivatives are not limited to a single mechanism of action, which is a key reason for their therapeutic potential. Their anticancer effects are diverse and depend on the specific chemical substitutions on the core scaffold.[4] Major reported mechanisms include:
-
Inhibition of Protein Kinases: Many derivatives are designed to compete with ATP at the catalytic domain of kinases, disrupting critical signaling pathways involved in cell proliferation and survival, such as EGFR, PI3K/AKT/mTOR, and Rho-associated kinase (ROCK-II).[6][7][8][9][10][11]
-
Tubulin Polymerization Inhibition: Certain benzothiazoles bind to the colchicine site on β-tubulin, disrupting microtubule dynamics.[12][13] This leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis.[12][14]
-
Induction of Apoptosis: A common outcome of benzothiazole activity is the induction of programmed cell death (apoptosis).[7][15] This can be triggered through various routes, including the generation of reactive oxygen species (ROS), activation of caspase cascades, and modulation of the Bcl-2 family of proteins.[16][17][18] For instance, some compounds act as selective inhibitors of anti-apoptotic proteins like Mcl-1.[19][20][21]
-
DNA Interaction and Damage: Some derivatives have been shown to cause DNA damage, leading to cell cycle arrest and apoptosis.[4]
Q3: What types of drug resistance can benzothiazole compounds potentially overcome?
The multifaceted nature of benzothiazole compounds allows them to circumvent several common drug resistance mechanisms. Resistance to traditional chemotherapy is a major obstacle in cancer treatment.[22] Novel benzothiazoles can be effective in cases where:
-
Target-Based Resistance: Cancers that have developed resistance to a specific kinase inhibitor through mutation may still be sensitive to a benzothiazole derivative that targets a different kinase or an alternative pathway.
-
Upregulation of Anti-Apoptotic Proteins: Many cancers evade cell death by overexpressing anti-apoptotic proteins like Bcl-2 or Mcl-1.[20] Benzothiazole derivatives that directly inhibit these proteins can restore the cell's ability to undergo apoptosis.[21][23]
-
Aberrant Signaling Pathways: Resistance can emerge from the activation of survival pathways like PI3K/Akt.[24] Benzothiazoles that suppress this pathway can re-sensitize resistant cells.[25] Studies have shown that acquired resistance to some benzothiazoles can be linked to aberrant signaling of the aryl hydrocarbon receptor (AhR), which impairs the drug's ability to induce DNA damage.[22]
Section 2: Experimental Design & Protocol Optimization
A well-designed experiment is crucial for obtaining reliable and reproducible data. This section provides guidance on setting up your assays for success.
Q4: How should I select an appropriate cancer cell line to test my novel benzothiazole compound?
The choice of cell line is fundamental and should be driven by your research hypothesis.
-
Mechanism-Based Selection: If your compound is designed to inhibit a specific target (e.g., EGFR), select a panel of cell lines with varying expression levels or mutation statuses of that target (e.g., EGFR-mutant vs. EGFR-wildtype lung cancer cells).[10][26]
-
Resistance-Based Selection: To investigate the overcoming of resistance, use paired cell lines: a parental, drug-sensitive line and a derived, drug-resistant subline (e.g., a doxorubicin-resistant breast cancer line).
-
Broad Screening: For initial screening, the NCI-60 panel or a similar diverse set of cell lines from different tissue origins (breast, lung, colon, etc.) can provide a broad overview of your compound's activity spectrum.[27]
Q5: What are the critical first steps for preparing my benzothiazole compound for in vitro assays?
Proper stock solution preparation is a common failure point. Many benzothiazole derivatives have poor water solubility, which can lead to inaccurate results.[16]
-
Solvent Selection: Dimethyl sulfoxide (DMSO) is the most common solvent. Always prepare a high-concentration primary stock solution (e.g., 10-50 mM) in 100% DMSO.
-
Solubility Check: After dissolving, visually inspect the solution for any precipitate. If necessary, gentle warming or sonication can aid dissolution.
-
Serial Dilutions: Perform serial dilutions from the primary stock to create working stocks. It is critical that the final concentration of DMSO in the cell culture medium is kept low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.
-
Vehicle Control: Always include a vehicle control in your experiments. This consists of cells treated with the same final concentration of DMSO as the highest concentration of your compound, but without the compound itself. This allows you to distinguish between compound-specific effects and solvent effects.
Q6: What controls are essential for a robust cytotoxicity assay?
Your experimental results are only as reliable as your controls. For any cell viability or cytotoxicity assay, you must include:
-
Untreated Control: Cells treated with culture medium only. This represents 100% cell viability.
-
Vehicle Control: Cells treated with the solvent (e.g., DMSO) at the highest concentration used for your test compound. Viability in this group should be very close to the untreated control.[27]
-
Positive Control: A well-characterized cytotoxic drug (e.g., Doxorubicin, Paclitaxel). This confirms that the assay system is working correctly and that the cells are responsive to cytotoxic agents.[27]
Section 3: Troubleshooting Common Experimental Issues
Even with careful planning, experiments can yield unexpected results. This section provides a question-and-answer guide to troubleshoot common problems.
Guide 1: Cell Viability & Cytotoxicity Assays (e.g., MTT, MTS)
Issue: High variability between replicate wells.
-
Possible Cause & Solution:
-
Uneven Cell Seeding: Ensure you have a homogenous single-cell suspension before plating. Gently mix the cell suspension between pipetting each set of wells to prevent cells from settling.[24]
-
Edge Effects: The outer wells of a 96-well plate are prone to evaporation, leading to changes in media concentration. Avoid using the outermost wells for experimental samples; instead, fill them with sterile phosphate-buffered saline (PBS) or media to create a humidity barrier.[24]
-
Compound Precipitation: Your compound may be precipitating out of the culture medium at higher concentrations. Visually inspect the wells under a microscope before and during the incubation period. If precipitation is observed, you may need to reconsider the highest concentration tested or explore formulation strategies.
-
Issue: My compound shows low potency (high IC₅₀ value) or no effect.
-
Possible Cause & Solution:
-
Compound Stability: Is your compound stable in aqueous culture medium for the duration of the experiment (e.g., 48-72 hours)? Consider performing a time-course experiment to see if the effect diminishes over time. The compound might be degrading.
-
Incorrect Concentration: Double-check all calculations for your stock solutions and serial dilutions. An error in this step is a common source of potency issues.
-
Cell Line Insensitivity: The chosen cell line may lack the specific target of your compound or have intrinsic resistance mechanisms. Test your compound on a different, potentially more sensitive, cell line.
-
Insufficient Incubation Time: Some compounds require longer exposure to exert their cytotoxic effects. Try extending the incubation period from 48 hours to 72 or 96 hours.
-
Guide 2: Apoptosis Assays (e.g., Annexin V/PI Staining)
Issue: I am not observing a significant increase in apoptosis, even though I see a decrease in cell viability.
-
Possible Cause & Solution:
-
Alternative Cell Death Mechanisms: Your compound may be inducing a non-apoptotic form of cell death, such as necrosis or autophagy, or it might be causing cell cycle arrest without immediate cell death. Consider assays for these alternative mechanisms.
-
Timing is Critical: The peak of apoptosis can be transient. You may be analyzing the cells too early or too late. Perform a time-course experiment (e.g., 12, 24, 48 hours) after treatment with the IC₅₀ concentration of your compound to identify the optimal time point for apoptosis detection.
-
Caspase-Independent Apoptosis: The Annexin V assay detects an early apoptotic event (phosphatidylserine externalization), but some cell death pathways may not follow the classical route. Confirm apoptosis by looking for DNA fragmentation (TUNEL assay) or activation of key proteins like cleaved PARP via Western blot.[18]
-
Diagram 1: General Experimental Workflow
Caption: Workflow for screening novel benzothiazole compounds.
Section 4: Data Interpretation & Mechanistic Studies
After obtaining initial data, the next phase involves delving deeper into the compound's mechanism of action.
Q7: My compound has a potent IC₅₀ value. What is the next step to determine its mechanism of action?
A potent IC₅₀ value is an excellent starting point. The logical next steps, as outlined in the workflow diagram above, are to investigate how the compound is killing the cells or inhibiting their growth.
-
Assess Cell Cycle Effects: Use flow cytometry with propidium iodide (PI) staining to determine if the compound causes cells to accumulate in a specific phase of the cell cycle (e.g., G2/M arrest is common for tubulin inhibitors).[18]
-
Quantify Apoptosis: Use Annexin V/PI staining to confirm if the observed cytotoxicity is due to apoptosis.[18][27]
-
Analyze Key Proteins: Use Western blotting to probe for changes in proteins related to your hypothesized pathway. For apoptosis, look for an increase in cleaved Caspase-3 and cleaved PARP.[18] If you suspect a kinase pathway, look for a decrease in the phosphorylated (active) form of the target kinase or its downstream effectors (e.g., p-AKT, p-ERK).[11][25]
Q8: How can I confirm if my benzothiazole compound is targeting tubulin polymerization?
If you observe potent cytotoxicity and a strong G2/M cell cycle arrest, your compound may be a tubulin inhibitor. To confirm this:
-
In Vitro Tubulin Polymerization Assay: This is the gold standard. A purified tubulin solution is induced to polymerize, and the effect of your compound on this process is measured, typically by an increase in fluorescence or absorbance. A potent compound will inhibit this polymerization.[12][13]
-
Immunofluorescence Microscopy: Treat cells with your compound and then stain for α-tubulin. A tubulin polymerization inhibitor will cause a visible disruption of the microtubule network, leading to diffuse, unorganized tubulin staining compared to the well-defined filamentous network in control cells.[28]
-
Competitive Binding Assay: To determine if it binds to the colchicine site, you can perform a competition assay with a fluorescent colchicine-site ligand.[12]
Q9: How do I investigate if my compound is a kinase inhibitor?
If your compound was designed based on a kinase scaffold or if you observe inhibition of a known kinase-driven signaling pathway (e.g., reduced phosphorylation of AKT), you should validate direct kinase inhibition.
-
In Vitro Kinase Assays: Use a cell-free system with a purified recombinant kinase, its substrate, and ATP. The inhibitory effect of your compound on the kinase's ability to phosphorylate the substrate is measured. These assays can be performed for a specific kinase of interest or as a broad panel to assess selectivity.[29]
-
Molecular Docking: In silico molecular docking studies can predict how your compound might bind to the ATP-binding pocket of a kinase, providing a structural basis for its inhibitory activity.[10][26]
Diagram 2: Common Benzothiazole Signaling Targets
Caption: Simplified pathways commonly targeted by benzothiazoles.
Quantitative Data Summary
For context, the following table summarizes the reported cytotoxic activities (IC₅₀ values) of various benzothiazole derivatives against different cancer cell lines, illustrating the potent and diverse nature of this compound class.
| Compound Class | Example Compound | Target Cancer Cell Line | Reported IC₅₀ (µM) | Reference |
| 2-Aryl Benzothiazole | Compound 4a | PANC-1 (Pancreatic) | 27 ± 0.24 | [15] |
| 2-Aryl Benzothiazole | Compound 4b | PANC-1 (Pancreatic) | 35 ± 0.51 | [15] |
| Water-Soluble Derivative | BD926 | Ramos (B-lymphoma) | ~6.0 | [16] |
| Trimethoxyphenyl Scaffold | Compound 12a | PC3 (Prostate) | 2.04 | [12][28] |
| Trimethoxyphenyl Scaffold | Compound 12a | 22RV1 (Prostate) | 2.13 | [12][28] |
| 1,2,3-Triazole Hybrid | Compound K18 | Kyse30 (Esophageal) | 0.042 | [13] |
| 1,2,3-Triazole Hybrid | Compound K18 | EC-109 (Esophageal) | 0.038 | [13] |
Experimental Protocols
Protocol 1: General Cytotoxicity Screening using MTT Assay
This protocol provides a standard method for determining the concentration at which a compound inhibits cell growth by 50% (IC₅₀).[27]
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Drug Treatment: Prepare serial dilutions of the benzothiazole compound in culture medium. Remove the old medium from the plate and add 100 µL of the compound-containing medium to the respective wells. Include vehicle and positive controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Calculation: Convert absorbance values to percentage of viability relative to the vehicle control. Plot the percent viability against the log of the compound concentration and use non-linear regression to calculate the IC₅₀ value.
Protocol 2: Detection of Apoptosis using Annexin V-FITC/PI Staining
This protocol uses flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[27]
-
Cell Treatment: Seed cells in a 6-well plate and allow them to adhere. Treat the cells with the benzothiazole compound at its predetermined IC₅₀ concentration for an optimized time period (e.g., 24 hours). Include an untreated or vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize, then combine with the supernatant containing floating cells.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet with 1 mL of cold PBS. Repeat this wash step.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution. Gently vortex the cells.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the cells immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
References
- 1. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jchemrev.com [jchemrev.com]
- 3. benthamscience.com [benthamscience.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03277F [pubs.rsc.org]
- 7. Benzothiazole-based apoptosis inducers: A comprehensive overview and future prospective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Benzothiazoles as Rho-associated kinase (ROCK-II) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 12. Antiproliferative benzothiazoles incorporating a trimethoxyphenyl scaffold as novel colchicine site tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis and biological evaluation of 1,2,3-triazole benzothiazole derivatives as tubulin polymerization inhibitors with potent anti-esophageal cancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ar.iiarjournals.org [ar.iiarjournals.org]
- 16. spandidos-publications.com [spandidos-publications.com]
- 17. A Review on Anticancer Potentials of Benzothiazole Derivatives | Bentham Science [eurekaselect.com]
- 18. Effect of Benzothiazole based conjugates in causing apoptosis by Regulating p53, PTEN and MAP Kinase proteins affecting miR-195a and miR-101-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Discovery of Macrocyclic Myeloid Cell Leukemia 1 (Mcl-1) Inhibitors that Demonstrate Potent Cellular Efficacy and In Vivo Activity in a Mouse Solid Tumor Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]
- 20. MCL-1 inhibitors, fast-lane development of a new class of anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. selleckchem.com [selleckchem.com]
- 22. researchgate.net [researchgate.net]
- 23. Discovery of potent and selective benzothiazole hydrazone inhibitors of Bcl-XL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. [PDF] The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines | Semantic Scholar [semanticscholar.org]
- 26. Designing of benzothiazole derivatives as promising EGFR tyrosine kinase inhibitors: a pharmacoinformatics study | Semantic Scholar [semanticscholar.org]
- 27. benchchem.com [benchchem.com]
- 28. researchgate.net [researchgate.net]
- 29. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
Technical Support Center: Enhancing the Biological Activity of Methyl benzo[d]thiazole-7-carboxylate
Welcome to the technical support center for the modification and biological evaluation of Methyl benzo[d]thiazole-7-carboxylate. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and detailed protocols for enhancing the biological activity of this versatile scaffold. The benzothiazole nucleus is a privileged structure in medicinal chemistry, known for a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] This guide will focus on strategic modifications at the C2 and C7 positions to explore and optimize the therapeutic potential of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary sites for modification on the this compound scaffold to enhance biological activity?
A1: The two most accessible and frequently modified positions on the this compound core are the C2 position and the C7-carboxylate group. Structure-activity relationship (SAR) studies on various benzothiazole derivatives have consistently shown that substitutions at these positions significantly influence their biological activity.[5] For instance, the introduction of various aryl or heterocyclic moieties at the C2 position has been a successful strategy in developing potent anticancer agents.[1][2][3][4] The C7-carboxylate offers a handle for creating a diverse library of amides, which can modulate the compound's physicochemical properties and target interactions.
Q2: What are the initial synthetic steps to prepare for derivatization at the C7 position?
A2: The primary and essential first step is the hydrolysis of the methyl ester at the C7 position to the corresponding carboxylic acid (Benzo[d]thiazole-7-carboxylic acid). This transformation is crucial as the resulting carboxylic acid is the key intermediate for subsequent amide coupling reactions. Standard saponification conditions, such as using lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of water and a co-solvent like methanol or THF, are typically effective. Careful monitoring of the reaction is necessary to avoid potential side reactions, such as the opening of the thiazole ring under harsh basic conditions.[6]
Q3: What types of biological assays are most relevant for screening our newly synthesized this compound derivatives for anticancer activity?
A3: A tiered approach to biological screening is recommended.
-
Initial Cytotoxicity Screening: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric assay to assess the cytotoxic effects of your compounds on various cancer cell lines.[1] This will provide initial IC50 values (the concentration at which 50% of cell growth is inhibited).
-
Apoptosis and Cell Cycle Analysis: For promising hits from the initial screen, further mechanistic studies are crucial. Flow cytometry-based assays can determine if the compounds induce apoptosis (programmed cell death) or cause cell cycle arrest at specific phases (e.g., G2/M, S phase).
-
Target-Based Assays: Many benzothiazole derivatives are known to be kinase inhibitors.[4][7][8][9] If you have a specific kinase target in mind (e.g., PI3K, ATR), in vitro kinase inhibition assays are essential.[4][9] Additionally, some benzothiazole analogues have been shown to interact with DNA, so DNA binding assays could also be relevant.[1][2][3][10]
Troubleshooting Guides
Guide 1: Ester Hydrolysis at the C7 Position
Issue: Low or no yield of Benzo[d]thiazole-7-carboxylic acid.
| Potential Cause | Troubleshooting Steps & Solutions |
| Incomplete Reaction | 1. Increase Reaction Time and/or Temperature: Monitor the reaction progress by Thin Layer Chromatography (TLC). Some sterically hindered or electron-deficient esters may require longer reaction times or gentle heating (e.g., 40-50 °C). However, avoid excessive heat to prevent decomposition.[11] 2. Increase Base Equivalents: Gradually increase the equivalents of LiOH or NaOH. A larger excess may be needed to drive the reaction to completion. |
| Poor Solubility of Starting Material | 1. Optimize Solvent System: If the starting ester has poor solubility in the initial solvent mixture (e.g., MeOH/water), try a different co-solvent like THF or dioxane to improve solubility and facilitate the reaction. |
| Degradation of the Benzothiazole Ring | 1. Use Milder Base: If you suspect ring opening due to harsh basic conditions, switch from NaOH to the milder LiOH. 2. Lower Reaction Temperature: Perform the hydrolysis at room temperature or even 0 °C for an extended period to minimize degradation. |
| Difficult Product Isolation | 1. Careful Acidification: After the reaction is complete, cool the reaction mixture in an ice bath before slowly acidifying with dilute HCl (e.g., 1N HCl) to protonate the carboxylate. Add the acid dropwise with vigorous stirring to ensure efficient precipitation of the carboxylic acid. 2. Extraction: If the product does not precipitate or is sparingly soluble in water, extract the acidified aqueous layer with an organic solvent like ethyl acetate. |
Guide 2: Amide Coupling with Benzo[d]thiazole-7-carboxylic acid
Issue: Low yield of the desired amide product.
| Potential Cause | Troubleshooting Steps & Solutions |
| Inefficient Carboxylic Acid Activation | 1. Choose the Right Coupling Reagent: For standard amide couplings, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) with a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) are highly effective. For less reactive amines, converting the carboxylic acid to the more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride may be necessary.[12][13] 2. Optimize Reaction Time for Activation: Allow for a sufficient pre-activation time (typically 15-30 minutes) for the carboxylic acid and coupling reagent before adding the amine. |
| Low Nucleophilicity of the Amine | 1. Increase Amine Equivalents: Using a slight excess of the amine (1.2-1.5 equivalents) can help drive the reaction forward. 2. Increase Reaction Temperature: Gently heating the reaction mixture (e.g., to 40-60 °C) can increase the rate of reaction with less nucleophilic amines. |
| Side Reactions | 1. Anhydrous Conditions: Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the activated carboxylic acid intermediate. 2. Control Base Stoichiometry: Use the appropriate amount of base. Excess base can lead to side reactions and racemization if chiral amines or acids are used. |
| Purification Challenges | 1. Work-up Procedure: After the reaction, a standard aqueous work-up (e.g., washing with dilute acid, saturated sodium bicarbonate, and brine) can help remove excess reagents and byproducts. 2. Chromatography: Purification by column chromatography on silica gel is often necessary. A gradient elution with a mixture of hexane and ethyl acetate is a good starting point.[14] |
Experimental Protocols
Protocol 1: Synthesis of Benzo[d]thiazole-7-carboxylic acid
This protocol details the hydrolysis of this compound.
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of methanol and water (e.g., a 3:1 ratio).
-
Addition of Base: Add lithium hydroxide (LiOH) (2.0-3.0 eq) to the solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate as the mobile phase) until the starting material is consumed.
-
Work-up:
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent like dichloromethane to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1N HCl.
-
-
Isolation:
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to afford Benzo[d]thiazole-7-carboxylic acid.
-
Protocol 2: Synthesis of a Benzo[d]thiazole-7-carboxamide Derivative
This protocol describes a general procedure for the amide coupling of Benzo[d]thiazole-7-carboxylic acid with an amine.
-
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere, add Benzo[d]thiazole-7-carboxylic acid (1.0 eq), HATU (1.1 eq), and anhydrous DMF.
-
Activation: Stir the mixture for 5 minutes, then add DIPEA (2.0 eq). Continue stirring for another 15-20 minutes at room temperature to activate the carboxylic acid.
-
Amine Addition: Add the desired amine (1.2 eq) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC.
-
Work-up:
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous NaHCO₃, followed by brine.
-
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.
Visualizations
Workflow for Modification and Evaluation
References
- 1. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benthamscience.com [benthamscience.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. asiaresearchnews.com [asiaresearchnews.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Anti-Cancer Studies of 2, 6-Disubstituted Benzothiazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 10. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. hepatochem.com [hepatochem.com]
- 13. researchgate.net [researchgate.net]
- 14. degres.eu [degres.eu]
Validation & Comparative
A Senior Scientist's Guide to Kynurenine 3-Monooxygenase (KMO) Inhibitors: A Comparative Analysis
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of key inhibitors targeting Kynurenine 3-Monooxygenase (KMO), a critical enzyme in the tryptophan metabolic pathway. While the initial compound of interest, Methyl benzo[d]thiazole-7-carboxylate, lacks specific, publicly available inhibitory data against a defined biological target, the broader benzothiazole and thiazole scaffolds are prevalent in medicinal chemistry. Notably, the well-characterized KMO inhibitor, Ro 61-8048, contains a thiazole ring, making the KMO inhibitor class a highly relevant and data-rich subject for this comparative guide.
Inhibition of KMO represents a promising therapeutic strategy for a range of disorders, including neurodegenerative diseases like Huntington's and Alzheimer's, as well as acute pancreatitis.[1][2] KMO sits at a crucial branch point in the kynurenine pathway, and its inhibition can rebalance metabolic flux away from the production of neurotoxic metabolites, such as 3-hydroxykynurenine (3-HK) and quinolinic acid (QUIN), and towards the formation of the neuroprotective kynurenic acid (KYNA).[3][4]
This document offers an in-depth comparison of the performance, mechanism, and experimental validation of three benchmark KMO inhibitors: Ro 61-8048 , UPF 648 , and GSK180 .
The Kynurenine Pathway: A Critical Therapeutic Target
Tryptophan catabolism occurs primarily via the kynurenine pathway. Under inflammatory conditions, pathway enzymes are upregulated, leading to a metabolic shift.[4] The enzyme Kynurenine 3-Monooxygenase (KMO) hydroxylates L-kynurenine to produce 3-HK, a precursor to the excitotoxic NMDA receptor agonist quinolinic acid and a generator of free radicals.[3][5] By inhibiting KMO, the substrate L-kynurenine is shunted towards an alternative branch of the pathway, where it is converted by kynurenine aminotransferases (KATs) into kynurenic acid (KYNA), an antagonist of NMDA receptors with neuroprotective properties.[5][6] This strategic modulation makes KMO a highly attractive drug target.
Caption: The Kynurenine Pathway highlighting KMO as a therapeutic target.
Comparative Analysis of Key KMO Inhibitors
The selection of an appropriate inhibitor is critical for both in vitro and in vivo studies. The ideal compound offers high potency, selectivity, and appropriate physicochemical properties for the intended application. Here, we compare three widely used KMO inhibitors.
Ro 61-8048
Ro 61-8048 is a first-generation, potent, and competitive inhibitor of KMO.[6] Its structure features a thiazole ring linked to a benzenesulfonamide core. It is brain penetrant and has demonstrated neuroprotective, anticonvulsant, and antidystonic activities in various animal models.[6][7]
UPF 648
UPF 648 is another highly potent KMO inhibitor with a distinct cyclopropanecarboxylic acid scaffold. It has been shown to be neuroprotective in a Drosophila model of Huntington's disease and effectively modulates kynurenine pathway metabolites in rodents. Structural studies have revealed that UPF 648 binds near the FAD cofactor, perturbing the active site and preventing substrate binding.[8]
GSK180
GSK180 is a more recent, highly selective, and potent competitive KMO inhibitor.[9][10] It was developed as a tool compound to probe the therapeutic potential of KMO inhibition and has shown efficacy in rodent models of acute pancreatitis by preventing multiple organ failure.[1][9]
Quantitative Data Summary: Potency and Efficacy
The following table summarizes the reported in vitro and cellular potency of these inhibitors against KMO from various species. This data is essential for designing experiments and interpreting results.
| Inhibitor | Target | IC50 | Ki | Species | Assay Type / Notes | Citation(s) |
| Ro 61-8048 | KMO | 37 nM | 4.8 nM | Not Specified | Cell-free biochemical assay | [6][7][11] |
| UPF 648 | KMO | 20 nM | - | Not Specified | Cell-free biochemical assay | [8][12] |
| KMO | ~81% inhibition at 1 µM | - | Not Specified | Cell-free biochemical assay | [8][13] | |
| GSK180 | KMO | ~6 nM | - | Human | Cell-free biochemical assay | [1][9][10] |
| KMO | 2.6 µM | - | Human | Primary hepatocytes (cellular assay) | [1][9] | |
| KMO | 7 µM | - | Rat | Cell-based assay | [9] |
Expert Interpretation: The data clearly positions all three compounds as potent, nanomolar inhibitors in cell-free biochemical assays. GSK180 demonstrates the highest potency against the isolated human enzyme (IC50 ~6 nM).[9][10] However, it's crucial to note the shift in potency between biochemical and cell-based assays. For GSK180, the IC50 value increases to the low micromolar range (2.6 µM) in primary human hepatocytes.[1][9] This difference is expected and highlights the importance of considering factors like cell permeability, efflux pumps, and intracellular target engagement when transitioning from in vitro to cellular models. Ro 61-8048 and UPF 648 also show excellent biochemical potency, making them valuable research tools.[6] The choice between them may depend on the specific experimental system, desired selectivity profile, or the need for a structurally distinct scaffold to validate findings.
Experimental Methodologies: A Self-Validating Protocol
To ensure the trustworthiness and reproducibility of inhibitor characterization, a robust and well-controlled experimental protocol is paramount. Below is a detailed, step-by-step methodology for a common biochemical assay used to determine KMO inhibitory activity by measuring the consumption of the cofactor NADPH.
Protocol: In Vitro KMO Inhibition Assay (NADPH Depletion)
This protocol is based on commercially available assay kits and measures KMO activity by monitoring the decrease in NADPH absorbance at 340 nm.[14][15]
Caption: Experimental workflow for a KMO biochemical inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare 1X KMO Assay Buffer by diluting a concentrated stock solution with ultrapure water. Keep on ice.[14]
-
Thaw recombinant human KMO enzyme on ice. Dilute the enzyme to the final working concentration (e.g., 20 µg/mL) using the 1X KMO Assay Buffer. Keep the diluted enzyme on ice.[14]
-
Causality Check: Using a freshly diluted enzyme is critical as repeated freeze-thaw cycles can denature the protein and reduce its activity, leading to inaccurate potency measurements.
-
-
Inhibitor Plating:
-
In a separate 96-well plate, perform serial dilutions of the test inhibitors (e.g., Ro 61-8048, UPF 648, GSK180) in 100% DMSO.
-
Transfer a small volume (e.g., 1 µL) of the diluted inhibitors to the final 96-well assay plate.
-
For "Positive Control" (100% activity) and "Blank" (no enzyme) wells, add an equal volume of DMSO.[15]
-
Causality Check: Maintaining a consistent final DMSO concentration (typically ≤1%) across all wells is essential, as high concentrations of organic solvent can inhibit enzyme activity and interfere with the assay.
-
-
Enzyme Incubation:
-
To each well containing the inhibitor or DMSO, add the diluted KMO enzyme solution (e.g., 50 µL). For "Blank" wells, add 1X Assay Buffer instead of the enzyme solution.
-
Mix gently and incubate the plate at room temperature for a defined period (e.g., 15-30 minutes).
-
Causality Check: This pre-incubation step allows the inhibitor to bind to the enzyme and reach equilibrium before the reaction is initiated, which is particularly important for accurately determining the potency of slow-binding or competitive inhibitors.
-
-
Reaction Initiation and Measurement:
-
Prepare a fresh Substrate Mixture containing L-Kynurenine and NADPH in 1X KMO Assay Buffer.[14]
-
Initiate the enzymatic reaction by adding the Substrate Mixture (e.g., 40 µL) to all wells.
-
Immediately place the plate in a spectrophotometer capable of reading absorbance at 340 nm.
-
Measure the absorbance kinetically at room temperature for a set duration (e.g., 90 minutes).[15]
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Subtract the rate of the "Blank" wells from all other wells to correct for background NADPH degradation.
-
Normalize the data by setting the average rate of the "Positive Control" (enzyme + vehicle) wells to 100% activity.
-
Plot the percent activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Conclusion and Future Directions
The comparative analysis of Ro 61-8048, UPF 648, and GSK180 reveals a class of highly potent and well-validated KMO inhibitors crucial for advancing research in neurodegeneration and inflammatory diseases.
-
GSK180 stands out for its high biochemical potency against the human enzyme and serves as an excellent tool compound.[9][10]
-
Ro 61-8048 and UPF 648 are foundational inhibitors with extensive histories of use in preclinical models, providing robust, structurally distinct alternatives for validating biological hypotheses.[6]
For researchers entering this field, the choice of inhibitor should be guided by the experimental context. For initial biochemical screening, any of the three compounds would be suitable. For cell-based assays, it is critical to use concentrations informed by cellular IC50 values, which may be significantly higher than biochemical potencies. For in vivo studies, the established brain permeability and neuroprotective effects of Ro 61-8048 make it a compelling choice.[6] The development of future KMO inhibitors will likely focus on improving properties such as blood-brain barrier penetration and oral bioavailability to translate the therapeutic promise of KMO inhibition into clinical success.[4][16]
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. researchers.mq.edu.au [researchers.mq.edu.au]
- 3. mdpi.com [mdpi.com]
- 4. The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition [frontiersin.org]
- 6. Ro 61-8048 | Kynurenine 3-monooxygenase | Tocris Bioscience [tocris.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. GSK180 | KMO inhibitor | Probechem Biochemicals [probechem.com]
- 11. rndsystems.com [rndsystems.com]
- 12. axonmedchem.com [axonmedchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. Identification of potent inhibitors of kynurenine-3-monooxygenase from natural products: In silico and in vitro approaches - PMC [pmc.ncbi.nlm.nih.gov]
Structure-activity relationship (SAR) studies of benzo[d]thiazole analogs
An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Benzo[d]thiazole Analogs
For Researchers, Scientists, and Drug Development Professionals
The benzo[d]thiazole core, a bicyclic system composed of a fused benzene and thiazole ring, represents a "privileged scaffold" in medicinal chemistry. Its rigid structure and ability to form various non-covalent interactions have made it a cornerstone in the design of novel therapeutic agents.[1][2][3] Benzo[d]thiazole derivatives exhibit a remarkable breadth of pharmacological activities, including potent anticancer, antimicrobial, and neuroprotective properties.[1][3][4]
This guide provides a comprehensive comparison of structure-activity relationship (SAR) studies for benzo[d]thiazole analogs across these key therapeutic areas. By dissecting the causal relationships between specific structural modifications and resulting biological potency, this document aims to equip researchers and drug developers with the critical insights needed for the rational design of next-generation benzo[d]thiazole-based drugs.
Core Synthetic Strategies: Building the Benzothiazole Scaffold
The versatility of the benzo[d]thiazole scaffold begins with its accessible synthesis. The most prevalent and robust method involves the condensation of 2-aminobenzenethiol with a variety of electrophilic partners, including aldehydes, carboxylic acids, and acid chlorides.[3][5] This approach allows for facile introduction of diverse substituents at the critical 2-position, which is a primary locus for SAR modulation.
Experimental Protocol: Synthesis of 2-Arylbenzo[d]thiazoles via Condensation
This protocol describes a common one-pot synthesis of 2-substituted benzothiazoles from 2-aminobenzenethiol and aromatic aldehydes, using an oxidizing agent to facilitate the final cyclization.
Rationale: The reaction proceeds via the initial formation of a benzothiazoline intermediate through nucleophilic attack of the thiol and amino groups on the aldehyde carbonyl. An oxidizing agent is then required to dehydrogenate the benzothiazoline to the stable aromatic benzothiazole. The choice of H₂O₂/HCl is advantageous as it is an environmentally benign "green" catalytic system that allows the reaction to proceed efficiently at room temperature.[5]
Step-by-Step Methodology:
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve 2-aminobenzenethiol (10 mmol) and a substituted aromatic aldehyde (10 mmol) in 30 mL of ethanol.
-
Catalyst Addition: To the stirred solution, add 30% hydrogen peroxide (H₂O₂) (60 mmol) followed by the dropwise addition of concentrated hydrochloric acid (HCl) (30 mmol).
-
Reaction: Stir the mixture vigorously at room temperature for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with an ethyl acetate/hexane solvent system.
-
Work-up and Isolation: Upon completion, pour the reaction mixture into 100 mL of ice-cold water. If a precipitate forms, collect the solid product by vacuum filtration. If no solid forms, neutralize the solution with a saturated sodium bicarbonate solution and extract the product with ethyl acetate (3 x 50 mL).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 2-arylbenzo[d]thiazole analog.
-
Characterization: Confirm the structure of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualization: General Synthetic Workflow
Caption: General workflow for the synthesis of 2-arylbenzo[d]thiazoles.
Anticancer Activity: Targeting Cellular Proliferation
Benzo[d]thiazole derivatives have emerged as a highly promising class of anticancer agents, demonstrating efficacy against a wide range of cancer cell lines.[2] Their mechanisms of action are diverse and include the inhibition of critical signaling proteins like epidermal growth factor receptor (EGFR), disruption of tubulin polymerization, induction of apoptosis, and DNA damage.[1][6][7]
Structure-Activity Relationship Analysis
The anticancer potency of benzothiazole analogs is exquisitely sensitive to the nature and position of substituents.
-
2-Position Substitutions: This position is paramount for activity. The introduction of anilino (aminophenyl) groups, particularly 2-(4-aminophenyl)benzothiazoles, has yielded highly potent compounds.[8] Further substitution on this pendant phenyl ring can fine-tune activity.
-
Benzo Ring Substitutions: Modifications on the fused benzene ring significantly modulate potency.
-
Electron-Withdrawing Groups (EWGs): Halogens (F, Cl, Br) are frequently associated with enhanced cytotoxic activity. For example, a 7-chloro-N-(2,6-dichlorophenyl)benzo[d]thiazol-2-amine derivative showed exceptionally high potency (GI₅₀ = 71.8 nM) against the HOP-92 non-small cell lung cancer cell line, with the three chlorine atoms being critical for its high activity.[9][10]
-
Electron-Donating Groups (EDGs): Groups like methoxy or ethoxy can either increase or decrease activity depending on their position and the overall molecular context, though they are generally less favorable than EWGs for potent cytotoxicity.
-
Comparative Data: Anticancer Potency of Benzo[d]thiazole Analogs
| Compound ID | Core Structure | R¹ (2-position) | R² (Benzo Ring) | Target Cell Line | Activity (IC₅₀/GI₅₀, µM) | Reference |
| 1 | 2-Phenylbenzothiazole | -N-(2,6-dichlorophenyl) | 7-Cl | HOP-92 (Lung) | 0.0718 | [9][10] |
| 2 | 2-Acetamidobenzothiazole | Thiophene-based | H | MCF-7 (Breast) | 24.15 | [9] |
| 3 | 2-Thioacetamidobenzothiazole | -N-(4-acetamidophenyl) | 5-Cl | Paraganglioma | ~5.0 | [11] |
| 4 | 2-Hydrazinecarboxamide | Indole-based | H | HT29 (Colon) | 0.015 | [9] |
| 5 | 2-Carboxamide | -NH-(3-methyl-4-trifluoroethoxyphenyl) | H | A549 (Lung) | 1.11 | [12] |
Mechanism Focus: EGFR Kinase Inhibition
A significant number of anticancer benzothiazoles exert their effect by targeting the ATP-binding site of the EGFR tyrosine kinase.[7][10] Overactivation of the EGFR pathway is a hallmark of many cancers, leading to uncontrolled cell growth and proliferation. By inhibiting EGFR, these compounds can block downstream signaling cascades.
Visualization: EGFR Signaling Pathway Inhibition
Caption: Inhibition of the EGFR signaling cascade by benzothiazole analogs.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.
Rationale: Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test benzo[d]thiazole compounds in culture medium (final DMSO concentration should be <0.5%).[8] Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and a known cytotoxic drug (positive control).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).
Antimicrobial Activity: Combating Pathogenic Threats
The benzothiazole scaffold is also a fertile source of potent antimicrobial agents, with activity against a wide spectrum of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[13][14][15] The mechanism often involves the inhibition of essential microbial enzymes such as DNA gyrase and dihydropteroate synthase.[4][14]
Structure-Activity Relationship Analysis
-
General Trends: SAR studies consistently reveal that the presence of electron-withdrawing groups (EWGs) like halogens (Cl, Br) and nitro (-NO₂) groups on the benzothiazole or a 2-position aryl substituent enhances antimicrobial activity.[14][16]
-
Positional Effects: The position of these substituents is crucial. For example, in one study, substitution at the 7-position of the benzothiazole ring with methyl or bromo groups improved activity against S. aureus and E. coli.[13] In another series, a hydroxyl group at the 2-position of a 2-benzylidene substituent was found to be beneficial for antibacterial action.[13]
-
Hybrid Molecules: Combining the benzothiazole core with other heterocyclic moieties, such as thiazole, can lead to broad-spectrum agents with potent dual antibacterial and antifungal properties.[14][16]
Comparative Data: Antimicrobial Potency of Benzo[d]thiazole Analogs
| Compound ID | Core Structure | R¹ (2-position) | R² (Benzo Ring) | Target Organism | Activity (MIC, µg/mL) | Reference |
| 6 | 2-Amino-benzothiazole | Schiff base (2-OH-benzylidene) | H | E. coli, P. aeruginosa | 15.62 | [13] |
| 7 | 2-(Thiazolyl)benzothiazole | Thiazole-hybrid | 5-NO₂ | S. aureus | 3.90 | [14][16] |
| 8 | 2-Amino-benzothiazole | -NH-aryl | 5,6-di-F | S. aureus (MRSA) | 4 | [17] |
| 9 | 2-Azo-benzothiazole | Antipyrine-azo | 5-Cl | K. pneumoniae | 25 | [13] |
| 10 | 2-(Isatin)benzothiazole | Isatin-hybrid | H | E. coli | 3.1 | [13] |
Experimental Protocol: Broth Microdilution for MIC Determination
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standardized technique for its determination.
Rationale: This method allows for the simultaneous testing of multiple concentrations of a compound against a standardized inoculum of bacteria, providing a quantitative measure of its potency.
Step-by-Step Methodology:
-
Inoculum Preparation: Culture the test microorganism (e.g., S. aureus) overnight in a suitable broth (e.g., Mueller-Hinton Broth). Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test benzothiazole compound in the broth, typically starting from 256 µg/mL down to 0.5 µg/mL.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing 50 µL of the diluted compound, bringing the final volume to 100 µL.
-
Controls: Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or with a plate reader.
Neuroprotective Activity: A Hope for Neurodegenerative Diseases
Benzothiazole derivatives have shown significant promise as neuroprotective agents, with the FDA-approved drug Riluzole (used for amyotrophic lateral sclerosis, ALS) being the most prominent example.[18] Research is actively exploring their potential for other conditions like Alzheimer's disease.[4][18] Mechanisms include modulation of antioxidant enzymes like catalase, and inhibition of cholinesterases.[18][19]
Structure-Activity Relationship Analysis
-
Catalase Modulation: Certain low molecular weight benzothiazole analogs have been shown to protect neuronal cells from oxidative damage by enhancing the activity of the antioxidant enzyme catalase.[19] SAR in this area is still emerging, but specific substitution patterns appear to facilitate favorable interactions within the enzyme's catalytic site.[19]
-
Multi-Target-Directed Ligands (MTDLs): For Alzheimer's disease, a key strategy is the development of MTDLs that can hit multiple targets simultaneously. Novel benzothiazole derivatives have been designed to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that degrade the neurotransmitter acetylcholine, a key aspect of Alzheimer's pathology.[18] These designs often link the benzothiazole core to other pharmacophores, like morpholine, via a flexible linker.[18]
Comparative Data: Neuroprotective Activity of Benzo[d]thiazole Analogs
| Compound ID | Core Structure | R¹ (2-position) | R² (Benzo Ring) | Biological Target/Assay | Activity | Reference |
| Riluzole | 2-Aminobenzothiazole | -NH₂ | 6-OCF₃ | Glutamate Release / Na⁺ Channel | FDA Approved for ALS | [18] |
| 11 | 2-(Aryl)benzothiazole | 4-OH, 3-OCH₃ Phenyl | 6-OH | Catalase Modulation | ~90% activity enhancement | [19] |
| 12 | 2-Carboxybenzothiazole | Ethyl ester | 6-(2-morpholinoethoxy) | AChE Inhibition | IC₅₀ = 1.05 µM | [18] |
| 13 | 2-Carboxybenzothiazole | Ethyl ester | 6-(2-morpholinoethoxy) | BuChE Inhibition | IC₅₀ = 0.58 µM | [18] |
Mechanism Focus: Cholinesterase Inhibition in Alzheimer's Disease
In Alzheimer's disease, the depletion of acetylcholine (ACh) in the brain leads to cognitive decline. Cholinesterase enzymes (AChE and BuChE) are responsible for breaking down ACh in the synaptic cleft. Inhibiting these enzymes increases the levels and duration of action of ACh, thereby improving cholinergic neurotransmission.
Visualization: Cholinergic Synapse and Inhibitor Action
Caption: Action of a benzothiazole cholinesterase inhibitor in the synapse.
Conclusion and Future Perspectives
The benzo[d]thiazole scaffold has unequivocally proven its value in medicinal chemistry, serving as a foundation for compounds with potent and varied biological activities. The structure-activity relationship studies summarized here highlight several key principles for rational drug design:
-
The 2-position is the primary handle for introducing diverse chemical functionalities that drive potency and selectivity.
-
The benzo portion of the ring system is ideal for fine-tuning physicochemical properties and target engagement, often through the introduction of halogen atoms.
-
The creation of hybrid molecules that combine the benzothiazole core with other pharmacologically active moieties is a powerful strategy for developing broad-spectrum or multi-target agents.
Future research will undoubtedly benefit from the integration of computational tools, such as quantitative structure-activity relationship (QSAR) modeling and molecular docking, to predict the activity of novel analogs and refine their design before synthesis.[1][10][20] As our understanding of disease biology deepens, the versatile and adaptable benzo[d]thiazole scaffold will remain a critical tool in the development of innovative therapeutics to address pressing global health challenges.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. pharmacyjournal.in [pharmacyjournal.in]
- 4. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. A Review on Anticancer Potentials of Benzothiazole Derivatives | Bentham Science [eurekaselect.com]
- 7. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. asianpubs.org [asianpubs.org]
- 9. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Benzothiazoles: search for anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal tar ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04254B [pubs.rsc.org]
- 17. Preparation, antibacterial evaluation and preliminary structure-activity relationship (SAR) study of benzothiazol- and benzoxazol-2-amine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis, in vitro and structural aspects of benzothiazole analogs as anti-oxidants and potential neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Cross-Validation of Biological Activity in Different Cell Lines
This guide provides an in-depth, experience-driven framework for the cross-validation of biological activity in different cell lines. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, emphasizing the principles of scientific integrity and the establishment of self-validating experimental systems. Our goal is to equip you with the knowledge to design, execute, and interpret cross-cell line validation studies with confidence, ensuring the generation of reproducible and translatable data.
The Imperative of Cross-Cell Line Validation: Embracing Biological Heterogeneity
The rationale for testing a compound's activity across multiple cell lines is rooted in the fundamental heterogeneity of diseases like cancer. A single cell line, while a valuable reductionist model, cannot capture the complex spectrum of genetic and phenotypic diversity present in a patient population.[1] By employing a panel of well-characterized cell lines, researchers can:
-
Assess the Breadth of Activity: Determine if a compound's effect is specific to a particular cellular context (e.g., a specific cancer subtype) or if it exhibits broad-spectrum activity.
-
Identify Potential Biomarkers: Correlate the differential sensitivity of cell lines to their unique molecular profiles (e.g., specific mutations, gene expression patterns) to identify potential biomarkers that could predict patient response in a clinical setting.[2]
-
Uncover Mechanisms of Resistance: Investigate why certain cell lines are inherently resistant to a compound, providing insights into potential mechanisms of drug resistance that may arise in patients.[3]
-
Enhance the Rigor and Reproducibility of Findings: Demonstrating consistent activity across multiple, relevant cell line models strengthens the confidence in a compound's therapeutic potential.
However, the power of this approach is contingent on a meticulously controlled experimental workflow. Variability in results can arise not only from the intrinsic biology of the cell lines but also from subtle inconsistencies in experimental execution.[4][5][6][7]
Foundational Pillar: The Sanctity of Cell Line Identity
Before embarking on any cross-validation study, the absolute identity and purity of your cell lines must be unequivocally established. Misidentified or cross-contaminated cell lines are a pervasive issue in biomedical research, leading to invalid data and retracted publications.[8]
Best Practices for Cell Line Authentication:
-
Short Tandem Repeat (STR) Profiling: This is the gold standard for authenticating human cell lines.[8] The STR profile of your working cell bank should be compared to the originator's profile or a reputable cell bank database (e.g., ATCC, DSMZ).
-
Mycoplasma Testing: Mycoplasma contamination is a common and often undetected problem that can significantly alter cellular physiology and drug response. Regular testing (e.g., monthly) using PCR-based or culture-based methods is critical.
-
Quarantine New Cell Lines: Any new cell line brought into the laboratory should be quarantined and tested for identity and mycoplasma contamination before being incorporated into general use.
-
Maintain a Low Passage Number: Continuous passaging can lead to genetic drift and phenotypic changes.[9] It is crucial to work with low-passage cells and to establish a well-documented cell banking system.
Experimental Workflow for Cross-Validation of Biological Activity
The following workflow provides a structured approach to comparing the biological activity of a compound across a panel of cell lines. This process is designed to be a self-validating system, with built-in controls and checks to ensure data integrity.
Caption: A generalized workflow for the cross-validation of biological activity across different cell lines.
Core Methodologies for Assessing Biological Activity
The choice of assay is critical and should be guided by the anticipated mechanism of action of the compound. It is highly recommended to use at least two mechanistically distinct assays to confirm the observed biological activity.
Cell Viability and Proliferation Assays
These assays measure the overall health and proliferative capacity of a cell population.
The MTT assay is a widely used method to assess cell viability by measuring the metabolic activity of mitochondria.[10]
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan product. The amount of formazan is proportional to the number of metabolically active cells.
Detailed Protocol: MTT Assay
-
Cell Seeding:
-
Trypsinize and count cells from each cell line.
-
Seed cells in a 96-well plate at the predetermined optimal density in 100 µL of complete growth medium. Include wells with medium only as a blank control.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of the test compound in complete growth medium.
-
Carefully remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) at the same final concentration as in the compound-treated wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL).
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.
-
The BrdU (Bromodeoxyuridine) assay measures DNA synthesis as a direct marker of cell proliferation.[12]
Principle: BrdU, a synthetic analog of thymidine, is incorporated into newly synthesized DNA during the S-phase of the cell cycle. The incorporated BrdU is then detected using a specific antibody.
Detailed Protocol: BrdU Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
BrdU Labeling:
-
Add BrdU labeling solution to each well at a final concentration of 10 µM.
-
Incubate for 2-24 hours, depending on the cell cycle length of the specific cell line.
-
-
Fixation and Denaturation:
-
Remove the labeling solution and wash the cells with PBS.
-
Fix the cells with a fixative solution (e.g., 4% paraformaldehyde in PBS) for 30 minutes at room temperature.
-
Denature the DNA by adding 2M HCl for 30 minutes at room temperature to expose the incorporated BrdU.
-
-
Immunodetection:
-
Neutralize the acid with 0.1 M sodium borate buffer.
-
Block non-specific binding with a blocking buffer (e.g., PBS with 1% BSA and 0.1% Triton X-100).
-
Incubate with an anti-BrdU antibody for 1 hour at room temperature.
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Signal Development and Measurement:
-
Add a TMB substrate and incubate until color develops.
-
Stop the reaction with a stop solution (e.g., 1M H2SO4).
-
Read the absorbance at 450 nm.
-
Cytotoxicity Assays
These assays specifically measure cell death.
The Lactate Dehydrogenase (LDH) assay quantifies the release of LDH from damaged cells, an indicator of plasma membrane rupture and necrosis.[13][14][15]
Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon cell lysis. The released LDH activity is measured by a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.[13][14]
Detailed Protocol: LDH Release Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Sample Collection:
-
After the treatment period, carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Absorbance Measurement:
-
Add a stop solution.
-
Measure the absorbance at 490 nm.[13]
-
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.[16][17][18][19][20]
Principle: Activated caspase-3 cleaves a specific peptide substrate (DEVD) that is linked to a colorimetric (pNA) or fluorometric (AMC) reporter molecule. The amount of released reporter is proportional to caspase-3 activity.[16][17]
Detailed Protocol: Caspase-3 Activity Assay (Colorimetric)
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Lysis:
-
After treatment, pellet the cells by centrifugation.
-
Resuspend the cells in a chilled lysis buffer and incubate on ice for 10 minutes.
-
Centrifuge to pellet the cell debris and collect the supernatant containing the cell lysate.
-
-
Protein Quantification:
-
Caspase-3 Reaction:
-
Add an equal amount of protein from each lysate to a new 96-well plate.
-
Add the reaction buffer containing the DEVD-pNA substrate.
-
Incubate at 37°C for 1-2 hours.
-
-
Absorbance Measurement:
Long-Term Survival Assay
This assay assesses the ability of a single cell to undergo unlimited division and form a colony, providing a measure of long-term cell survival.[3][26][27][28][29]
Principle: Cells are treated with a compound, and then a low number of cells are plated and allowed to grow for an extended period (1-3 weeks). The number of colonies formed is a measure of the surviving fraction of cells.[27]
Detailed Protocol: Clonogenic Survival Assay
-
Cell Treatment:
-
Treat cells in culture flasks or dishes with the compound for a defined period.
-
-
Cell Plating:
-
After treatment, trypsinize the cells and perform an accurate cell count.
-
Plate a precise number of cells (e.g., 100-1000, depending on the expected toxicity) into 6-well plates or 100 mm dishes.
-
-
Incubation:
-
Incubate the plates for 1-3 weeks, allowing colonies to form. The medium may need to be changed periodically.
-
-
Fixation and Staining:
-
Colony Counting:
-
Count the number of colonies containing at least 50 cells.
-
Calculate the plating efficiency and surviving fraction for each treatment condition.
-
Data Analysis and Interpretation: From Raw Data to Actionable Insights
Rigorous data analysis is as crucial as meticulous experimental execution.
Data Normalization
To accurately compare the effects of a compound across different cell lines, it is essential to normalize the data. A common method is to express the results as a percentage of the vehicle-treated control for each cell line.
Normalization Calculation:
Dose-Response Curves and Potency Metrics
Plotting the normalized response against the log of the compound concentration generates a dose-response curve. From this curve, key potency metrics can be derived:
-
IC50 (Inhibitory Concentration 50%): The concentration of a compound that inhibits a biological process by 50%.
-
GI50 (Growth Inhibition 50%): The concentration of a compound that causes 50% inhibition of cell growth.
-
TGI (Total Growth Inhibition): The concentration of a compound that completely inhibits cell growth.
Caption: A flowchart illustrating the process of generating a dose-response curve and calculating potency metrics.
Comparing Activity Across Cell Lines
Once potency metrics are obtained for each cell line, they can be compared to assess differential activity.
| Cell Line | Cancer Type | Key Mutations | IC50 (µM) - Compound X |
| MCF-7 | Breast | ER+, PIK3CA mut | 0.5 |
| MDA-MB-231 | Breast | Triple-Negative, BRAF mut | 10.2 |
| A549 | Lung | KRAS mut | 8.5 |
| NCI-H460 | Lung | KRAS mut, PIK3CA mut | 1.2 |
| U87-MG | Glioblastoma | PTEN null | > 50 |
This is an example table with hypothetical data.
Statistical Analysis:
When comparing IC50 values across cell lines, it is important to use appropriate statistical tests. For comparing two cell lines, a t-test can be used. For multiple cell lines, an analysis of variance (ANOVA) followed by post-hoc tests (e.g., Tukey's or Dunnett's) is appropriate.[30]
Troubleshooting and Ensuring Data Reproducibility
Despite the best-laid plans, experimental challenges can arise. A proactive approach to troubleshooting is essential.
| Issue | Potential Causes | Solutions |
| High Variability Between Replicates | Inconsistent cell seeding, pipetting errors, edge effects in 96-well plates. | Use calibrated pipettes, automate liquid handling where possible, avoid using the outer wells of the plate or fill them with sterile PBS.[31] |
| Inconsistent Results Between Experiments | Cell passage number, serum batch variation, incubator fluctuations. | Use cells within a defined passage number range, test new batches of serum, regularly monitor and calibrate incubators.[9][32][33] |
| Compound Precipitation | Poor solubility of the compound in culture medium. | Visually inspect compound dilutions for precipitation, consider using a different solvent or formulation. |
| High Background Signal in Assays | Contamination of reagents, interference from the compound itself. | Use sterile techniques, run compound-only controls to check for interference.[34] |
Best Practices for Reproducibility:
-
Standardize Everything: From media preparation to incubation times, consistency is key.[9][35]
-
Detailed Record Keeping: Maintain a meticulous laboratory notebook detailing every aspect of the experiment.
-
Independent Repetition: Experiments should be repeated independently on different days to ensure the results are not an artifact of a single experiment.
Conclusion: A Commitment to Rigor
The cross-validation of biological activity in different cell lines is a cornerstone of modern drug discovery. By embracing the inherent heterogeneity of disease and employing a rigorous, multi-faceted experimental approach, researchers can generate high-quality, reproducible data that provides a solid foundation for further development. The principles and protocols outlined in this guide are intended to serve as a framework for excellence, empowering you to navigate the complexities of cross-cell line validation with the confidence and scientific integrity of a seasoned application scientist.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. researchgate.net [researchgate.net]
- 3. bio-protocol.org [bio-protocol.org]
- 4. mt.com [mt.com]
- 5. Analysis of variability in high throughput screening data: applications to melanoma cell lines and drug responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cellgs.com [cellgs.com]
- 7. integra-biosciences.com [integra-biosciences.com]
- 8. biopharminternational.com [biopharminternational.com]
- 9. thomassci.com [thomassci.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. LDH cytotoxicity assay [protocols.io]
- 15. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]
- 18. mpbio.com [mpbio.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. promega.com [promega.com]
- 21. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]
- 22. abcam.co.jp [abcam.co.jp]
- 23. systemsbioe.org [systemsbioe.org]
- 24. thisisepigenetics.ca [thisisepigenetics.ca]
- 25. vectorlabs.com [vectorlabs.com]
- 26. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 27. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Clonogenic Cell Survival Assay | Springer Nature Experiments [experiments.springernature.com]
- 29. scribd.com [scribd.com]
- 30. psb.stanford.edu [psb.stanford.edu]
- 31. news-medical.net [news-medical.net]
- 32. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 33. m.youtube.com [m.youtube.com]
- 34. benchchem.com [benchchem.com]
- 35. promocell.com [promocell.com]
A Comparative Guide to the Synthetic Efficacy of Routes to Methyl Benzo[d]thiazole-7-carboxylate
For researchers, scientists, and professionals in drug development, the efficient synthesis of heterocyclic scaffolds is a cornerstone of innovation. Methyl benzo[d]thiazole-7-carboxylate, a key building block in medicinal chemistry, presents a synthetic challenge where the choice of methodology can significantly impact yield, purity, and scalability. This guide provides an in-depth comparison of prominent synthetic routes to this valuable compound, offering experimental insights and data to inform your synthetic strategy.
Introduction: The Significance of the Benzothiazole Core
The benzothiazole moiety is a privileged scaffold in numerous pharmacologically active compounds, exhibiting a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties. The 7-carboxylate substitution, in particular, offers a versatile handle for further chemical modification, making this compound a sought-after intermediate in the synthesis of complex molecular architectures. The efficacy of its synthesis is therefore a critical factor in the early stages of drug discovery and development.
Route 1: Oxidative Cyclization of Methyl 3-Aminobenzoate
A classical and widely utilized approach to the synthesis of 2-aminobenzothiazoles involves the oxidative cyclization of an appropriately substituted aniline. This method is particularly attractive due to the ready availability of the starting materials. For the synthesis of Methyl 2-aminobenzo[d]thiazole-7-carboxylate, the logical precursor is methyl 3-aminobenzoate.
Mechanistic Insight
The reaction proceeds through the in situ formation of a thiocyanogen species from the reaction of potassium thiocyanate with bromine. This electrophilic species then attacks the electron-rich aromatic ring of the aniline derivative. Subsequent intramolecular cyclization, driven by the nucleophilic attack of the amino group onto the newly introduced thiocyanate group, followed by tautomerization, leads to the formation of the stable 2-aminobenzothiazole ring system. The reaction is typically carried out in a protic solvent like acetic acid, which facilitates the proton transfer steps involved in the mechanism.
Experimental Protocol: Synthesis of Methyl 2-aminobenzo[d]thiazole-7-carboxylate[1][2]
-
Step 1: Reaction Setup
-
To a solution of methyl 3-aminobenzoate (1.0 eq) in glacial acetic acid, add potassium thiocyanate (KSCN, 4.0 eq).
-
Stir the resulting mixture at room temperature for 45 minutes.
-
-
Step 2: Addition of Bromine
-
Cool the reaction mixture to 10 °C in an ice bath.
-
Slowly add a solution of bromine (2.0 eq) in glacial acetic acid dropwise. A color change to a yellow suspension is typically observed.
-
-
Step 3: Reaction and Work-up
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Neutralize the reaction mixture to a pH of 8 by the careful addition of a 25% aqueous ammonia solution.
-
Collect the resulting precipitate by filtration, wash thoroughly with water, and dry under vacuum.
-
-
Step 4: Purification
-
The crude product can be purified by recrystallization or column chromatography on silica gel to afford the desired Methyl 2-aminobenzo[d]thiazole-7-carboxylate.
-
Data Summary:
| Parameter | Value | Reference |
| Starting Material | Methyl 3-aminobenzoate | [1][2] |
| Key Reagents | KSCN, Br₂, Acetic Acid | [1][2] |
| Reaction Time | ~16 hours | [1] |
| Typical Yield | 55% (for the analogous 6-carboxylate) | [1] |
| Purity | High after purification |
Workflow Diagram:
Caption: Oxidative cyclization of methyl 3-aminobenzoate.
Route 2: Condensation of Methyl 3-amino-4-mercaptobenzoate
An alternative and often high-yielding strategy involves the condensation of a pre-formed ortho-aminothiophenol derivative with a reagent that provides the C2 carbon of the thiazole ring. For the synthesis of a 2-unsubstituted or 2-substituted this compound, the key intermediate would be Methyl 3-amino-4-mercaptobenzoate.
Mechanistic Insight
This route relies on the nucleophilic character of both the amino and thiol groups of the ortho-aminothiophenol. The reaction with a suitable one-carbon electrophile, such as an orthoformate (for a 2-unsubstituted benzothiazole) or a carboxylic acid derivative (for a 2-substituted benzothiazole), proceeds via a two-step condensation-cyclization sequence. The initial condensation typically occurs at the more nucleophilic amino group, followed by an intramolecular cyclization involving the thiol group to form the thiazole ring. The choice of the condensing agent and reaction conditions determines the nature of the substituent at the 2-position.
Hypothetical Experimental Protocol (based on general procedures):
-
Step 1: Synthesis of Methyl 3-amino-4-mercaptobenzoate (Key Intermediate)
-
This intermediate is not readily commercially available and would require a multi-step synthesis, for example, from methyl 3-amino-4-chlorobenzoate via a Newman-Kwart rearrangement or other thiol-introducing methodologies. The synthesis of this starting material represents a significant part of this synthetic route.
-
-
Step 2: Condensation and Cyclization
-
To a solution of Methyl 3-amino-4-mercaptobenzoate (1.0 eq) in a suitable solvent (e.g., ethanol, toluene, or DMF), add the desired carboxylic acid (1.1 eq) and a condensing agent (e.g., polyphosphoric acid, Eaton's reagent) or an orthoformate.
-
Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC.
-
-
Step 3: Work-up and Purification
-
After completion, cool the reaction mixture and pour it into a stirred solution of aqueous sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Data Summary (Projected):
| Parameter | Value |
| Key Intermediate | Methyl 3-amino-4-mercaptobenzoate |
| Key Reagents | Carboxylic acid/Orthoformate, Condensing agent |
| Reaction Time | Variable (typically 4-24 hours) |
| Typical Yield | Potentially high (60-90%), but dependent on intermediate synthesis |
| Purity | Good to excellent after purification |
Workflow Diagram:
Caption: Condensation of a pre-formed ortho-aminothiophenol.
Route 3: Palladium-Catalyzed Intramolecular C-S Cross-Coupling
Modern synthetic methodologies offer powerful alternatives to classical approaches. Palladium-catalyzed cross-coupling reactions have emerged as a highly efficient means of forming C-S bonds, providing a direct route to the benzothiazole core from readily accessible starting materials.
Mechanistic Insight
This strategy typically involves the intramolecular coupling of an ortho-haloaniline derivative with a sulfur source, or the cyclization of an N-arylthiourea. The catalytic cycle generally involves the oxidative addition of the palladium(0) catalyst to the aryl-halide bond, followed by coordination of the sulfur nucleophile and subsequent reductive elimination to form the C-S bond and regenerate the active palladium(0) species. This approach often exhibits high functional group tolerance and can proceed under milder conditions than many classical methods.
Illustrative Experimental Protocol (based on similar transformations)[3]:
-
Step 1: Preparation of the Precursor
-
Synthesize the requisite precursor, for example, Methyl 3-amino-2-bromobenzoate or an N-(2-methoxycarbonylphenyl)thiourea derivative.
-
-
Step 2: Palladium-Catalyzed Cyclization
-
In a reaction vessel under an inert atmosphere, combine the precursor (1.0 eq), a palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), a suitable ligand (e.g., Xantphos, dppf), a base (e.g., Cs₂CO₃, K₂CO₃), and a sulfur source if necessary (e.g., Na₂S).
-
Add a degassed solvent (e.g., toluene, dioxane, or DMF).
-
Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir for the required time, monitoring by TLC or GC-MS.
-
-
Step 3: Work-up and Purification
-
Upon completion, cool the reaction mixture, dilute with an organic solvent, and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the target compound.
-
Data Summary (Projected):
| Parameter | Value | Reference |
| Starting Material | ortho-haloaniline or N-arylthiourea derivative | [3] |
| Key Reagents | Palladium catalyst, Ligand, Base | [3] |
| Reaction Time | Variable (typically 6-24 hours) | |
| Typical Yield | Potentially high (70-95%) | |
| Purity | High after chromatographic purification |
Workflow Diagram:
Caption: Palladium-catalyzed intramolecular C-S cross-coupling.
Comparative Analysis and Recommendations
| Feature | Route 1: Oxidative Cyclization | Route 2: Condensation | Route 3: Pd-Catalyzed Coupling |
| Starting Material Availability | High (from methyl 3-aminobenzoate) | Low (requires synthesis of key intermediate) | Moderate to Low (precursor synthesis needed) |
| Number of Steps | Generally fewer | More, due to intermediate synthesis | Variable, depending on precursor |
| Projected Yield | Moderate | Potentially High | Potentially Very High |
| Scalability | Good | Moderate | Can be challenging due to catalyst cost and removal |
| Reagent Toxicity/Cost | Uses bromine (toxic) | Can use harsh condensing agents | Palladium catalysts can be expensive |
| Functional Group Tolerance | Moderate | Good | Generally High |
| Ideal Application | Rapid access, large-scale synthesis where moderate yields are acceptable. | When a specific C2-substituent is desired and the intermediate is accessible. | High-value, small-scale synthesis where high yields and functional group tolerance are critical. |
Expert Recommendation:
For initial exploratory synthesis and larger-scale production where cost and simplicity are primary drivers, Route 1 (Oxidative Cyclization) offers a pragmatic and well-established path, despite its moderate yield and the use of bromine.
For syntheses requiring high purity and yield, and where the introduction of diverse substituents at the 2-position is desired, Route 2 (Condensation) is a strong contender, provided an efficient synthesis for the key Methyl 3-amino-4-mercaptobenzoate intermediate can be developed.
For late-stage functionalization in complex molecule synthesis or when maximizing yield is paramount, Route 3 (Palladium-Catalyzed Coupling) represents the state-of-the-art. While the initial investment in catalyst and ligand development may be higher, the potential for high efficiency and broad substrate scope makes it an excellent choice for challenging synthetic targets.
Ultimately, the optimal synthetic route will depend on the specific project goals, available resources, and the scale of the synthesis. This guide provides the foundational data and expert insights to make an informed decision.
References
- 1. Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Heterocycle Formation via Palladium-Catalyzed Intramolecular Oxidative C-H Bond Functionalization: An Efficient Strategy for the Synthesis of 2-Aminobenzothiazoles [organic-chemistry.org]
The Dichotomy of Discovery: A Comparative Guide to In Vivo vs. In Vitro Activity of Methyl Benzo[d]thiazole-7-carboxylate Derivatives
In the landscape of modern drug discovery, the journey of a candidate molecule from the laboratory bench to clinical application is a rigorous and often unpredictable path. The benzothiazole scaffold, a privileged heterocyclic system, has consistently yielded derivatives with a broad spectrum of pharmacological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] Among these, methyl benzo[d]thiazole-7-carboxylate derivatives have emerged as a promising chemotype. This guide provides a critical comparison of the in vitro and in vivo activities of these derivatives, offering field-proven insights into the experimental choices, potential discrepancies between laboratory assays and whole-organism responses, and the overarching implications for drug development professionals.
The Foundational Step: Unveiling Potential with In Vitro Assays
In vitro studies represent the initial, yet crucial, screening funnel in the evaluation of any new chemical entity. These assays, conducted in a controlled environment outside of a living organism, are designed to rapidly assess the intrinsic biological activity of a compound against a specific target, be it a cancer cell line, a bacterial strain, or a purified enzyme. The primary advantage of this approach lies in its high-throughput nature, cost-effectiveness, and the ability to elucidate specific molecular interactions.
Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)
A cornerstone of in vitro cancer research is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of their viability.[6][7]
Step-by-Step Methodology:
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: A stock solution of the this compound derivative is prepared in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations. The cells are then treated with these dilutions and incubated for a specified period (typically 48-72 hours).
-
MTT Addition: After the incubation period, the media is replaced with fresh media containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours. During this time, viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The media is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 540 and 590 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The half-maximal inhibitory concentration (IC50), the concentration of the compound that inhibits 50% of cell growth, is then determined by plotting a dose-response curve.
Comparative In Vitro Activity of Benzothiazole Derivatives
The following table summarizes the in vitro anticancer activity of various benzothiazole derivatives against different cancer cell lines. While specific data for this compound derivatives is part of a broader chemical space, the presented data for structurally related compounds illustrates the typical outcomes of such studies.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Indole-based Hydrazine Carboxamide Benzothiazole | HT29 (Colon) | 0.015 | [6][8] |
| H460 (Lung) | 0.28 | [6][8] | |
| A549 (Lung) | 1.53 | [6][8] | |
| Pyridine-containing Pyrimidine Benzothiazole | Colo205 (Colon) | 5.04 | [6][8] |
| U937 (Lymphoma) | 13.9 | [6][8] | |
| Naphthalimide-Benzothiazole Derivative | HT-29 (Colon) | 3.72 | [6] |
| A549 (Lung) | 4.074 | [6] | |
| 6-chloro-N-(4-nitrobenzyl) benzo[d]thiazol-2-amine (B7) | A431 (Skin) | 1-4 (range) | [7] |
| A549 (Lung) | 1-4 (range) | [7] |
The Litmus Test: Evaluating Efficacy and Safety In Vivo
While in vitro assays are indispensable for initial screening, they cannot fully replicate the complex physiological environment of a living organism. Factors such as absorption, distribution, metabolism, excretion, and toxicity (ADMET) play a critical role in determining the ultimate therapeutic efficacy of a drug. In vivo studies, typically conducted in animal models, are therefore essential to bridge this gap and provide a more holistic understanding of a compound's potential.
Experimental Protocol: In Vivo Antitumor Efficacy in a Xenograft Model
Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a widely accepted standard for preclinical evaluation of anticancer agents.[9]
Step-by-Step Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of the human tumor cells.
-
Tumor Cell Implantation: A suspension of human cancer cells (e.g., A549) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers.
-
Compound Administration: Once the tumors reach the desired size, the mice are randomized into control and treatment groups. The this compound derivative is administered via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle (the solvent used to dissolve the compound).
-
Efficacy Assessment: Tumor growth is monitored throughout the treatment period. The primary endpoint is typically the inhibition of tumor growth in the treated group compared to the control group.
-
Toxicity Evaluation: The general health of the mice, including body weight, is monitored to assess the toxicity of the compound.
-
Data Analysis: At the end of the study, the percentage of tumor growth inhibition is calculated.
From Lab Bench to Living System: A Case Study
A highly potent benzothiazole derivative, 2,6-dichloro-N-[2-(cyclopropanecarbonylamino)benzothiazol-6-yl]benzamide, demonstrated excellent in vivo inhibitory effects on tumor growth in a xenograft model, validating its promising in vitro cytotoxicity against tumorigenic cell lines.[9] Another study on 2-aminobenzothiazole derivatives as antidiabetic agents showed that after oral administration in a rat model, the compounds were able to reduce blood glucose levels and improve the lipid profile, demonstrating a clear in vivo pharmacological effect.[10]
Visualizing the Path: Experimental Workflow and Signaling Pathways
To better conceptualize the research and development pipeline for these compounds, the following diagrams illustrate the general workflow and a key signaling pathway often implicated in the anticancer activity of benzothiazole derivatives.
Caption: A generalized experimental workflow for the development of this compound derivatives.
References
- 1. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Synthesis and biological evaluation of benzothiazole derivatives as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
A Head-to-Head Comparison of Benzothiazole Isomers in Biological Assays: A Guide for Drug Discovery Professionals
The benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1] This bicyclic heterocyclic system, a fusion of benzene and thiazole rings, offers a versatile template for designing novel therapeutics.[1][2] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[3][4] A critical factor influencing the biological activity of benzothiazole derivatives is the substitution pattern on the ring system. The position of a given substituent—a concept of constitutional isomerism—can dramatically alter a compound's potency, selectivity, and overall pharmacological profile.[5][6]
This guide provides an in-depth, head-to-head comparison of benzothiazole isomers based on their performance in key biological assays. We will delve into the structure-activity relationships (SAR) that govern their efficacy, present comparative data from various studies, and provide detailed experimental protocols for the assays discussed. This document is intended for researchers, scientists, and drug development professionals to aid in the rational design and evaluation of next-generation benzothiazole-based therapeutics.
The Impact of Isomerism on Anticancer Activity
The position of substituents on the benzothiazole ring profoundly influences the anticancer activity of these compounds. The electronic and steric properties of substituents at different positions can affect how the molecule interacts with its biological target.
Comparative Anticancer Potency of Substituted Benzothiazole Isomers
The following table summarizes the in vitro cytotoxic activity (IC50 values) of various substituted benzothiazole isomers against different cancer cell lines. It is important to note that these results are compiled from different studies, and direct comparisons should be made with caution due to variations in experimental conditions.
| Isomer/Derivative Class | Substituent and Position | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Arylbenzothiazole | 2-(4-Hydroxyphenyl)-6-nitro | MCF-7 (Breast) | 0.008 | [7] |
| 2-Arylbenzothiazole | 2-(4-Hydroxyphenyl)-6-cyano | MCF-7 (Breast) | 0.012 | [7] |
| 2,6-Disubstituted Benzothiazole | 2-(Piperidin-1-yl)-6-(4-chlorophenyl)carboxamido | MCF-7 (Breast) | 3.9 | [8] |
| 2,6-Disubstituted Benzothiazole | 2-(Morpholin-4-yl)-6-(4-chlorophenyl)carboxamido | MCF-7 (Breast) | 2.8 | [8] |
| Phenylacetamide Benzothiazole | 2-(phenylacetamido)-para-chloro | PANC-1 (Pancreatic) | >50 | [9] |
| Phenylacetamide Benzothiazole | 2-(phenylacetamido)-meta-chloro | PANC-1 (Pancreatic) | 16.2 | [9] |
| Imidazo[2,1-b]benzothiazole | Pyrrolidine Mannich base | HepG2 (Liver) | Not specified, but potent | [10] |
| Thiazolidine Benzothiazole | 5-Nitrobenzylidene at position 3 of thiazolidine | MCF-7 (Breast) | 0.036 | [10] |
Expert Insights on Structure-Activity Relationship (SAR):
The data suggests that substitution at the 2- and 6-positions of the benzothiazole ring are critical for anticancer activity.[7] For 2-arylbenzothiazoles, electron-withdrawing groups like nitro and cyano at the 6-position enhance potency.[11] The nature of the substituent at the 2-position also plays a significant role, with heterocyclic moieties often imparting greater activity.[8] Furthermore, the relative position of substituents on appended phenyl rings, as seen in the phenylacetamide derivatives, can drastically alter cytotoxicity, with the meta-substituted isomer showing significantly higher activity than the para-substituted one.[9]
Mechanism of Action: Induction of Apoptosis
Many benzothiazole derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death, in cancer cells.[10] One of the key mechanisms involves the intrinsic or mitochondrial pathway of apoptosis.
Certain benzothiazole derivatives, such as YLT322, have been shown to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2.[12] This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and the downstream executioner caspase-3, ultimately leading to apoptosis.[12] Another novel derivative, PB11, induces apoptosis by suppressing the PI3K/AKT signaling pathway.[13][14]
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[15]
-
Compound Treatment: Prepare serial dilutions of the benzothiazole isomers in culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).[15]
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Isomeric Effects on Antimicrobial Activity
The antibacterial and antifungal properties of benzothiazole derivatives are also highly dependent on the isomeric substitution pattern. The strategic placement of functional groups can enhance the compound's ability to penetrate microbial cell walls and interact with essential enzymes.[1]
Head-to-Head Comparison of Antimicrobial Potency
The following table presents a comparative summary of the antimicrobial activity of different benzothiazole isomers, primarily focusing on Minimum Inhibitory Concentration (MIC) values. As with the anticancer data, these results are compiled from various studies.
| Isomer/Derivative Class | Substituent and Position | Microbial Strain | MIC (µg/mL) | Reference |
| Isatin-Benzothiazole | 5-Chloro on isatin, 6-fluoro on benzothiazole | E. coli | 3.1 | [16] |
| Isatin-Benzothiazole | 5-Bromo on isatin, 6-fluoro on benzothiazole | E. coli | 6.2 | [16] |
| Thiazolidin-4-one Benzothiazole | 4-Nitro on phenyl ring | P. aeruginosa | 0.09-0.18 (mg/mL) | [16] |
| Thiazolidin-4-one Benzothiazole | 4-Methoxy on phenyl ring | P. aeruginosa | 0.09-0.18 (mg/mL) | [16] |
| 5-Substituted 2-Aminobenzothiazole | 5-Hydroxy | S. aureus | <0.03 | [17] |
| 5-Substituted 2-Aminobenzothiazole | 5-Fluoro | S. aureus | <0.03 | [17] |
| Benzothiazole-Thiophene | 5-Chloro on benzothiazole | S. aureus | 6.25 | [16] |
Expert Insights on Structure-Activity Relationship (SAR):
The antimicrobial data reveals that substitutions at the 5- and 6-positions of the benzothiazole ring can significantly impact antibacterial activity.[3][16] For instance, a chloro group at the 5-position of the benzothiazole moiety has been shown to enhance activity against S. aureus.[16] In the case of isatin-benzothiazole hybrids, the nature and position of the halogen on the isatin ring also modulate potency. Furthermore, the introduction of a hydroxyl or fluoro group at the 5-position of 2-aminobenzothiazoles leads to potent activity against Gram-positive bacteria.[17]
Mechanism of Action: DNA Gyrase Inhibition
A key mechanism of action for the antibacterial effects of some benzothiazole derivatives is the inhibition of bacterial DNA gyrase.[18] This enzyme is crucial for DNA replication, repair, and transcription, making it an excellent target for antimicrobial agents.[19]
Benzothiazole-based inhibitors often target the GyrB subunit of DNA gyrase, competing with ATP for its binding site.[20] This prevents the conformational changes necessary for the enzyme's function, leading to a blockage of DNA supercoiling and ultimately bacterial cell death. The benzothiazole ring can engage in cation-π stacking interactions with key arginine residues in the ATP-binding pocket, such as Arg76.[17]
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[21]
Principle: A standardized inoculum of a bacterium is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits visible bacterial growth after incubation.[21]
Step-by-Step Protocol:
-
Preparation of Antimicrobial Agent Dilutions: Prepare a stock solution of the benzothiazole isomer in a suitable solvent (e.g., DMSO). Perform serial twofold dilutions of the stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[22]
-
Inoculum Preparation: From a fresh bacterial culture (18-24 hours old), prepare a suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of about 5 x 10^5 CFU/mL in each well.[21]
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the antimicrobial dilutions. Include a positive control well (broth and inoculum, no drug) and a negative control well (broth only).[21]
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.[22]
-
MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the benzothiazole isomer in the first well that appears clear (no visible growth).[21] The results can also be read using a plate reader by measuring the optical density at 600 nm.[23]
Conclusion
The biological activity of benzothiazole derivatives is intricately linked to their isomeric structure. The position of substituents on the benzothiazole core dictates the compound's potency and, in some cases, its mechanism of action. This guide has provided a comparative overview of benzothiazole isomers in anticancer and antimicrobial assays, highlighting key structure-activity relationships. The detailed experimental protocols and mechanistic diagrams serve as a practical resource for researchers in the field. A thorough understanding of these isomeric effects is paramount for the rational design of novel and more effective benzothiazole-based therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pharmacyjournal.in [pharmacyjournal.in]
- 4. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological Screening and Structure Activity relationship of Benzothiazole - ProQuest [proquest.com]
- 6. Molecular modelling and antimicrobial activity of newly synthesized benzothiazolo[3,2-a]pyrimidine clubbed thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benthamscience.com [benthamscience.com]
- 8. Structure-Activity Relationships of Benzothiazole-Based Hsp90 C-Terminal-Domain Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 11. Microdilution Technique for Antimicrobial Susceptibility Testing of Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Novel Benzothiazole Derivative YLT322 Induces Apoptosis via the Mitochondrial Apoptosis Pathway In Vitro with Anti-Tumor Activity in Solid Malignancies | PLOS One [journals.plos.org]
- 13. mdpi.com [mdpi.com]
- 14. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. texaschildrens.org [texaschildrens.org]
- 16. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Exploring the 5-Substituted 2-Aminobenzothiazole-Based DNA Gyrase B Inhibitors Active against ESKAPE Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Exploring the Chemical Space of Benzothiazole-Based DNA Gyrase B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Discovery of Benzothiazole Scaffold-Based DNA Gyrase B Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 23. protocols.io [protocols.io]
A Comparative Guide to the Reproducibility of Synthesis Methods for Methyl benzo[d]thiazole-7-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Benzothiazole-7-Carboxylate Moiety
The benzo[d]thiazole ring system is a privileged structure in drug discovery, appearing in a wide array of pharmacologically active agents.[1] Its derivatives are known to exhibit a vast range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] The specific isomer, Methyl benzo[d]thiazole-7-carboxylate, serves as a crucial building block for more complex molecules where substitution at the 7-position is paramount for modulating physicochemical properties and biological target engagement. The reliable and reproducible synthesis of this key intermediate is therefore of significant interest to the chemical and pharmaceutical research community.
This guide will dissect and compare two primary synthetic strategies for accessing the benzo[d]thiazole-7-carboxylic acid core, a direct precursor to the target methyl ester. The subsequent esterification is a standard, generally high-yielding transformation. The focus here is on the critical ring-forming reactions, which represent the core challenge in terms of yield and reproducibility.
Method 1: Oxidative Cyclization of a Thiobenzanilide Intermediate (Jacobsen-Type Synthesis)
A prevalent strategy for constructing the benzothiazole nucleus involves the intramolecular oxidative cyclization of a thiobenzanilide precursor. This approach, conceptually related to the Jacobsen benzothiazole synthesis, offers a reliable pathway from readily available starting materials.
Mechanistic Underpinnings
The Jacobsen cyclization and related methods proceed via an intramolecular electrophilic substitution of a transiently formed sulfenyl species onto the aniline ring. The thiobenzanilide, generated in situ or pre-formed, is oxidized to create a reactive sulfur intermediate which then undergoes cyclization to form the benzothiazole ring. The choice of oxidizing agent and reaction conditions is critical to the success and reproducibility of this transformation.
Experimental Protocol: Synthesis of Benzo[d]thiazole-7-carboxylic acid
This protocol is adapted from a procedure for a related analogue and represents a plausible and robust method for the synthesis of the target precursor.
Step 1: Synthesis of 2-Mercapto-3-nitrobenzoic acid
A solution of 2-chloro-3-nitrobenzoic acid (1 equivalent) in a suitable solvent is treated with sodium hydrosulfide (NaSH). The reaction mixture is heated to facilitate the nucleophilic aromatic substitution of the chloride with the hydrosulfide anion. Acidification of the reaction mixture upon completion yields 2-mercapto-3-nitrobenzoic acid.
Step 2: Reduction of the Nitro Group
The nitro group of 2-mercapto-3-nitrobenzoic acid is reduced to an amine. A common and effective method is the use of a reducing agent such as sodium dithionite (Na₂S₂O₄) in an aqueous basic solution. This chemoselective reduction yields 3-amino-2-mercaptobenzoic acid.
Step 3: Cyclization to form Benzo[d]thiazole-7-carboxylic acid
The 3-amino-2-mercaptobenzoic acid is then cyclized. A reliable method for this transformation involves heating the aminothiophenol derivative with formic acid. The formic acid serves as the source of the C2 carbon of the benzothiazole ring. The reaction proceeds via initial formylation of the amino group, followed by acid-catalyzed cyclization and dehydration to afford the aromatic benzothiazole ring system.
Step 4: Esterification to this compound
The resulting Benzo[d]thiazole-7-carboxylic acid is esterified to the methyl ester using standard conditions, such as refluxing in methanol with a catalytic amount of sulfuric acid or using a milder reagent like trimethylsilyldiazomethane.
Method 2: Condensation of 3-Amino-2-mercaptobenzoic acid with an Acyl Chloride Equivalent
An alternative and widely employed strategy for the synthesis of 2-substituted benzothiazoles is the condensation of a 2-aminothiophenol derivative with a carboxylic acid or its activated form, such as an acyl chloride.[4] This approach is highly modular, allowing for the introduction of various substituents at the 2-position of the benzothiazole ring. For the unsubstituted C2 position, formic acid or its equivalents are typically used.
Causality in Experimental Design
The direct condensation of 3-amino-2-mercaptobenzoic acid with an activating agent and a C1 source offers a more convergent approach compared to the multi-step sequence of the Jacobsen-type synthesis. The success of this method hinges on the careful control of reaction conditions to favor the desired intramolecular cyclization over intermolecular side reactions. The use of a dehydrating agent or high temperatures is often necessary to drive the reaction to completion.
Experimental Protocol: One-Pot Synthesis of Benzo[d]thiazole-7-carboxylic acid
This protocol is a conceptual adaptation of established procedures for benzothiazole synthesis from 2-aminothiophenols.
Step 1: Preparation of 3-Amino-2-mercaptobenzoic acid
The starting material, 3-amino-2-mercaptobenzoic acid, can be synthesized as described in Method 1 (Steps 1 and 2).
Step 2: Cyclocondensation Reaction
In a one-pot procedure, 3-amino-2-mercaptobenzoic acid (1 equivalent) is dissolved in a suitable high-boiling solvent such as N,N-dimethylformamide (DMF) or polyphosphoric acid (PPA). Formic acid (1.1 equivalents) is added, and the mixture is heated. The elevated temperature facilitates the initial formation of the formamide intermediate, which then undergoes intramolecular cyclization and dehydration to yield Benzo[d]thiazole-7-carboxylic acid. The use of PPA can be particularly effective as it acts as both a solvent and a dehydrating agent.
Step 3: Esterification
The final product from Step 2 is then esterified to this compound as detailed in Method 1, Step 4.
Comparative Analysis and Reproducibility
| Parameter | Method 1: Oxidative Cyclization (Jacobsen-Type) | Method 2: Condensation with Formic Acid |
| Starting Materials | 2-chloro-3-nitrobenzoic acid, NaSH, Na₂S₂O₄, Formic Acid | 3-amino-2-mercaptobenzoic acid, Formic Acid |
| Number of Steps | 3 (to carboxylic acid) | 1 (to carboxylic acid) |
| Key Transformation | Intramolecular oxidative cyclization | Intermolecular condensation followed by cyclization |
| Potential Challenges | - Incomplete reduction of the nitro group. - Potential for disulfide formation as a side product. - Harsh conditions may be required for cyclization. | - Potential for polymerization or intermolecular reactions. - Requires high temperatures or strong dehydrating agents. - Purity of the starting 3-amino-2-mercaptobenzoic acid is crucial. |
| Reproducibility | Generally considered robust, though yields can be variable depending on the purity of intermediates and precise control of reaction conditions. | Can be high-yielding, but sensitive to reaction scale and the efficiency of water removal. The one-pot nature can sometimes lead to purification challenges. |
| Scalability | The multi-step nature can be less efficient for large-scale synthesis. | The one-pot nature is advantageous for scalability, provided side reactions are well-controlled. |
Visualization of Synthetic Workflows
Method 1: Jacobsen-Type Synthesis Workflow
Caption: Workflow for Jacobsen-Type Synthesis.
Method 2: Condensation Reaction Workflow
Caption: Workflow for Condensation Synthesis.
Conclusion and Recommendations
Both outlined synthetic strategies provide viable pathways to this compound.
-
Method 1 (Jacobsen-Type) , while longer, involves a series of generally reliable and well-understood reactions. Its stepwise nature may allow for easier troubleshooting and purification of intermediates, potentially leading to higher overall reproducibility for researchers less familiar with benzothiazole synthesis.
-
Method 2 (Condensation) offers a more convergent and potentially more efficient route, especially for larger-scale preparations. However, its success is highly dependent on the precise control of the cyclocondensation step to minimize side products. This method may require more optimization to achieve consistent and reproducible results.
For laboratory-scale synthesis where reliability and stepwise verification are prioritized, Method 1 is recommended as a starting point. For process development and scale-up, the optimization of Method 2 would be a worthwhile endeavor due to its atom and step economy.
Ultimately, the choice of synthetic route will depend on the specific resources, scale, and expertise available. It is strongly advised to conduct small-scale trial reactions to establish optimal conditions and ensure reproducibility within your own laboratory setting.
References
- 1. Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jchemrev.com [jchemrev.com]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Handling of Methyl benzo[d]thiazole-7-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Hazard Assessment and Chemical Profile
Methyl benzo[d]thiazole-7-carboxylate belongs to the benzothiazole class of heterocyclic compounds. While specific toxicological data for this compound is limited, the known hazards of related benzothiazoles and methyl benzoate provide a strong basis for a precautionary approach.
Anticipated Hazards:
-
Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.
-
Skin Irritation: Expected to cause skin irritation.
-
Eye Irritation: Likely to cause serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
Chemical and Physical Properties (Predicted)
| Property | Value | Source |
| Molecular Formula | C₉H₇NO₂S | --INVALID-LINK-- |
| Molecular Weight | 193.22 g/mol | --INVALID-LINK-- |
| Appearance | Solid (predicted) | General knowledge of similar compounds |
| Boiling Point | Not available | |
| Melting Point | Not available |
Personal Protective Equipment (PPE): Your First Line of Defense
The consistent and correct use of appropriate PPE is non-negotiable when handling this compound. The following PPE is mandatory to minimize exposure risk.
-
Eye and Face Protection:
-
Chemical Splash Goggles: Must be worn at all times in the laboratory. All eye protection should meet the ANSI Z87.1 standard.
-
Face Shield: Required when there is a risk of splashes or when handling larger quantities. A face shield must be worn over chemical splash goggles.
-
-
Hand Protection:
-
Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended. Always inspect gloves for any signs of degradation or puncture before use.
-
Glove Compatibility: For prolonged contact or when handling larger quantities, consult a glove manufacturer's chemical resistance guide to ensure the chosen material offers adequate protection.
-
Double Gloving: Consider double gloving for added protection, especially during weighing and transfer operations.
-
-
Body Protection:
-
Flame-Resistant Laboratory Coat: A fully buttoned lab coat is required to protect against splashes and contamination of personal clothing.
-
Full-Length Pants and Closed-Toe Shoes: Legs and feet must be fully covered to prevent skin exposure.
-
-
Respiratory Protection:
-
Work in a Ventilated Area: All handling of solid or solutions of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Respirator: If there is a potential for aerosolization and a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges should be used. Respirator use requires prior medical clearance and fit-testing.
-
Visual Guide: PPE Workflow for Handling this compound
Caption: A flowchart illustrating the procedural steps for donning, using, and doffing Personal Protective Equipment.
Step-by-Step Operational Plan
A systematic approach to handling this compound is crucial for minimizing risks.
3.1. Preparation and Weighing
-
Designated Area: Designate a specific area within a chemical fume hood for handling this compound.
-
Decontamination: Ensure the work surface is clean and free of contaminants.
-
Weighing:
-
Use a disposable weigh boat or creased weighing paper.
-
If the compound is a fine powder, exercise extreme caution to avoid creating dust.
-
Close the primary container immediately after dispensing the required amount.
-
Clean any spills on the balance immediately with a damp cloth, which should then be disposed of as hazardous waste.
-
3.2. Solution Preparation
-
Solvent Dispensing: Add the solvent to the reaction vessel first.
-
Compound Addition: Carefully add the weighed this compound to the solvent.
-
Mixing: Use magnetic stirring or gentle swirling to dissolve the compound. Avoid vigorous shaking that could cause splashing.
Emergency Procedures: Be Prepared
In the event of an exposure or spill, immediate and appropriate action is critical.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
Spill Response:
-
Evacuate: Evacuate all non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated, but avoid actions that could cause the powder to become airborne.
-
Containment: For small spills, use an inert absorbent material like vermiculite or sand to cover the spill.
-
Collection: Carefully sweep or scoop the absorbed material into a clearly labeled, sealed container for hazardous waste disposal.
-
Decontamination: Clean the spill area thoroughly with soap and water.
-
Reporting: Report the spill to your institution's EHS department.
Disposal Plan: Responsible Waste Management
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste:
-
Collect all solid waste, including contaminated weigh boats, pipette tips, and wipes, in a dedicated and clearly labeled hazardous waste container with a secure lid.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a compatible, labeled hazardous waste container.
-
Do not mix with incompatible waste streams.
-
-
Sharps Waste:
-
Dispose of any contaminated sharps, such as needles or broken glassware, in a designated sharps container.
-
-
Final Disposal:
-
All hazardous waste must be disposed of through your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Visual Guide: Waste Disposal Workflow
Caption: A diagram illustrating the proper segregation and disposal pathway for different types of waste generated.
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
